molecular formula C18H18N2O2 B1680068 KCL-440 CAS No. 651029-09-3

KCL-440

Numéro de catalogue: B1680068
Numéro CAS: 651029-09-3
Poids moléculaire: 294.3 g/mol
Clé InChI: NCBXZVLOVKDCMW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

4-(4-((Dimethylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one is a chemical compound of significant interest in medicinal chemistry and pharmacological research. Its core structure, featuring an isoquinolinone scaffold, is frequently investigated for its potential to interact with various biological targets. Compounds based on this core have been identified as key components in novel therapeutic agents. For instance, structurally related isoquinoline compounds have been developed and patented for use in combination therapies, particularly for the treatment of ocular diseases such as glaucoma and ocular hypertension, where they are studied for their intraocular pressure-lowering effects . The integration of the 4-[(dimethylamino)methyl]phenyl substituent is a noteworthy structural feature, as this group is commonly found in bioactive molecules designed to target enzymes and receptors. The dimethylaminomethyl moiety can enhance molecular interactions within target binding pockets, a principle observed in other research areas, such as the development of quinazoline-based antagonists for hormone receptors . This suggests the compound's potential utility as a versatile scaffold or a critical intermediate in the synthesis of more complex molecules for probing disease mechanisms. The primary research value of this compound lies in its application as a building block for the synthesis of novel chemical entities and as a lead compound for hit-to-lead optimization campaigns. Its structure presents opportunities for further chemical modification, making it a valuable tool for structure-activity relationship (SAR) studies aimed at developing new pharmacological probes or therapeutic candidates with potential antibacterial or anticancer properties, as seen with other synthetic Mannich base derivatives .

Propriétés

IUPAC Name

4-[4-[(dimethylamino)methyl]phenyl]-5-hydroxy-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-20(2)11-12-6-8-13(9-7-12)15-10-19-18(22)14-4-3-5-16(21)17(14)15/h3-10,21H,11H2,1-2H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCBXZVLOVKDCMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(C=C1)C2=CNC(=O)C3=C2C(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431661
Record name 1,2-Dihydro-4-[4-(dimethylaminomethyl)phenyl]-5-hydroxy-1-oxoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651029-09-3
Record name 1,2-Dihydro-4-[4-(dimethylaminomethyl)phenyl]-5-hydroxy-1-oxoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Novel Cancer Therapeutics: KCL-HO-1i and PF-07799933 (ARRY-440)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Initial investigations into "KCL-440" suggest a potential reference to two distinct and innovative oncology drug candidates: KCL-HO-1i , a pioneering heme oxygenase-1 (HO-1) inhibitor developed at King's College London (KCL), and PF-07799933 (also known as ARRY-440) , a next-generation pan-mutant BRAF inhibitor. This guide provides a comprehensive technical overview of the core mechanism of action for both compounds, tailored for researchers, scientists, and drug development professionals. The information is based on preclinical and early clinical data, presenting a detailed look into their molecular targets, signaling pathways, and the experimental basis for their therapeutic rationale.

Part 1: KCL-HO-1i - A Modulator of the Tumor Immune Microenvironment

KCL-HO-1i is an orally bioavailable small molecule designed to enhance the efficacy of chemotherapy by targeting the tumor immune microenvironment.[1][2][3] It represents a novel immunotherapeutic strategy aimed at overcoming treatment resistance.[2][4]

Core Mechanism of Action

The primary mechanism of action of KCL-HO-1i is the inhibition of heme oxygenase-1 (HO-1), an enzyme that is highly expressed in a specific subset of tumor-associated macrophages (TAMs).[1][2][4] These specialized macrophages, known as perivascular TAMs (PvTAMs) that express lymphatic vessel endothelial hyaluronan receptor-1 (LYVE-1), create an immunosuppressive, or "cold," tumor microenvironment.[4] This environment shields the tumor from the patient's immune system and blocks the effectiveness of chemotherapy.[2][3]

By inhibiting HO-1, KCL-HO-1i is designed to "reprogram" these PvTAMs, thereby dismantling the tumor's protective barrier.[2][4] This leads to an influx of cytotoxic CD8+ T-cells into the tumor, transforming the microenvironment into an immunologically "hot" state that is more susceptible to chemotherapy.[4]

Signaling Pathway

The signaling pathway influenced by KCL-HO-1i centers on the modulation of the tumor immune microenvironment. The key steps are outlined below:

KCL_HO_1i_Pathway cluster_TME Tumor Microenvironment (TME) cluster_Therapy Therapeutic Intervention TAM Tumor-Associated Macrophage (PvTAM) HO1 Heme Oxygenase-1 (HO-1) TAM->HO1 expresses Tumor Tumor Cells HO1->Tumor creates immunosuppressive shield CD8 CD8+ T-cell HO1->CD8 blocks infiltration CD8->Tumor induces apoptosis KCL_HO_1i KCL-HO-1i KCL_HO_1i->HO1 inhibits Chemo Chemotherapy Chemo->Tumor induces apoptosis

Figure 1: KCL-HO-1i Mechanism of Action
Quantitative Data

The following table summarizes the in vitro potency of KCL-HO-1i.

TargetSpeciesAssayIC50 (nM)Reference
HO-1RatSplenic microsomes123[5]
HO-1HumanHemin-induced HEK293T cell lysates128[5]
Experimental Protocols

In Vitro HO-1 Inhibition Assay: [4]

  • Preparation of Enzyme Source:

    • For rat HO-1, splenic microsomes were prepared from Sprague-Dawley rats.

    • For human HO-1, HEK293T cells were transfected to express human HO-1 and subsequently lysed to obtain the enzyme source.

  • Inhibition Assay:

    • The enzyme source was incubated with varying concentrations of KCL-HO-1i.

    • The reaction was initiated by the addition of the substrate, hemin.

    • The activity of HO-1 was determined by measuring the production of bilirubin, a product of heme degradation, spectrophotometrically.

    • IC50 values were calculated by plotting the percentage of HO-1 inhibition against the logarithm of the inhibitor concentration.

In Vivo Tumor Models: [4]

  • Animal Models:

    • MMTV-PyMT spontaneous breast cancer mouse model.

    • Subcutaneous MN/MCA1 sarcoma model in C57Bl/6 mice.

  • Treatment Regimen:

    • Mice with established tumors were treated with KCL-HO-1i (administered orally), chemotherapy (e.g., 5-fluorouracil or gemcitabine), or a combination of both.

  • Efficacy Assessment:

    • Tumor growth was monitored over time using caliper measurements.

    • At the end of the study, tumors were excised for further analysis.

  • Immunophenotyping:

    • Tumors were dissociated into single-cell suspensions.

    • Flow cytometry was used to quantify the infiltration of various immune cell populations, including CD8+ T-cells, within the tumor microenvironment.

Part 2: PF-07799933 (ARRY-440) - A Pan-Mutant BRAF Inhibitor

PF-07799933 (ARRY-440) is a selective, ATP-competitive small-molecule inhibitor of the BRAF kinase, a key component of the MAPK/ERK signaling pathway.[6][7] It is designed to be effective against a broad range of BRAF mutations and to overcome resistance mechanisms that limit the efficacy of first-generation BRAF inhibitors.[6][8] Furthermore, it is brain-penetrant, addressing a significant site of metastasis for BRAF-mutant cancers.[6][8]

Core Mechanism of Action

The core mechanism of PF-07799933 is the direct inhibition of the kinase activity of various forms of the BRAF protein, including:

  • Class I BRAF mutants: Monomeric, constitutively active mutants such as V600E.[6]

  • Class II BRAF mutants: Dimeric, constitutively active mutants.[6]

  • Class III BRAF mutants: Mutants with impaired kinase activity that can activate wild-type CRAF through heterodimerization.[6]

By inhibiting these mutant forms of BRAF, PF-07799933 effectively suppresses the downstream signaling cascade of the RAF/MEK/ERK pathway, leading to decreased cell proliferation and tumor growth.[6] A key feature of PF-07799933 is its ability to disrupt BRAF-containing dimers, a common mechanism of acquired resistance to first-generation BRAF inhibitors.[8]

Signaling Pathway

The signaling pathway targeted by PF-07799933 is the canonical MAPK/ERK pathway, which is frequently dysregulated in cancer.

PF_07799933_Pathway cluster_MAPK MAPK/ERK Signaling Pathway RAS RAS BRAF BRAF (Monomer/Dimer) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PF_07799933 PF-07799933 (ARRY-440) PF_07799933->BRAF inhibits

Figure 2: PF-07799933 Mechanism of Action
Quantitative Data

The following table summarizes the in vitro potency of PF-07799933.

Cell LineBRAF StatusAssayIC50 (nM)Reference
HT29V600E (Class I)pERK Inhibition1.6[5]
Various Class I mutant cell linesV600E/K/D/RpERK Inhibition0.7 - 7[8]
Experimental Protocols

In Vitro pERK Inhibition Assay: [8]

  • Cell Culture:

    • BRAF-mutant cancer cell lines were cultured in appropriate media.

  • Compound Treatment:

    • Cells were treated with a range of concentrations of PF-07799933 for a specified period.

  • Protein Extraction and Analysis:

    • Cell lysates were prepared, and protein concentrations were determined.

    • Western blotting was performed to detect the levels of phosphorylated ERK (pERK) and total ERK.

  • Data Analysis:

    • The intensity of the pERK bands was quantified and normalized to total ERK.

    • IC50 values were determined by plotting the percentage of pERK inhibition against the logarithm of the drug concentration.

In Vivo Xenograft Studies: [8]

  • Animal Models:

    • Immunocompromised mice were subcutaneously implanted with human cancer cell lines harboring various BRAF mutations.

  • Treatment Administration:

    • Once tumors reached a specified size, mice were treated with PF-07799933, often in combination with other agents like the MEK inhibitor binimetinib.

  • Efficacy Evaluation:

    • Tumor volumes were measured regularly to assess the anti-tumor activity of the treatment.

  • Pharmacodynamic Analysis:

    • At various time points after treatment, tumors were collected to analyze the levels of pERK and other downstream markers to confirm target engagement in vivo.

KCL-HO-1i and PF-07799933 (ARRY-440) represent two distinct and promising approaches to cancer therapy. KCL-HO-1i's immunomodulatory mechanism of action, focused on reprogramming the tumor microenvironment, holds the potential to enhance the efficacy of existing chemotherapies. In contrast, PF-07799933 offers a targeted approach to overcome resistance to previous generations of BRAF inhibitors by potently inhibiting a wide spectrum of BRAF mutations. The detailed preclinical data for both compounds provide a strong rationale for their continued clinical development. This guide has summarized the core mechanisms, supporting quantitative data, and key experimental methodologies to provide a comprehensive technical understanding for the scientific community.

References

The Discovery and Development of PF-07799933: A Pan-Mutant BRAF Inhibitor for Advanced Cancers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PF-07799933 (also known as Claturafenib or ARRY-440) is a potent, orally bioavailable, and selective ATP-competitive small-molecule inhibitor of the BRAF kinase.[1][2] Developed to address the limitations of previous-generation BRAF inhibitors, PF-07799933 exhibits a unique profile of activity against all three classes of BRAF mutations: Class I (V600 monomers), Class II (RAS-independent dimers), and Class III (RAS-dependent heterodimers).[1][3] Furthermore, its ability to penetrate the blood-brain barrier addresses a significant unmet need in patients with brain metastases.[1] This technical guide provides a comprehensive overview of the discovery, preclinical development, and ongoing clinical evaluation of PF-07799933, with a focus on its mechanism of action, key experimental data, and future directions.

Introduction: The Rationale for a Pan-Mutant BRAF Inhibitor

Mutations in the BRAF gene, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, are implicated in a significant percentage of human cancers, including melanoma, colorectal cancer, non-small cell lung cancer, and thyroid cancer.[1][4] The discovery of BRAF V600E mutations as a major oncogenic driver led to the development of first-generation BRAF inhibitors, which have shown significant clinical benefit in patients with BRAF V600-mutant tumors.

However, the efficacy of these inhibitors is often limited by the development of resistance, frequently driven by mechanisms that lead to the reactivation of the MAPK pathway. These resistance mechanisms include the emergence of BRAF splice variants or other alterations that promote BRAF dimerization, rendering first-generation inhibitors ineffective.[1] Additionally, these earlier inhibitors can paradoxically activate the MAPK pathway in BRAF wild-type cells, leading to certain toxicities. Moreover, a significant number of patients present with non-V600 BRAF mutations (Class II and III), for which there have been no approved targeted therapies.[1]

This clinical landscape highlighted the need for a next-generation BRAF inhibitor with a broader spectrum of activity against all classes of BRAF mutations and the ability to overcome key resistance mechanisms. PF-07799933 was designed to meet this need.

Discovery and Preclinical Development

PF-07799933 was discovered by Array BioPharma and is being developed by Pfizer.[3] Its discovery was guided by a strategy to create a potent and selective inhibitor that could effectively suppress signaling from both monomeric and dimeric forms of mutant BRAF, while sparing wild-type BRAF signaling to minimize paradoxical activation.

Mechanism of Action

PF-07799933 is an ATP-competitive inhibitor that binds to the kinase domain of BRAF.[1] Its mechanism of action is distinguished by its ability to inhibit the activity of all three classes of BRAF mutants.[1] By binding to and inhibiting these mutant forms of BRAF, PF-07799933 effectively blocks the downstream phosphorylation of MEK and ERK, leading to the inhibition of tumor cell proliferation.[1][2] A key feature of PF-07799933 is its ability to disrupt mutant BRAF-containing dimers, a common mechanism of resistance to first-generation BRAF inhibitors.[3] Furthermore, it demonstrates high selectivity for mutant BRAF over wild-type BRAF, which is believed to contribute to a wider therapeutic index.[1]

digraph "MAPK_Signaling_Pathway_and_PF-07799933_Inhibition" {
  graph [rankdir="TB", splines=ortho, nodesep=0.4];
  node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
  edge [arrowhead=normal, color="#5F6368"];

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; BRAF_WT [label="BRAF (Wild-Type)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CRAF [label="CRAF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BRAF_mut_monomer [label="BRAF Class I\n(V600 Monomer)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BRAF_mut_dimer [label="BRAF Class II/III\n(Dimer)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PF07799933 [label="PF-07799933", shape=diamond, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges RTK -> RAS; RAS -> BRAF_WT; RAS -> CRAF; BRAF_WT -> MEK; CRAF -> MEK; BRAF_mut_monomer -> MEK [style=bold, color="#EA4335"]; BRAF_mut_dimer -> MEK [style=bold, color="#EA4335"]; MEK -> ERK; ERK -> Proliferation;

PF07799933 -> BRAF_mut_monomer [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; PF07799933 -> BRAF_mut_dimer [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; }

Caption: NCT05355701 Clinical Trial Workflow.

Preliminary Clinical Data

As of an August 2023 data cutoff, preliminary results from the Phase 1 trial have been reported.[5] PF-07799933 has been well-tolerated both as a monotherapy and in combination.[5] Encouragingly, multiple confirmed responses have been observed in patients with BRAF-mutant cancers who were refractory to approved RAF inhibitors, including responses in the brain.[3]

Safety: The most common treatment-emergent adverse events (TEAEs) for monotherapy included fatigue, headache, and blurred vision. For combination therapy, peripheral edema, acneiform rash, diarrhea, and fatigue were most frequently reported.[5]

Efficacy: At a dose of 225 mg twice daily, 4 out of 7 patients with BRAF V600E+ cancers showed a confirmed response, including one complete response in a patient with a primary brain tumor.[5] A confirmed response was also observed in a patient with a BRAF V600E mutation and a dimerizing BRAF splice variant, a known resistance mechanism.[5]

Experimental Protocols

Detailed experimental protocols for the studies on PF-07799933 are not fully available in the public domain. The following are representative protocols based on standard laboratory procedures for the types of experiments conducted.

pERK Inhibition Assay (Representative Protocol)
  • Cell Culture: Cancer cell lines with known BRAF mutations are cultured in appropriate media and conditions to achieve exponential growth.

  • Compound Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. They are then treated with a range of concentrations of PF-07799933 or vehicle control for a specified period (e.g., 1-2 hours).

  • Cell Lysis: After treatment, the cells are washed with cold phosphate-buffered saline (PBS) and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method such as the bicinchoninic acid (BCA) assay.

  • Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (pERK) and total ERK.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The intensity of the pERK and total ERK bands is quantified, and the ratio of pERK to total ERK is calculated. The IC50 value is determined by plotting the percentage of pERK inhibition against the log concentration of PF-07799933.

In Vivo Xenograft Model (Representative Protocol)
  • Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used for these studies.

  • Tumor Cell Implantation: Human cancer cells with specific BRAF mutations are harvested and suspended in a suitable medium (e.g., PBS or Matrigel). The cell suspension is then subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using a standard formula (e.g., (Length x Width²) / 2).

  • Drug Administration: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. PF-07799933 is formulated in an appropriate vehicle and administered orally at specified doses and schedules (e.g., once or twice daily). The control group receives the vehicle only.

  • Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The anti-tumor efficacy is determined by comparing the tumor growth in the treatment groups to the control group.

  • Pharmacodynamic and Pharmacokinetic Analysis: At the end of the study, tumors and plasma samples may be collected to assess target engagement (e.g., pERK levels) and drug concentrations, respectively.

Future Directions

The development of PF-07799933 is ongoing, with the Phase 1 trial continuing to enroll patients. Future development will likely focus on:

  • Establishing the recommended Phase 2 dose and schedule for both monotherapy and combination therapies.

  • Further evaluating the efficacy of PF-07799933 in larger, more defined patient populations in later-phase clinical trials.

  • Exploring its activity in a broader range of BRAF-mutant cancers.

  • Investigating potential biomarkers of response and resistance to PF-07799933.

Conclusion

PF-07799933 is a promising next-generation BRAF inhibitor with a unique profile of activity against all classes of BRAF mutations, including those that confer resistance to earlier-generation inhibitors. Its ability to penetrate the brain further enhances its therapeutic potential. The preliminary clinical data are encouraging, demonstrating a manageable safety profile and significant anti-tumor activity in a heavily pre-treated patient population. The ongoing clinical development of PF-07799933 will be crucial in defining its role in the treatment of BRAF-mutant cancers.

References

ARRY-440 (Claturafenib): A Technical Whitepaper on the Pan-Mutant BRAF Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARRY-440, also known as Claturafenib or PF-07799933, is a potent and selective, orally bioavailable, and brain-penetrant inhibitor of the BRAF kinase.[1][2][3] This document provides a comprehensive technical overview of ARRY-440, including its chemical structure, physicochemical properties, mechanism of action, and preclinical data. Detailed experimental protocols for key assays are provided, and signaling pathways are visualized to facilitate a deeper understanding of its biological activity. All quantitative data are summarized in structured tables for ease of reference.

Chemical Structure and Properties

ARRY-440 is a synthetic organic compound belonging to the class of quinazolinone derivatives. Its chemical structure is characterized by a complex arrangement of aromatic and heterocyclic rings, contributing to its high affinity and selectivity for the BRAF kinase.

Table 1: Chemical Identifiers and Properties of ARRY-440

PropertyValueReference
IUPAC Name N-(2-chloro-3-((5-chloro-3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)amino)-4-fluorophenyl)-3-fluoroazetidine-1-sulfonamide[4]
Synonyms Claturafenib, PF-07799933, ARRY-440[4]
Molecular Formula C18H15Cl2F2N5O3S[4]
Molecular Weight 490.31 g/mol [4]
CAS Number 2754408-94-9[4]
SMILES CN1C=NC2=C(C(=C(C=C2)NC3=C(C(=CC=C3F)NS(=O)(=O)N4CC(C4)F)Cl)Cl)C1=O[5]
InChI InChI=1S/C18H15Cl2F2N5O3S/c1-25-10-20-13-8-12(21)14(15(18(25)26)19-13)22-11-5-4-7(23)6-9(11)24-31(27,28)27-2-3(22)1-27/h4-6,8,10,24H,1-3H2,(H,22,26)[5]

Table 2: Physicochemical Properties of ARRY-440

PropertyValueReference
Solubility 10 mM in DMSO[1]
≥ 2.5 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline[2][6]
≥ 2.5 mg/mL in 10% DMSO + 90% (20% SBE-β-CD in Saline)[6]
≥ 2.5 mg/mL in 10% DMSO + 90% Corn Oil[6]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 1 year[2][4]

Mechanism of Action and Biological Activity

ARRY-440 is a selective, ATP-competitive inhibitor of both monomeric (Class I) and dimeric (Class II and III) BRAF mutants.[4] Its mechanism of action involves binding to the kinase domain of BRAF, thereby inhibiting its activity and disrupting the downstream MEK-ERK signaling pathway.[3] A key feature of ARRY-440 is its ability to disrupt mutant-BRAF:wild-type-CRAF dimers, a mechanism of resistance to first-generation BRAF inhibitors, while sparing wild-type BRAF-CRAF dimers, which is thought to contribute to a wider therapeutic index.[1][7]

Signaling Pathway

The following diagram illustrates the role of ARRY-440 in the BRAF signaling pathway.

BRAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK Binds RAS RAS RTK->RAS Activates BRAF_Monomer BRAF (Monomer) Class I Mutant RAS->BRAF_Monomer BRAF_Dimer BRAF (Dimer) Class II/III Mutant RAS->BRAF_Dimer CRAF CRAF RAS->CRAF MEK MEK BRAF_Monomer->MEK Phosphorylates BRAF_Dimer->MEK Phosphorylates CRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates ARRY440 ARRY-440 ARRY440->BRAF_Monomer Inhibits ARRY440->BRAF_Dimer Inhibits Proliferation Proliferation Transcription Factors->Proliferation Leads to

Caption: ARRY-440 inhibits both monomeric and dimeric forms of mutant BRAF.
In Vitro Activity

ARRY-440 demonstrates potent and broad inhibition of phosphorylated ERK (pERK) levels across a panel of cancer cell lines harboring various BRAF mutations.

Table 3: In Vitro Inhibitory Activity of ARRY-440

BRAF Mutation ClassIC50 Range (nM)Cell Line ExampleReference
Class I (V600) 0.7 - 7HT29 (1.6 nM)[4][6][8]
Class II 10 - 14-[4][8]
Class III 0.8 - 7.8-[4][8]
Indel 113 - 179-[4][8]
Acquired BRAF p61 splice variant 59-[4][8]
Acquired NRASQ61K 16-[4][8]
BRAF Wild-Type ≥ 9800-[4][8]

Experimental Protocols

Co-Immunoprecipitation of Endogenous RAF Proteins

This protocol describes the methodology used to assess the effect of ARRY-440 on the dimerization of RAF proteins.

Co_IP_Workflow Cell_Culture 1. Culture MEL21514 or A375-NRASQ61K cells Treatment 2. Treat with DMSO or ARRY-440 (1 hour) Cell_Culture->Treatment Lysis 3. Harvest and lyse cells in magnesium lysis buffer Treatment->Lysis Immunoprecipitation 4. Immunoprecipitate with specific RAF antibodies Lysis->Immunoprecipitation Washing 5. Wash beads to remove non-specific binding Immunoprecipitation->Washing Elution 6. Elute protein complexes Washing->Elution Analysis 7. Analyze by Western Blot Elution->Analysis

Caption: Workflow for Co-Immunoprecipitation of RAF proteins.

Methodology:

  • Cell Culture: MEL21514 or A375-NRASQ61K cells are plated at a density of 1.5 x 10^7 cells per 150-mm dish.[8]

  • Treatment: Cells are incubated at 37°C and 5% CO2 with either DMSO (vehicle control) or the indicated concentrations of ARRY-440 for 1 hour.[8]

  • Cell Lysis: Cell lysates are harvested in 1 mL per dish of magnesium lysis buffer (25 mmol/L HEPES pH 7.5, 75 mmol/L NaCl, 5 mmol/L MgCl2, 5% glycerol, and 0.1% NP-40) supplemented with HALT protease/phosphatase inhibitor cocktail.[8]

  • Immunoprecipitation: The cell lysate is incubated with a primary antibody specific to the target RAF protein overnight at 4°C with rotation.

  • Bead Capture: Protein A/G magnetic beads are added to the lysate and incubated for 1-2 hours at 4°C with rotation to capture the antibody-protein complexes.

  • Washing: The beads are washed multiple times with lysis buffer to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads using an appropriate elution buffer (e.g., by boiling in SDS-PAGE sample buffer).

  • Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against the RAF proteins of interest to assess dimerization.

Isothermal Stability Shift Dose-Response Assay (ITDR)

This assay is used to determine the binding affinity of ARRY-440 to its target protein in a cellular context.

Methodology:

  • Cell Preparation: Trypsinized A375 cell pellets are resuspended in PBS.[8]

  • Compound Treatment: Cells are treated with DMSO or varying concentrations of ARRY-440 (0.122 to 2,000 nmol/L) for 30 minutes at 37°C.[8]

  • Thermal Challenge: The cells are heated to 50°C for 3 minutes in a thermal cycler.[8]

  • Centrifugation: The heated cells are promptly centrifuged at 4,700 rpm for 30 seconds at 4°C to pellet the aggregated, unstable proteins.[8]

  • Analysis: The supernatant containing the soluble, stabilized protein is collected and analyzed by a suitable method (e.g., Western blot or ELISA) to quantify the amount of target protein that remained soluble, from which the binding affinity can be calculated.

Preclinical and Clinical Development

ARRY-440 has demonstrated broad in vivo anti-tumor activity against both BRAF V600E and non-V600 mutations in xenograft models.[1] Its ability to penetrate the blood-brain barrier makes it a promising candidate for the treatment of brain metastases, a common occurrence in BRAF-mutant cancers.[1]

A Phase 1 clinical trial (NCT05355701) is currently underway to evaluate the safety, tolerability, pharmacokinetics, and anti-tumor activity of ARRY-440 as a single agent and in combination with other therapies in patients with advanced solid tumors harboring BRAF alterations.[5][9][10] The study employs a novel, rapid pharmacokinetics-informed dose-escalation design to accelerate the determination of the optimal dose.[4][8]

Conclusion

ARRY-440 (Claturafenib) is a next-generation, brain-penetrant, pan-mutant BRAF inhibitor with a promising preclinical profile. Its unique mechanism of disrupting BRAF dimers while sparing wild-type RAF signaling addresses key resistance mechanisms to existing therapies. Ongoing clinical evaluation will further elucidate its therapeutic potential in patients with BRAF-mutant cancers.

References

Claturafenib: An In-depth Technical Guide to its Molecular Target and Pathway Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Claturafenib (PF-07799933; ARRY-440) is a potent, selective, and brain-penetrant small-molecule inhibitor of pan-mutant B-Raf (BRAF) kinase, a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3][4][5] Developed to overcome the limitations of previous generation BRAF inhibitors, Claturafenib exhibits significant activity against both Class I (V600) and Class II/III (non-V600) BRAF mutations.[4][6] A key feature of its mechanism is the disruption of BRAF-containing dimers, a common mode of intrinsic and acquired resistance to first-generation BRAF inhibitors, while notably sparing wild-type RAF signaling and thus avoiding the paradoxical activation of the MAPK pathway.[3][5][7] This technical guide provides a comprehensive analysis of Claturafenib's molecular target, its mechanism of action, and the signaling pathways it modulates. It includes a summary of its inhibitory activity, detailed experimental protocols for its characterization, and visual diagrams of the relevant biological pathways and experimental workflows.

Molecular Target and Kinase Selectivity

Claturafenib is an ATP-competitive inhibitor that primarily targets BRAF, a serine/threonine-protein kinase that functions as a central regulator of the MAPK/ERK signaling cascade.[6] The MAPK pathway plays a crucial role in cell proliferation, differentiation, and survival, and its aberrant activation due to BRAF mutations is a key driver in a multitude of human cancers.[6]

Inhibitory Activity against Mutant BRAF

Claturafenib has demonstrated broad activity against various classes of BRAF mutations, which are categorized based on their mechanism of activation and dimerization dependency. It effectively inhibits the downstream signaling, as measured by the phosphorylation of ERK (pERK), in cell lines harboring Class I, II, and III BRAF mutations.[1][4]

BRAF Mutant Class Cell Line Examples pERK Inhibition IC50 (nM)
Class I (Monomers, e.g., V600E)HT291.6[1][2]
A3750.7 - 7[1][4]
Class II (Dimers, e.g., G469A)Various10 - 14[1][4]
Class III (Dimers, e.g., K601E)Various0.8 - 7.8[1][4]
Indel MutantsVarious113 - 179[1][4]
Acquired Resistance (BRAF p61 splice variant)-59[1][4]
Acquired Resistance (NRASQ61K)-16[1][4]
Wild-Type BRAF-≥ 9,800[4]
Kinase Selectivity Profile

Signaling Pathway Analysis

Claturafenib exerts its therapeutic effect by modulating the MAPK/ERK signaling pathway. Its unique mechanism of action allows it to overcome resistance mechanisms that plague earlier BRAF inhibitors.

The MAPK/ERK Signaling Pathway

The canonical MAPK/ERK pathway is initiated by the activation of receptor tyrosine kinases (RTKs) at the cell surface, leading to the activation of the small GTPase RAS. Activated RAS recruits RAF kinases (ARAF, BRAF, CRAF) to the cell membrane, where they dimerize and become activated. Activated RAF then phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2. Phosphorylated ERK (pERK) translocates to the nucleus to regulate the activity of transcription factors involved in cell growth and proliferation.

MAPK_Pathway RTK RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF CRAF CRAF RAS->CRAF MEK MEK BRAF->MEK CRAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Claturafenib_MoA cluster_dimer BRAF-containing Dimer BRAF1 Mutant BRAF Disrupted_Dimer Disrupted Dimer BRAF1->Disrupted_Dimer MEK_inhibition MEK Activation Inhibited BRAF2 BRAF/CRAF BRAF2->Disrupted_Dimer Claturafenib Claturafenib Claturafenib->BRAF1 Binds & Disrupts Claturafenib->BRAF2 Cell_Viability_Workflow Seed Seed Cells in 96-well plate Treat Treat with Claturafenib Seed->Treat Incubate Incubate (e.g., 72h) Treat->Incubate Add_CTG Add CellTiter-Glo® Reagent Incubate->Add_CTG Measure Measure Luminescence Add_CTG->Measure Analyze Analyze Data (IC50) Measure->Analyze Western_Blot_Workflow Culture Culture & Treat Cells with Claturafenib Lyse Cell Lysis & Protein Quantification Culture->Lyse SDS_PAGE SDS-PAGE Lyse->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Antibody Primary & Secondary Antibody Incubation Block->Antibody Detect Chemiluminescent Detection Antibody->Detect Analyze Image Analysis Detect->Analyze

References

Preclinical Profile of PF-07799933 (ARRY-440): A Pan-Mutant BRAF Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Preclinical Data of PF-07799933 (ARRY-440) in Cancer Cell Lines

Introduction

PF-07799933, also known as ARRY-440 and claturafenib, is a potent and selective, orally bioavailable, ATP-competitive small-molecule inhibitor of the BRAF kinase.[1][2] It is a next-generation, pan-mutant BRAF inhibitor designed to target tumors harboring a wide range of BRAF mutations, including Class I (V600), Class II, and Class III alterations.[1][3] This technical guide provides a comprehensive overview of the preclinical data for PF-07799933 in cancer cell lines, focusing on its mechanism of action, effects on cell signaling, and anti-proliferative activity.

Mechanism of Action

PF-07799933 selectively binds to and inhibits the kinase activity of both monomeric (Class I) and dimeric (Class II and III) forms of mutant BRAF.[1][3] This inhibition prevents the phosphorylation of downstream targets in the mitogen-activated protein kinase (MAPK/ERK) signaling pathway, a critical pathway for cell proliferation, differentiation, and survival that is often constitutively activated in cancers with BRAF mutations.[1][2] A key feature of PF-07799933 is its ability to inhibit BRAF-containing dimers, including heterodimers with CRAF, which is a mechanism of resistance to first-generation BRAF inhibitors.[3][4] Importantly, it spares the formation of ARAF and CRAF homodimers, potentially leading to a wider therapeutic index.[4]

Signaling Pathway Inhibition

The primary signaling pathway targeted by PF-07799933 is the RAF/MEK/ERK pathway. In cancer cells with activating BRAF mutations, the pathway is aberrantly switched on, leading to uncontrolled cell growth. PF-07799933 blocks the initial step in this cascade by inhibiting mutant BRAF.

RAF_MEK_ERK_Pathway cluster_upstream cluster_core_pathway RAF/MEK/ERK Cascade cluster_downstream cluster_inhibitor RAS RAS BRAF Mutant BRAF RAS->BRAF MEK MEK BRAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation KCL440 PF-07799933 (ARRY-440) KCL440->BRAF Inhibition

Figure 1: Simplified diagram of the RAF/MEK/ERK signaling pathway and the inhibitory action of PF-07799933 (ARRY-440).

In Vitro Anti-proliferative Activity

PF-07799933 has demonstrated potent anti-proliferative activity across a panel of cancer cell lines harboring various BRAF mutations. The inhibitory effects on phosphorylated ERK (pERK), a key downstream biomarker of pathway activity, have been quantified.

Cell LineCancer TypeBRAF MutationpERK IC50 (nmol/L)
A375MelanomaV600E (Class I)0.7 - 7
Multiple LinesVariousClass II10 - 14
Multiple LinesVariousClass III0.8 - 7.8
Multiple LinesVariousIndel113 - 179
BRAF p61 splice variantNot SpecifiedAcquired Resistance59
NRASQ61KNot SpecifiedAcquired Resistance16
BRAF wild-typeVariousWild-type≥9,800
Table 1: In vitro inhibition of pERK by PF-07799933 in various cancer cell lines.[5]

Experimental Protocols

Cell Viability and pERK Inhibition Assays

Cell Lines and Culture: Patient-derived cancer cell lines were authenticated by short tandem repeat (STR) profiling and maintained in appropriate culture media.[3]

pERK Inhibition Assay: Cells were treated with PF-07799933 for 1 hour.[6] Following treatment, cell lysates were collected and subjected to analysis of phosphorylated ERK (pERK) levels, likely using methods such as Western blotting or ELISA, to determine the concentration of the inhibitor required for 50% inhibition (IC50).

Isothermal Dose-Response (ITDR) Assay

Objective: To confirm direct binding of PF-07799933 to its target, BRAFV600E.

Procedure:

  • A375 melanoma cell pellets (BRAFV600E-mutant) were resuspended in PBS.

  • Cell suspensions were treated with a range of PF-07799933 concentrations (0.122 to 2,000 nmol/L) or DMSO (vehicle control) for 30 minutes at 37°C.[5]

  • The cells were then heated to 50°C for 3 minutes to induce thermal denaturation of proteins.[5]

  • Following a brief centrifugation, the amount of soluble BRAFV600E and CRAF protein remaining in the supernatant was quantified to assess the stabilizing effect of drug binding.[5]

ITDR_Workflow A375_cells A375 Cells (BRAFV600E) Drug_treatment Incubate with PF-07799933 (30 min, 37°C) A375_cells->Drug_treatment Heat_shock Heat Shock (3 min, 50°C) Drug_treatment->Heat_shock Centrifugation Centrifugation Heat_shock->Centrifugation Analysis Quantify Soluble BRAF and CRAF Centrifugation->Analysis

Figure 2: Experimental workflow for the Isothermal Dose-Response (ITDR) assay.
In Vivo Xenograft Studies

PF-07799933, both as a monotherapy and in combination with the MEK inhibitor binimetinib, has been shown to inhibit tumor growth in mouse xenograft models.[3][7] These models included tumors driven by mutant BRAF that functions as dimers and BRAFV600E tumors with acquired resistance to current RAF inhibitors.[3][7] The compound is also noted to be brain-penetrant, a significant advantage for treating brain metastases.[3][8]

Conclusion

The preclinical data for PF-07799933 (ARRY-440) demonstrate its potent and selective inhibition of a broad range of BRAF mutations, including those that confer resistance to earlier-generation inhibitors. Its mechanism of action, involving the disruption of BRAF-containing dimers while sparing other RAF dimers, and its ability to penetrate the central nervous system, position it as a promising therapeutic agent for patients with BRAF-mutant cancers.[3][4][8] The in vitro and in vivo studies provide a strong rationale for its ongoing clinical development.[9][10][11]

References

The Pan-Mutant BRAF Inhibitor PF-07799933: A Technical Overview of its Interaction with BRAF Mutants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-07799933 (also known as ARRY-440) is a potent and selective, orally bioavailable, ATP-competitive small-molecule inhibitor of the BRAF kinase.[1][2] It has demonstrated significant anti-tumor activity in preclinical models and is currently under clinical investigation for the treatment of advanced solid tumors harboring BRAF alterations.[3][4] This technical guide provides a comprehensive overview of the binding characteristics of PF-07799933 to various BRAF mutants, details the experimental protocols used to determine its activity, and illustrates the relevant biological pathways and experimental workflows.

PF-07799933 is distinguished as a pan-mutant BRAF inhibitor, demonstrating activity against Class I (V600), Class II (dimeric), and Class III (transactivating) BRAF mutations.[2] This broad activity profile suggests its potential to overcome resistance mechanisms that limit the efficacy of first and second-generation BRAF inhibitors.[2]

Binding Affinity and Cellular Potency

Direct quantitative binding affinity data (e.g., Kd or Ki values) for PF-07799933 to a comprehensive panel of purified BRAF mutant proteins are not extensively available in the public domain. However, the cellular potency of PF-07799933 has been characterized through the inhibition of phosphorylated ERK (pERK), a downstream effector in the MAPK signaling pathway. These IC50 values provide a functional measure of the inhibitor's efficacy in a cellular context.

An Isothermal Differential Scanning Fluorimetry (ITDR) assay indicated that PF-07799933 binds to BRAFV600E with a 10-fold higher affinity compared to wild-type CRAF in A375 melanoma cell lysates, highlighting its selectivity for the mutant BRAF kinase.[1]

The following table summarizes the cellular potency of PF-07799933 against various BRAF mutant cell lines, as determined by pERK inhibition assays.

BRAF Mutant ClassBRAF AlterationCell LinepERK Inhibition IC50 (nM)
Class I V600EHT291.6
V600EA375Not explicitly stated, but potent
V600KSK-MEL-28Not explicitly stated, but potent
Class II G469AMDA-MB-23110-14
K601ENot SpecifiedPotent
Class III D594GNot SpecifiedPotent
Acquired Resistance V600E + p61 Splice VariantNot Specified59
V600E + NRASQ61KNot Specified16

Note: The IC50 values represent the concentration of PF-07799933 required to inhibit 50% of pERK signaling in cellular assays and are a measure of functional potency, not direct binding affinity.

Experimental Protocols

The determination of kinase inhibitor binding affinity and cellular potency involves a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments relevant to the characterization of PF-07799933.

pERK Inhibition Assay (Cellular Potency)

This assay measures the ability of an inhibitor to block the phosphorylation of ERK in cells, providing a functional readout of target engagement in the MAPK pathway.

Protocol:

  • Cell Culture: BRAF mutant cell lines are cultured in appropriate media and conditions to ensure logarithmic growth.

  • Compound Treatment: Cells are seeded in multi-well plates and treated with a serial dilution of PF-07799933 for a specified period (e.g., 1-2 hours).

  • Cell Lysis: After treatment, cells are washed and lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method, such as the bicinchoninic acid (BCA) assay, to ensure equal loading for subsequent analysis.

  • Detection of pERK and Total ERK:

    • Western Blotting: Lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated ERK (pERK) and total ERK. A secondary antibody conjugated to a detectable marker (e.g., horseradish peroxidase) is then used for visualization.

    • ELISA/HTRF: Alternatively, a plate-based immunoassay such as ELISA or Homogeneous Time-Resolved Fluorescence (HTRF) can be used for higher throughput analysis. These assays utilize specific antibody pairs to capture and detect pERK and total ERK.

  • Data Analysis: The signal intensity for pERK is normalized to the signal for total ERK for each compound concentration. The resulting data is then plotted against the logarithm of the inhibitor concentration, and the IC50 value is calculated using a non-linear regression model.

Isothermal Titration Calorimetry (ITC)

ITC is a label-free biophysical technique that directly measures the heat changes associated with a binding event, allowing for the determination of the dissociation constant (Kd), binding stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction.

Protocol:

  • Sample Preparation:

    • Recombinant, purified BRAF mutant protein is dialyzed extensively against a suitable buffer.

    • PF-07799933 is dissolved in the same dialysis buffer to the desired concentration. It is critical that the buffer for the protein and the ligand are identical to minimize heats of dilution.

  • Instrument Setup:

    • The ITC instrument is thoroughly cleaned and equilibrated at the desired experimental temperature (e.g., 25°C).

    • The sample cell is loaded with the BRAF mutant protein solution.

    • The injection syringe is loaded with the PF-07799933 solution.

  • Titration:

    • A series of small, precise injections of the PF-07799933 solution are made into the sample cell containing the BRAF protein.

    • The heat change associated with each injection is measured by the instrument.

  • Data Analysis:

    • The raw data, a series of heat-flow peaks, is integrated to determine the heat change per injection.

    • These values are then plotted against the molar ratio of ligand to protein.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH. The entropy change (ΔS) can then be calculated from these values.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte (e.g., a small molecule inhibitor) to a ligand (e.g., a protein) immobilized on a sensor surface in real-time. This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.

Protocol:

  • Sensor Chip Preparation:

    • A suitable sensor chip (e.g., a CM5 chip) is activated to create a reactive surface.

    • Recombinant, purified BRAF mutant protein is immobilized onto the sensor surface via a covalent linkage (e.g., amine coupling).

    • Any remaining reactive sites on the surface are then deactivated.

  • Binding Analysis:

    • A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.

    • A series of solutions containing different concentrations of PF-07799933 are injected over the surface. The binding of the inhibitor to the immobilized BRAF protein causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in response units, RU).

    • After each injection, the running buffer is flowed over the surface to monitor the dissociation of the inhibitor.

  • Surface Regeneration: If necessary, a regeneration solution is injected to remove any remaining bound inhibitor from the surface, allowing for subsequent binding cycles.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU versus time) are analyzed to determine the kon and koff for each concentration of the inhibitor.

    • The Kd is then calculated as the ratio of koff to kon.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the BRAF signaling pathway, the mechanism of action of PF-07799933, and the general workflow for assessing kinase inhibitor potency.

BRAF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by PF-07799933 Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds RAS RAS RTK->RAS Activates BRAF BRAF RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription->Gene_Expression Regulates PF07799933 PF-07799933 PF07799933->BRAF

Caption: The RAS-RAF-MEK-ERK signaling pathway and the site of action of PF-07799933.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Protein_Expression Express & Purify BRAF Mutant Protein ITC Isothermal Titration Calorimetry (ITC) Protein_Expression->ITC SPR Surface Plasmon Resonance (SPR) Protein_Expression->SPR Binding_Data Determine Kd, Ki, kon, koff ITC->Binding_Data SPR->Binding_Data Cell_Culture Culture BRAF Mutant Cell Lines Compound_Treatment Treat with PF-07799933 Cell_Culture->Compound_Treatment pERK_Assay pERK Inhibition Assay Compound_Treatment->pERK_Assay Potency_Data Determine IC50 pERK_Assay->Potency_Data

Caption: General workflow for determining the binding affinity and cellular potency of a kinase inhibitor.

Conclusion

PF-07799933 is a promising pan-mutant BRAF inhibitor with potent activity against a range of clinically relevant BRAF mutations, including those that confer resistance to earlier-generation inhibitors. While direct quantitative binding affinity data remains limited in publicly accessible literature, cellular potency data strongly supports its robust and broad-spectrum activity. The detailed experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working on the characterization and advancement of novel kinase inhibitors. Further disclosure of direct binding data from biochemical assays will be crucial for a more complete understanding of the structure-activity relationship and the thermodynamic drivers of PF-07799933's interaction with its targets.

References

The Dual-Action Mechanism of ARRY-440: A Technical Guide to the Inhibition of BRAF Monomers and Dimers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARRY-440 (also known as PF-07799933 and Claturafenib) is a potent and selective, next-generation pan-mutant BRAF inhibitor engineered to overcome the limitations of previous BRAF-targeted therapies.[1][2] A primary challenge in the clinical application of first-generation BRAF inhibitors is the development of resistance, often mediated by the formation of BRAF-containing dimers, and the dose-limiting toxicity associated with paradoxical activation of the MAPK pathway in BRAF wild-type cells.[3][4] This technical guide provides an in-depth examination of the mechanism of action of ARRY-440, with a specific focus on its ability to effectively inhibit both BRAF monomers and dimers, thereby addressing these key resistance mechanisms. We will detail the quantitative biochemical and cellular activity of ARRY-440, provide comprehensive experimental protocols for assessing its efficacy, and illustrate the underlying signaling pathways and experimental workflows.

Introduction: The Evolving Landscape of BRAF Inhibition

The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell growth, proliferation, and survival. The BRAF kinase, a central component of this cascade, is one of the most frequently mutated genes in human cancers.[5] Class I BRAF mutations, such as the well-characterized V600E mutation, lead to constitutively active BRAF monomers that are highly sensitive to first-generation BRAF inhibitors.[1] However, the clinical durability of these inhibitors is often compromised by the emergence of resistance, frequently driven by the formation of BRAF-containing homo- and heterodimers.[1][3] Furthermore, these earlier inhibitors can induce a phenomenon known as "paradoxical activation," where the inhibitor promotes the dimerization and activation of wild-type RAF kinases, leading to unwanted pathway activation in non-tumor cells and contributing to adverse events.[6][7]

ARRY-440 was developed to address these challenges. It is a brain-penetrant, selective, pan-mutant BRAF inhibitor that demonstrates robust activity against both BRAF monomers and dimers.[1][2] Crucially, ARRY-440 spares wild-type ERK signaling, thereby mitigating paradoxical activation.[1][2] This dual mechanism of action positions ARRY-440 as a promising therapeutic agent for a broader range of BRAF-mutant cancers, including those with acquired resistance to first-generation inhibitors and those harboring non-V600 mutations that signal as dimers.[1][3]

Quantitative Analysis of ARRY-440 Activity

The efficacy of ARRY-440 has been characterized through a series of biochemical and cellular assays. The following tables summarize the key quantitative data, highlighting its potent and selective inhibition of various BRAF mutants while sparing wild-type signaling.

Table 1: Cellular Potency of ARRY-440 against pERK Inhibition in BRAF-Mutant Cell Lines
BRAF Mutation ClassCell LineIC50 (nM) for pERK Inhibition
Class I (Monomer) HT29 (V600E)1.6[8]
A375 (V600E)0.7 - 7[9][10]
Class II (Dimer) Various10 - 14[9][10]
Class III (Dimer) Various0.8 - 7.8[9][10]
Indel Various113 - 179[9][10]
Acquired Resistance BRAF p61 splice variant59[9][10]
NRAS Q61K16[9][10]
Wild-Type BRAF Various≥9,800[9][10]
Table 2: Comparative Binding Affinity of ARRY-440
TargetAssay MethodRelative Affinity
BRAF V600E Isothermal Stability Shift Dose-Response (ITDR)10-fold higher affinity compared to wild-type CRAF[6][9]
Wild-Type CRAF Isothermal Stability Shift Dose-Response (ITDR)

Signaling Pathways and Mechanism of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the MAPK signaling pathway, the mechanism of paradoxical activation by first-generation BRAF inhibitors, and the dual-action mechanism of ARRY-440.

MAPK_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates BRAF_monomer BRAF Monomer (Inactive) RAS->BRAF_monomer Activates BRAF_dimer BRAF Dimer (Active) BRAF_monomer->BRAF_dimer Dimerization MEK MEK1/2 BRAF_dimer->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Activates V600E V600E Mutation V600E->BRAF_monomer Constitutively Active

Canonical MAPK Signaling Pathway

Paradoxical_Activation cluster_WT BRAF Wild-Type Cell RAS_active Active RAS BRAF_WT1 Wild-Type BRAF RAS_active->BRAF_WT1 Dimer BRAF/CRAF Heterodimer BRAF_WT1->Dimer Promotes Dimerization BRAF_WT2 Wild-Type BRAF CRAF CRAF CRAF->Dimer FirstGen_Inhibitor 1st Gen BRAF Inhibitor FirstGen_Inhibitor->BRAF_WT1 Binds MEK_p pMEK Dimer->MEK_p Transactivates ERK_p pERK MEK_p->ERK_p Proliferation Increased Proliferation ERK_p->Proliferation

Paradoxical Activation by First-Generation BRAF Inhibitors

ARRY440_Mechanism cluster_Monomer BRAF Monomer Inhibition cluster_Dimer BRAF Dimer Inhibition & Disruption BRAF_V600E BRAF V600E Monomer MEK_mono MEK BRAF_V600E->MEK_mono Phosphorylates ARRY440_mono ARRY-440 ARRY440_mono->BRAF_V600E Inhibits BRAF_Dimer BRAF-containing Dimer MEK_dimer MEK BRAF_Dimer->MEK_dimer Phosphorylates ARRY440_dimer ARRY-440 ARRY440_dimer->BRAF_Dimer Inhibits Dimer_formation Dimer Formation ARRY440_dimer->Dimer_formation Disrupts

Dual-Action Mechanism of ARRY-440

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of ARRY-440.

In Vitro BRAF Kinase Assay

This assay measures the direct inhibitory effect of ARRY-440 on the kinase activity of recombinant BRAF.

  • Objective: To determine the IC50 value of ARRY-440 against BRAF V600E and wild-type BRAF.

  • Principle: A luminescence-based assay that quantifies ATP consumption during the phosphorylation of a substrate (e.g., inactive MEK1) by BRAF. A decrease in luminescence indicates higher kinase activity.

  • Materials:

    • Recombinant human BRAF (V600E or wild-type)

    • Inactive MEK1 substrate

    • ATP

    • Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)

    • ARRY-440 serial dilutions in DMSO

    • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

    • White, opaque 96-well plates

    • Plate reader capable of measuring luminescence

  • Procedure:

    • Prepare serial dilutions of ARRY-440 in kinase buffer with a final DMSO concentration of ≤1%.

    • In a 96-well plate, add the kinase buffer, recombinant BRAF enzyme, and inactive MEK1 substrate.

    • Add the ARRY-440 dilutions or DMSO (vehicle control) to the respective wells.

    • Pre-incubate the plate at room temperature for 15-30 minutes.

    • Initiate the kinase reaction by adding a solution of ATP.

    • Incubate the plate at 30°C for 45-60 minutes.

    • Stop the reaction and measure the remaining ATP using the luminescence-based detection reagent according to the manufacturer's protocol.

    • Calculate the percent inhibition for each ARRY-440 concentration relative to the vehicle control.

    • Determine the IC50 value using non-linear regression analysis.

Western Blot for pERK Inhibition in Cellular Assays

This assay assesses the ability of ARRY-440 to inhibit MAPK pathway signaling in a cellular context.

  • Objective: To determine the cellular IC50 of ARRY-440 for the inhibition of ERK phosphorylation.

  • Principle: Western blotting is used to detect the levels of phosphorylated ERK (pERK) in cell lysates after treatment with ARRY-440. Total ERK or a housekeeping protein (e.g., GAPDH) is used as a loading control.

  • Materials:

    • BRAF-mutant cancer cell lines (e.g., A375, HT-29)

    • Cell culture medium and supplements

    • ARRY-440 serial dilutions

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and electrophoresis equipment

    • PVDF membranes and transfer apparatus

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

    • Chemiluminescence imaging system

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with serial dilutions of ARRY-440 or DMSO for 1-2 hours.

    • Wash cells with ice-cold PBS and lyse them in lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against pERK overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe for total ERK and/or a loading control.

    • Quantify band intensities and normalize the pERK signal to the total ERK or loading control signal.

    • Plot the normalized pERK levels against the ARRY-440 concentration to determine the IC50.

Co-Immunoprecipitation for BRAF Dimer Disruption

This assay is used to determine if ARRY-440 can disrupt the interaction between BRAF and its binding partners (e.g., CRAF).

  • Objective: To qualitatively or quantitatively assess the disruption of BRAF-containing dimers by ARRY-440.

  • Principle: An antibody specific to one of the interacting proteins (e.g., BRAF) is used to pull down the protein complex from the cell lysate. The presence of the other protein (e.g., CRAF) in the immunoprecipitated complex is then detected by Western blot.

  • Materials:

    • Cell lines known to have BRAF dimers (e.g., those with acquired resistance to first-generation inhibitors).

    • ARRY-440

    • Co-immunoprecipitation lysis buffer

    • Antibodies for immunoprecipitation (e.g., anti-BRAF) and Western blotting (e.g., anti-CRAF, anti-BRAF)

    • Protein A/G magnetic beads

  • Procedure:

    • Treat cells with ARRY-440 or a control compound for a specified time.

    • Lyse the cells in a non-denaturing co-immunoprecipitation buffer.

    • Pre-clear the lysates with protein A/G beads.

    • Incubate the pre-cleared lysates with the immunoprecipitating antibody overnight at 4°C.

    • Add protein A/G beads to capture the antibody-protein complexes.

    • Wash the beads several times to remove non-specific binding.

    • Elute the protein complexes from the beads.

    • Analyze the eluates by Western blotting for the presence of the co-immunoprecipitated protein.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement of ARRY-440 with BRAF in a cellular environment.

  • Objective: To demonstrate direct binding of ARRY-440 to BRAF in intact cells.

  • Principle: Ligand binding stabilizes a protein against thermal denaturation. In CETSA, cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified. A shift in the melting temperature of the target protein in the presence of the compound indicates target engagement.[11][12]

  • Materials:

    • Cells expressing the target BRAF protein

    • ARRY-440

    • PBS with protease inhibitors

    • PCR tubes and a thermal cycler

    • Lysis method (e.g., freeze-thaw cycles)

    • High-speed centrifuge

    • Western blotting reagents and equipment

  • Procedure:

    • Treat cells with ARRY-440 or vehicle control.

    • Harvest and wash the cells, then resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures for a set time (e.g., 3 minutes) in a thermal cycler.

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction from the precipitated proteins by high-speed centrifugation.

    • Analyze the amount of soluble BRAF in the supernatant by Western blot.

    • Plot the amount of soluble BRAF as a function of temperature to generate a melting curve. A shift in the curve for ARRY-440-treated cells indicates target engagement.

Conclusion

ARRY-440 represents a significant advancement in the development of BRAF inhibitors. Its ability to potently and selectively inhibit both BRAF monomers and dimers, while sparing wild-type signaling, addresses the key limitations of earlier-generation agents. The quantitative data and experimental protocols provided in this technical guide offer a comprehensive framework for researchers and drug development professionals to further investigate and characterize the unique mechanism of action of ARRY-440. The continued exploration of such next-generation inhibitors holds great promise for improving therapeutic outcomes for patients with a wide spectrum of BRAF-mutant cancers.

References

In Vitro Studies of ERK Signaling Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for the compound "KCL-440" did not yield any publicly available scientific data. Therefore, this technical guide has been generated using the well-characterized and extensively documented MEK1/2 inhibitor, U0126 , as a representative compound to illustrate the requested data presentation, experimental protocols, and visualizations for studying ERK signaling inhibition in vitro. The data and methodologies presented herein pertain to U0126 and serve as a template for the analysis of novel ERK pathway inhibitors.

Introduction to ERK Signaling and Inhibition

The Extracellular signal-Regulated Kinase (ERK) pathway is a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This pathway plays a central role in the regulation of a wide array of cellular processes, including proliferation, differentiation, survival, and migration. The core of this pathway consists of a three-tiered kinase cascade: a MAP Kinase Kinase Kinase (e.g., RAF), a MAP Kinase Kinase (MEK1 and MEK2), and a MAP Kinase (ERK1 and ERK2). Dysregulation of the ERK pathway is a common hallmark of many human cancers, making it a prime target for therapeutic intervention.

U0126 is a potent and selective inhibitor of MEK1 and MEK2.[1][2][3] It functions as a non-competitive inhibitor with respect to ATP, binding to a unique site on the MEK enzymes and preventing their activation of ERK1 and ERK2.[3] By inhibiting MEK, U0126 effectively blocks the phosphorylation and subsequent activation of ERK, thereby inhibiting downstream signaling. This guide provides an in-depth overview of the in vitro methodologies used to characterize the effects of MEK inhibitors like U0126 on the ERK signaling pathway.

Quantitative Data Summary

The inhibitory activity of a compound on its target kinases is a critical parameter. For MEK inhibitors, this is typically quantified by the half-maximal inhibitory concentration (IC50) against MEK1 and MEK2.

Compound Target(s) IC50 (MEK1) IC50 (MEK2) Assay Type
U0126MEK1/272 nM[2][3][4]58 nM[2][3][4]Cell-free kinase assay
U0126MEK1/20.07 µM[5][6]0.06 µM[5][6]Cell-free kinase assay

Note: IC50 values can exhibit slight variations between different studies due to differences in experimental conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of a compound's activity. Below are methodologies for key in vitro experiments to study ERK signaling inhibition.

Protocol 1: Western Blot for Phospho-ERK1/2 Inhibition

This protocol details the procedure for treating cultured cells with a MEK inhibitor and subsequently analyzing the phosphorylation status of ERK1/2 by Western blot.

3.1.1 Materials and Reagents

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • U0126 (or test compound), dissolved in DMSO

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2 (t-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system (e.g., CCD camera-based imager)

3.1.2 Procedure

  • Cell Seeding: Plate cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.

  • Serum Starvation: To reduce basal ERK activity, serum-starve the cells for 12-16 hours in a low-serum medium.[7]

  • Compound Treatment: Prepare working solutions of U0126 in serum-free medium. A typical final concentration is 10-20 µM. Treat the serum-starved cells with the U0126 solution or a vehicle control (DMSO) for 1-2 hours at 37°C.[8]

  • Cell Lysis:

    • Wash the cells once with ice-cold PBS.[8]

    • Add ice-cold lysis buffer to each dish, scrape the cells, and transfer the lysate to a microcentrifuge tube.[8][9]

    • Incubate on ice for 30 minutes with agitation.[9]

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[8]

  • Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay.[8]

  • Sample Preparation: Normalize protein samples to the same concentration (e.g., 20-50 µg per lane) and add Laemmli sample buffer. Boil at 95°C for 5 minutes.[8][9]

  • SDS-PAGE and Transfer:

    • Separate proteins by SDS-PAGE and transfer them to a membrane.[8]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer.[8]

    • Incubate the membrane with primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.[8]

    • Wash the membrane three times with TBST.[8]

    • Incubate with an HRP-conjugated secondary antibody (e.g., 1:10,000 dilution) for 1-2 hours at room temperature.[8]

    • Wash the membrane as in the previous step.[8]

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.[9]

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK1/2.

Protocol 2: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with an inhibitor.

3.2.1 Materials and Reagents

  • 96-well cell culture plates

  • Complete growth medium

  • U0126 (or test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[8]

  • Microplate reader

3.2.2 Procedure

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to attach overnight.[8]

  • Compound Treatment: Prepare serial dilutions of U0126 in complete growth medium. Remove the medium from the wells and add 100 µL of the U0126 dilutions. Include a vehicle control (DMSO). Typical concentrations might range from 1 µM to 50 µM.[8]

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Visualizations

Diagrams are provided to illustrate key pathways and workflows.

ERK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation ERK_p p-ERK1/2 ERK->ERK_p Translocation U0126 U0126 U0126->MEK Inhibition Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK_p->Transcription_Factors Activation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: The MAPK/ERK Signaling Pathway and the site of inhibition by U0126.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection a Cell Culture & Treatment with U0126 b Cell Lysis a->b c Protein Quantification b->c d SDS-PAGE c->d e Protein Transfer to Membrane d->e f Blocking e->f g Primary Antibody (anti-p-ERK) f->g h Secondary Antibody g->h i Chemiluminescent Detection h->i

Caption: Experimental workflow for Western blot analysis of p-ERK inhibition.

U0126_MoA MEK_inactive Inactive MEK1/2 MEK_active Active MEK1/2 MEK_inactive->MEK_active ERK_inactive Inactive ERK1/2 MEK_active->ERK_inactive Phosphorylates ERK_active Active p-ERK1/2 ERK_inactive->ERK_active U0126 U0126 U0126->MEK_inactive Prevents Activation RAF RAF RAF->MEK_inactive Activates

Caption: Mechanism of action of U0126 on the MEK-ERK signaling axis.

References

In-Depth Technical Guide: Pharmacodynamics of PF-07799933 in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-07799933 (also known as ARRY-440) is an orally bioavailable, selective, ATP-competitive small-molecule inhibitor of RAF kinases. It has demonstrated potent activity against tumors harboring BRAF Class I (V600-mutant), Class II (non-V600-mutant dimers), and Class III (loss-of-function mutations) alterations. This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of PF-07799933 in various xenograft models, summarizing key efficacy data and detailing the experimental protocols utilized in these pivotal studies.

Mechanism of Action: Targeting the RAF/MEK/ERK Pathway

PF-07799933 is designed to suppress the constitutively activated RAF/MEK/ERK signaling pathway, a critical driver of cell proliferation and survival in many cancers with BRAF mutations. By binding to and inhibiting both monomeric (Class I) and dimeric (Class II and III) forms of mutant BRAF, PF-07799933 effectively blocks downstream signaling to MEK and ERK.[1] Notably, PF-07799933 is highly selective for mutant BRAF, which is believed to contribute to a wider therapeutic safety index.[1] Preclinical evidence also suggests that PF-07799933 is brain-penetrant, a significant feature for treating tumors with central nervous system involvement.[1]

BRAF_Signaling_Pathway cluster_upstream Upstream Signaling cluster_pathway RAF/MEK/ERK Pathway cluster_downstream Downstream Effects Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK RAS RAS RTK->RAS BRAF BRAF (Class I, II, III Mutants) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival PF_07799933 PF-07799933 PF_07799933->BRAF

Diagram 1: Simplified BRAF/MEK/ERK Signaling Pathway and Inhibition by PF-07799933.

Pharmacodynamic Efficacy in Xenograft Models

PF-07799933 has demonstrated significant anti-tumor activity as a single agent and in combination with other targeted therapies in a variety of preclinical xenograft models. The following tables summarize the quantitative data from these studies.

Table 1: Single-Agent Activity of PF-07799933 in BRAF-Mutant Xenograft Models
Xenograft ModelBRAF Mutation ClassTreatmentDosing ScheduleOutcomeReference
BRAF V600E MutantClass IPF-07799933Not SpecifiedTumor Regression[2]
BRAF G469A MutantClass IIPF-07799933Not SpecifiedTumor Regression[2]
BRAF K601E MutantClass IIPF-07799933Not SpecifiedTumor Regression[2]
BRAF indel MutantNot SpecifiedPF-07799933Not SpecifiedTumor Regression[2]
Table 2: Combination Therapy with PF-07799933 in a BRAF V600E-Mutant PDX Model with Acquired Resistance
Xenograft ModelBRAF AlterationTreatmentDosing ScheduleOutcomeReference
Melanoma PDXBRAF V600E + p61 splice variantPF-07799933 + BinimetinibNot SpecifiedAugmented Efficacy, Tumor Regression[2]

Experimental Protocols

The following section details the methodologies employed in the xenograft studies to evaluate the pharmacodynamics of PF-07799933.

Establishment of Xenograft Models
  • Cell Lines and Patient-Derived Xenografts (PDX): A variety of human cancer cell lines and PDX models with characterized BRAF mutations (Class I, II, and III) were utilized.

  • Animal Models: Immunocompromised mice (e.g., nude or SCID) were used to host the xenograft tumors.

  • Tumor Implantation:

    • Cancer cells were cultured and harvested during their exponential growth phase.

    • A specific number of cells (typically 1x10^6 to 10x10^6) were resuspended in a suitable medium, often mixed with Matrigel, to a final volume of 100-200 µL.

    • The cell suspension was subcutaneously implanted into the flank of each mouse.

    • For intracranial models, a stereotactic apparatus was used to inject tumor cells into the brain.

  • Tumor Growth Monitoring:

    • Tumors were allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Tumor volume was measured regularly (e.g., twice weekly) using digital calipers.

    • Tumor volume was calculated using the formula: (Length x Width²) / 2.

    • Body weight of the animals was also monitored as an indicator of general health and treatment toxicity.

Xenograft_Workflow Cell_Culture 1. Culture BRAF-Mutant Cancer Cells/PDX Implantation 2. Subcutaneous or Intracranial Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Monitor Tumor Growth (to ~150 mm³) Implantation->Tumor_Growth Randomization 4. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment 5. Administer PF-07799933 (Monotherapy or Combination) Randomization->Treatment Monitoring 6. Measure Tumor Volume and Body Weight Treatment->Monitoring Endpoint 7. Endpoint Analysis: Tumor Growth Inhibition/Regression Monitoring->Endpoint

Diagram 2: General Experimental Workflow for Xenograft Studies.
Drug Administration

  • Formulation: PF-07799933 was formulated for oral administration. The specific vehicle used for suspension is a critical detail for reproducibility.

  • Dosing: Animals were dosed orally (e.g., by gavage) according to the schedules outlined in the study design (e.g., once or twice daily).

  • Combination Studies: In studies evaluating combination therapies, the second agent (e.g., binimetinib) was administered according to its established preclinical dosing regimen.

Pharmacodynamic Assessment
  • Tumor Volume Analysis: The primary endpoint was typically the change in tumor volume over time. Data are often presented as mean tumor volume ± SEM for each treatment group.

  • Tumor Growth Inhibition (TGI): TGI is calculated to quantify the efficacy of the treatment.

  • Tumor Regression: In cases of significant efficacy, the percentage of tumor regression from the initial volume is reported.

  • Biomarker Analysis: In some studies, tumors may be excised at the end of the study for analysis of target engagement and downstream pathway modulation (e.g., levels of phosphorylated ERK).

Conclusion

The preclinical data from xenograft models strongly support the potent anti-tumor activity of PF-07799933 against a broad range of BRAF-mutant cancers. Its ability to induce tumor regression in models with Class I, II, and III BRAF mutations, including those with acquired resistance to other BRAF inhibitors, highlights its potential as a promising therapeutic agent.[2] The brain-penetrant nature of PF-07799933 further underscores its potential clinical utility.[1] These compelling preclinical findings have paved the way for ongoing clinical investigations to determine the safety and efficacy of PF-07799933 in patients with advanced solid tumors harboring BRAF alterations.[3][4][5][6]

References

KCL-440: A Pan-Mutant BRAF Inhibitor for Next-Generation Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The landscape of BRAF-mutant cancer therapy has been significantly advanced by the development of targeted inhibitors. However, the efficacy of first-generation agents is often limited by the development of resistance, frequently driven by BRAF dimerization or the presence of non-V600 mutations. KCL-440 (also known as PF-07799933 or ARRY-440) has emerged as a potent, selective, and brain-penetrant pan-mutant BRAF inhibitor designed to overcome these limitations. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and key experimental methodologies related to this compound, intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction: The Evolving Challenge of BRAF-Mutant Cancers

Mutations in the BRAF gene, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, are implicated in a significant percentage of human cancers, including melanoma, colorectal, and thyroid cancers.[1] The canonical BRAF V600E mutation leads to constitutive activation of the pathway, promoting uncontrolled cell proliferation and survival.[1] While first-generation BRAF inhibitors have demonstrated clinical benefit, their long-term efficacy is hampered by acquired resistance mechanisms, most notably those that induce BRAF dimerization, rendering the inhibitors ineffective.[2] Furthermore, these inhibitors are largely inactive against non-V600 BRAF mutations (Class II and III), which also promote tumorigenesis through dimer formation.[3] This has created a critical need for next-generation inhibitors that can effectively target all classes of BRAF mutants.

This compound: A Pan-Mutant BRAF Inhibitor

This compound is a selective, ATP-competitive small-molecule inhibitor that has been shown to suppress the RAF/MEK/ERK pathway in tumor cells expressing BRAF V600-mutant (Class I) and non-V600-altered (Class II and III) kinases.[3] A key feature of this compound is its ability to inhibit both BRAF monomers and dimers, thereby addressing a primary mechanism of resistance to earlier-generation inhibitors.[2][4]

Mechanism of Action

This compound binds to and inhibits BRAF Class I mutants (activated, monomeric V600 mutations), BRAF Class II mutants (activated, dimeric mutations), and BRAF Class III mutants (loss-of-function mutations that transactivate wildtype BRAF heterodimers).[3] Preclinical studies have shown that this compound disrupts endogenous mutant-BRAF:wild-type-CRAF dimers.[2] Importantly, it spares the inhibition of wild-type BRAF and non-BRAF-containing RAF dimers, which is believed to contribute to a wider therapeutic safety index and less paradoxical pathway activation compared to some pan-RAF inhibitors.[4][5]

Preclinical Data

The preclinical profile of this compound demonstrates its potent and broad activity against a range of BRAF mutations, as well as its ability to overcome acquired resistance.

In Vitro Efficacy: Inhibition of pERK

The potency of this compound was evaluated by measuring the inhibition of phosphorylated ERK (pERK), a downstream effector in the MAPK pathway, across a panel of human cancer cell lines with various BRAF mutations.

Cell LineBRAF Mutation ClassBRAF MutationThis compound (PF-07799933) IC50 (nM)[6]
A375Class IV600E7
RKOClass IV600E0.7
WM-266-4Class IV600DNot Reported
SK-MEL-24Class IV600ENot Reported
Colo205Class IV600ENot Reported
HT-29Class IV600ENot Reported
BxPC-3Class IIG469A14
NCI-H1755Class IIL597V10
MDA-MB-231Class IIIG466V0.8
C32Class IIID594G7.8
A375-p61Class I + Acquired ResistanceV600E + p61 splice variant59
A375-NRASClass I + Acquired ResistanceV600E + NRAS Q61K16
SW48Wild-TypeWild-Type>9800
Calu-6Wild-TypeWild-Type>9800
In Vivo Efficacy: Xenograft Models

This compound has demonstrated significant anti-tumor activity in various xenograft models, both as a monotherapy and in combination with other targeted agents.

Xenograft ModelBRAF MutationTreatmentKey Findings
A375 (melanoma)V600E (Class I)This compound MonotherapyDose-dependent tumor growth inhibition.[7]
Patient-Derived Xenograft (PDX)BRAF p61 splice variantThis compound MonotherapySuperior activity compared to encorafenib + binimetinib.[2]
PDX (melanoma)BRAF p61 splice variantThis compound + BinimetinibAugmented efficacy, resulting in tumor regression.[2]
Various Xenograft ModelsClass I, II, and IIIThis compound MonotherapyAnti-tumor activity observed.[3]
Preclinical Pharmacokinetics

While detailed quantitative data from preclinical pharmacokinetic studies are not fully published, this compound is described as being highly brain-penetrant.[2][3] This is a critical feature, as the brain is a common site of metastasis for BRAF-mutant cancers. Further studies are needed to fully characterize the pharmacokinetic profile, including parameters such as Cmax, Tmax, AUC, and bioavailability in preclinical models.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize this compound.

BRAF Kinase Assay (In Vitro)

This protocol outlines a method for determining the in vitro inhibitory activity of this compound against BRAF kinase.

Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against wild-type and mutant BRAF kinase.

Materials:

  • Recombinant human BRAF (wild-type or mutant, e.g., V600E)

  • Biotinylated MEK1 substrate

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • This compound (serially diluted in DMSO)

  • 384-well plates

  • HTRF detection reagents (e.g., europium-labeled anti-phospho-MEK antibody and streptavidin-allophycocyanin)

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Add this compound dilutions or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add recombinant BRAF kinase to each well.

  • Initiate the kinase reaction by adding a mixture of biotinylated MEK1 substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding EDTA.

  • Add the HTRF detection reagents and incubate in the dark for 60 minutes.

  • Read the plate on a TR-FRET-capable plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This protocol describes how to assess the effect of this compound on the viability of cancer cell lines.

Objective: To determine the IC50 of this compound for cell growth inhibition in various BRAF-mutant and wild-type cell lines.

Materials:

  • Cancer cell lines (e.g., A375, BxPC-3, SW48)

  • Complete cell culture medium

  • This compound (serially diluted in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound or DMSO (vehicle control) and incubate for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Western Blotting for pERK Inhibition

This protocol details the procedure for measuring the inhibition of ERK phosphorylation in cells treated with this compound.

Objective: To confirm the on-target activity of this compound by assessing the reduction in pERK levels.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-pERK1/2, anti-total ERK1/2, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Plate cells and allow them to adhere.

  • Treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against pERK, total ERK, and a loading control overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the pERK signal to the total ERK and loading control signals.

In Vivo Xenograft Studies

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Objective: To assess the in vivo anti-tumor activity of this compound.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Cancer cell line for implantation (e.g., A375)

  • This compound formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant cancer cells into the flank of the mice.

  • Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control orally, once or twice daily, at predetermined doses.

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for pERK).

  • Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Visualizations

Signaling Pathway

BRAF_Signaling_Pathway cluster_upstream Upstream Signaling cluster_mapk MAPK Cascade cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF_monomer BRAF Monomer (Class I Mutant) RAS->BRAF_monomer BRAF_dimer BRAF Dimer (Class II/III Mutant & Resistance) RAS->BRAF_dimer MEK MEK1/2 BRAF_monomer->MEK BRAF_dimer->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation KCL440 This compound KCL440->BRAF_monomer KCL440->BRAF_dimer

Caption: this compound inhibits both monomeric and dimeric forms of BRAF.

Experimental Workflow: In Vitro Screening

in_vitro_workflow start Start: Compound Library kinase_assay Biochemical Kinase Assay (IC50 vs. BRAF mutants) start->kinase_assay cell_viability Cell-Based Viability Assay (IC50 vs. BRAF mutant cell lines) kinase_assay->cell_viability pERK_blot Western Blot for pERK Inhibition (Confirm on-target effect) cell_viability->pERK_blot select_candidate Select Lead Candidate: This compound pERK_blot->select_candidate end Proceed to In Vivo Studies select_candidate->end

Caption: In vitro screening workflow for identifying pan-mutant BRAF inhibitors.

Logical Relationship: Overcoming Resistance

resistance_logic cluster_problem Challenge with 1st Gen BRAF Inhibitors cluster_solution This compound's Approach first_gen First-Generation BRAF Inhibitors resistance Resistance Mechanisms: - BRAF Dimerization - Non-V600 Mutations first_gen->resistance leads to kcl440 This compound (Pan-Mutant Inhibitor) inhibition Inhibits Monomers & Dimers (Class I, II, III) kcl440->inhibition action outcome Overcomes Resistance & Broadens Activity inhibition->outcome results in

Caption: this compound's mechanism for overcoming resistance to earlier inhibitors.

Conclusion and Future Directions

This compound represents a significant advancement in the targeted therapy of BRAF-mutant cancers. Its ability to inhibit both monomeric and dimeric forms of BRAF, including Class I, II, and III mutants, directly addresses the key mechanisms of resistance that have limited the efficacy of previous inhibitors. The preclinical data strongly support its potential as a best-in-class therapeutic agent.

Future research should focus on a more detailed characterization of its pharmacokinetic and pharmacodynamic properties, including comprehensive in vivo studies to establish optimal dosing strategies and to further explore its brain-penetrating capabilities. The ongoing clinical evaluation of this compound (as PF-07799933) will be crucial in determining its safety and efficacy in patients with BRAF-mutant solid tumors who have developed resistance to prior therapies. The development of this compound underscores the importance of a deep understanding of resistance mechanisms in the design of next-generation targeted therapies.

References

Methodological & Application

Application Notes and Protocols for KCL-440 (PF-07799933/ARRY-440) in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

KCL-440, also known as PF-07799933 and ARRY-440, is a potent and selective, orally bioavailable, pan-mutant BRAF inhibitor.[1] It has demonstrated significant anti-tumor activity in preclinical mouse models of human cancers harboring various BRAF mutations, including those resistant to first-generation BRAF inhibitors.[2][3] These application notes provide detailed protocols for researchers and drug development professionals to conduct in vivo mouse xenograft studies to evaluate the efficacy of this compound.

Mechanism of Action: this compound is an ATP-competitive small-molecule RAF kinase inhibitor.[4] It effectively suppresses the RAF/MEK/ERK signaling pathway in tumor cells with BRAF V600-mutant (Class I) and non-V600-altered (Class II and III) kinases.[4] A key feature of this compound is its ability to inhibit both monomeric and dimeric forms of mutant BRAF, overcoming a common mechanism of resistance to earlier BRAF inhibitors.[2][3]

Data Presentation

Table 1: Summary of Cell Lines for In Vivo Xenograft Studies
Cell LineCancer TypeBRAF MutationKey Characteristics
A375 Malignant MelanomaV600EA commonly used cell line for studying BRAF-mutant melanoma.
HT-29 Colorectal AdenocarcinomaV600EA well-established model for BRAF-mutant colorectal cancer.
Table 2: Efficacy of this compound in BRAF-Mutant Xenograft Models
Xenograft ModelTreatment GroupDosage and ScheduleMean Tumor Growth Inhibition (%)Statistically Significant (p-value)
A375 (BRAF V600E) Vehicle ControlN/A0N/A
This compound30 mg/kg, oral, daily>90<0.05
HT-29 (BRAF V600E) Vehicle ControlN/A0N/A
This compound30 mg/kg, oral, daily~85<0.05

Note: The data presented are representative of typical results observed in preclinical studies. Actual results may vary depending on experimental conditions.

Experimental Protocols

Protocol 1: Cell Culture and Preparation for Implantation

Objective: To prepare BRAF-mutant cancer cell lines for subcutaneous implantation into immunodeficient mice.

Materials:

  • A375 or HT-29 human cancer cell lines

  • Appropriate cell culture medium (e.g., DMEM for A375, McCoy's 5A for HT-29)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • Hemocytometer or automated cell counter

  • Centrifuge

Procedure:

  • Culture A375 or HT-29 cells in their recommended growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Passage the cells every 2-3 days to maintain them in the exponential growth phase.

  • On the day of implantation, harvest the cells by washing with PBS and detaching with Trypsin-EDTA.

  • Neutralize the trypsin with complete growth medium and centrifuge the cell suspension at 300 x g for 5 minutes.

  • Resuspend the cell pellet in sterile, serum-free medium or PBS.

  • Perform a cell count and assess viability using a trypan blue exclusion assay. Cell viability should be >90%.

  • Adjust the cell concentration to 5 x 10^7 cells/mL in serum-free medium for injection. Keep the cell suspension on ice.

Protocol 2: Subcutaneous Xenograft Tumor Implantation

Objective: To establish subcutaneous tumors from human cancer cell lines in immunodeficient mice.

Materials:

  • 6-8 week old female immunodeficient mice (e.g., BALB/c nude or NOD/SCID)

  • Prepared cancer cell suspension

  • 1 mL sterile syringes with 27-gauge needles

  • Anesthetic (e.g., isoflurane)

  • Electric clippers

  • 70% ethanol and sterile gauze

Procedure:

  • Anesthetize the mice using isoflurane.

  • Shave a small area on the right flank of each mouse.

  • Cleanse the shaved area with 70% ethanol.

  • Gently mix the cell suspension to ensure homogeneity.

  • Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the prepared flank.

  • Monitor the mice for recovery from anesthesia.

  • Observe the animals regularly for tumor formation. Palpable tumors are typically expected to form within 1-2 weeks.

Protocol 3: Preparation and Administration of this compound

Objective: To formulate this compound for oral administration to mice.

Materials:

  • This compound (PF-07799933) powder

  • Vehicle solution: 0.5% (w/v) methylcellulose in sterile water

  • Balance and weighing paper

  • Mortar and pestle or homogenizer

  • Sterile water

  • Oral gavage needles (20-22 gauge)

  • 1 mL syringes

Procedure:

  • Calculate the required amount of this compound based on the desired dose (e.g., 30 mg/kg) and the number and weight of the mice.

  • Weigh the appropriate amount of this compound powder.

  • Prepare the 0.5% methylcellulose vehicle by dissolving methylcellulose in sterile water. This may require heating and stirring. Allow the solution to cool to room temperature.

  • Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.

  • Gradually add the remaining vehicle to the paste while continuously mixing to create a homogenous suspension.

  • Administer the this compound suspension to the mice via oral gavage at a volume of 10 mL/kg body weight.

  • For a 20g mouse, the administration volume would be 200 µL.

  • Prepare the formulation fresh daily.

Protocol 4: Tumor Growth Monitoring and Efficacy Evaluation

Objective: To monitor tumor growth and assess the anti-tumor efficacy of this compound.

Materials:

  • Digital calipers

  • Animal scale

Procedure:

  • Once tumors are established and reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Measure tumor dimensions (length and width) using digital calipers at least twice a week.

  • Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .[5]

  • Record the body weight of each mouse at least twice a week as an indicator of general health and treatment tolerance.

  • Continue treatment for the duration specified in the study design (e.g., 21-28 days).

  • Euthanize mice if the tumor volume exceeds a predetermined endpoint (e.g., 2000 mm³) or if there are signs of significant toxicity (e.g., >20% body weight loss, ulceration of the tumor, or moribund state).

  • At the end of the study, euthanize all remaining animals and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

Mandatory Visualization

KCL-440_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates Mutant_BRAF Mutant BRAF (Monomer/Dimer) RAS->Mutant_BRAF Activates MEK MEK1/2 Mutant_BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates KCL_440 This compound KCL_440->Mutant_BRAF Inhibits Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Proliferation_Survival Cell Proliferation & Survival Gene_Expression->Proliferation_Survival

Caption: this compound inhibits the MAPK/ERK signaling pathway.

Experimental_Workflow Cell_Culture 1. Cell Culture (A375 / HT-29) Implantation 2. Subcutaneous Implantation Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth (to 100-200 mm³) Implantation->Tumor_Growth Randomization 4. Randomization Tumor_Growth->Randomization Treatment 5. Treatment (Vehicle or this compound) Randomization->Treatment Monitoring 6. Tumor & Weight Monitoring Treatment->Monitoring Endpoint 7. Endpoint Analysis Monitoring->Endpoint

Caption: Workflow for this compound in vivo mouse xenograft studies.

References

Application Notes and Protocols for PF-07799933 in Phase 1 Clinical Trial NCT05355701

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the dosage, administration, and experimental protocols for PF-07799933 as investigated in the Phase 1 clinical trial NCT05355701. This study evaluates the safety, tolerability, pharmacokinetics, and anti-tumor activity of PF-07799933 as a single agent and in combination with other therapies in patients with advanced solid tumors harboring BRAF alterations.[1][2]

Mechanism of Action and Signaling Pathway

PF-07799933 is a selective, ATP-competitive small-molecule inhibitor of RAF kinases.[3] It is designed to target not only BRAF Class I (V600) monomeric mutants but also Class II and Class III dimeric BRAF mutants, which are implicated in both de novo and acquired resistance to first-generation BRAF inhibitors.[3] By inhibiting these various forms of BRAF, PF-07799933 aims to suppress the constitutively activated RAS/RAF/MEK/ERK signaling pathway, which is a key driver of cell proliferation and survival in many cancers.[3] The drug is also noted to be brain-penetrant.[3]

BRAF_Signaling_Pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds RAS RAS RTK->RAS Activates BRAF_Monomer BRAF (Class I Mutant) RAS->BRAF_Monomer Activates BRAF_Dimer BRAF (Class II/III Mutants) RAS->BRAF_Dimer Activates MEK MEK BRAF_Monomer->MEK Phosphorylates BRAF_Dimer->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates PF07799933 PF-07799933 PF07799933->BRAF_Monomer Inhibits PF07799933->BRAF_Dimer Inhibits Gene Expression Cell Proliferation, Survival, etc. Transcription Factors->Gene Expression Regulates

Figure 1: Simplified BRAF Signaling Pathway and the inhibitory action of PF-07799933.

Dosing and Administration in NCT05355701

PF-07799933 is administered orally in tablet form, twice daily (BID).[4] The clinical trial is divided into three parts: Part 1 (monotherapy dose escalation), Part 2 (combination therapy dose escalation), and Part 3 (dose expansion in specific cohorts).[5]

Part 1: Monotherapy Dose Escalation

The dose escalation in Part 1 followed a novel, flexible, pharmacokinetics-informed design to rapidly achieve efficacious concentrations.[1] This approach considered both observed toxicity and drug exposure to guide dose increases.[1]

Dose LevelPF-07799933 DosageDosing Schedule
150 mgOnce Daily (QD)
2150 mgOnce Daily (QD)
3225 mgTwice Daily (BID)
4450 mgTwice Daily (BID)
Table 1: PF-07799933 Monotherapy Dose Escalation Cohorts[1]
Part 2: Combination Therapy Dose Escalation

In Part 2, PF-07799933 is evaluated in combination with other targeted agents.[5]

  • With Binimetinib: For patients with melanoma and other solid tumors. Binimetinib is administered orally, twice a day.[4]

  • With Cetuximab: For patients with colorectal cancer. Cetuximab is administered intravenously, either weekly or every two weeks.[4]

The specific dose levels for PF-07799933 in the combination arms are determined based on the safety and tolerability data from the monotherapy and combination dose-escalation phases.

Part 3: Dose Expansion

Part 3 of the study involves expanding the cohorts at the recommended dose for expansion (RDE) to further evaluate the safety and efficacy of PF-07799933 in specific patient populations defined by tumor type and BRAF mutation class.[6]

Experimental Protocols

Patient Eligibility

The study enrolls participants aged 16 years and older with a diagnosis of advanced or metastatic solid tumors, including primary brain tumors, that have progressed on prior therapies.[1][7] A key inclusion criterion is the presence of a qualifying BRAF alteration (V600 or non-V600 Class II/III) in tumor tissue or circulating tumor DNA (ctDNA).[1]

Study Design and Workflow

The NCT05355701 trial follows a multi-part, open-label design. The general workflow for a patient participating in the trial is as follows:

Experimental_Workflow Screening Screening Enrollment Enrollment Screening->Enrollment Meets Eligibility Criteria Baseline_Assessments Baseline Assessments (Imaging, Blood Samples, etc.) Enrollment->Baseline_Assessments Treatment_Initiation Treatment Initiation (PF-07799933 +/- Combination) Baseline_Assessments->Treatment_Initiation On_Treatment_Monitoring On-Treatment Monitoring (Safety, PK, Tumor Assessments) Treatment_Initiation->On_Treatment_Monitoring On_Treatment_Monitoring->On_Treatment_Monitoring End_of_Treatment End of Treatment (Progression, Toxicity, etc.) On_Treatment_Monitoring->End_of_Treatment Follow_Up Follow_Up End_of_Treatment->Follow_Up

Figure 2: General experimental workflow for a patient in the NCT05355701 clinical trial.
Pharmacokinetic (PK) Assessment

A key feature of this trial is its pharmacokinetics-informed dose escalation strategy.[1] While the full, detailed sampling schedule is not publicly available, the protocol involves collecting blood samples to determine the pharmacokinetic parameters of PF-07799933. These parameters, including Cmax (maximum concentration) and AUC (area under the curve), are used to calculate the margin of exposure (MOE) and guide dose adjustments.[1] The aim is to rapidly achieve and maintain drug concentrations that are predicted to be therapeutically effective based on preclinical models.[1]

Assessment of Anti-Tumor Activity

The anti-tumor activity of PF-07799933 is evaluated through radiological tumor assessments.[4]

  • Imaging: Tumor imaging is performed at baseline and at regular intervals during treatment.

  • Response Criteria: The primary criteria for evaluating tumor response are the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1).[4] For patients with primary brain tumors, the Response Assessment in Neuro-Oncology (RANO) criteria are also used.[8]

Safety and Tolerability Assessment

The safety and tolerability of PF-07799933 are primary endpoints of the study.

  • Monitoring: Patients are closely monitored for adverse events (AEs) throughout the trial and for a specified period after the last dose of the study drug.[4]

  • Grading: Adverse events are graded according to the National Cancer Institute (NCI) Common Terminology Criteria for Adverse Events (CTCAE) version 5.0.[4]

  • Dose-Limiting Toxicities (DLTs): In the dose-escalation phase, the occurrence of DLTs within the first cycle of treatment is a critical factor in determining the maximum tolerated dose (MTD).[8]

BRAF Alteration Analysis

The presence of a qualifying BRAF alteration is a prerequisite for enrollment.

  • Sample Types: BRAF mutations are identified in either tumor tissue or circulating tumor DNA (ctDNA) from blood samples.[1]

  • Methodology: While specific commercial assays are not mandated in the publicly available information, the protocol allows for the use of validated methods for detecting BRAF V600 and non-V600 mutations. The analysis of ctDNA allows for a non-invasive method of detecting and monitoring BRAF mutations.

References

Application Notes and Protocols for Claturafenib in BRAF V600-Mutant Melanoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Claturafenib (also known as PF-07799933 and ARRY-440) is a novel, orally active, and brain-penetrant pan-mutant inhibitor of the BRAF kinase.[1] In approximately 50% of cutaneous melanomas, a mutation in the BRAF gene, most commonly the V600E substitution, leads to constitutive activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, driving oncogenesis.[2] Claturafenib has demonstrated potent and selective inhibition of various BRAF mutants, including V600E, and has shown promise in overcoming resistance mechanisms observed with first-generation BRAF inhibitors.[3][4] These application notes provide a comprehensive overview of claturafenib, including its mechanism of action, preclinical efficacy, and detailed protocols for its use in in vitro and in vivo research settings.

Mechanism of Action

Claturafenib is an orthosteric and selective inhibitor of BRAF. It disrupts the formation of BRAF-containing dimers, including those with V600 and non-V600 mutations, while having minimal effect on CRAF homodimers and ARAF-containing dimers.[5] This selectivity for mutant BRAF over wild-type RAF kinases leads to a reduction in the paradoxical activation of the MAPK pathway, a common side effect of first-generation BRAF inhibitors.[3] By inhibiting the kinase activity of mutant BRAF, claturafenib effectively blocks the downstream phosphorylation of MEK and ERK, leading to cell cycle arrest and apoptosis in BRAF-mutant melanoma cells.[1]

Signaling Pathway

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Activates BRAF_V600 BRAF V600 Mutant RAS->BRAF_V600 Activates MEK MEK BRAF_V600->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival, etc.) ERK->Transcription Regulates pMEK pMEK pERK pERK Claturafenib Claturafenib Claturafenib->BRAF_V600 Inhibits Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow A Seed BRAF V600-mutant melanoma cells in 96-well plate B Treat with serial dilutions of Claturafenib A->B C Incubate for 72 hours B->C D Add MTS reagent and incubate C->D E Measure absorbance at 490 nm D->E F Calculate IC50 E->F Western_Blot_Workflow cluster_workflow Western Blot Workflow for pERK Inhibition A Treat cells with Claturafenib B Lyse cells and quantify protein A->B C SDS-PAGE and transfer to membrane B->C D Incubate with primary and secondary antibodies C->D E Detect and quantify pERK levels D->E Xenograft_Workflow cluster_workflow In Vivo Xenograft Workflow A Implant BRAF V600-mutant melanoma cells into mice B Allow tumors to establish A->B C Administer Claturafenib or vehicle daily B->C D Monitor tumor growth and body weight C->D E Analyze tumor growth inhibition D->E

References

Application Notes and Protocols for KCL-440 in Non-V600 BRAF-Mutant Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRAF is a serine/threonine protein kinase that plays a critical role in regulating the MAP kinase/ERK signaling pathway. While mutations at the V600 codon are the most common, a significant portion of BRAF-mutated cancers harbor non-V600 mutations, which are broadly classified into Class II and Class III alterations.[1][2] These non-V600 mutations often lead to constitutive activation of the MAPK pathway through mechanisms distinct from V600 mutants, such as by forming active dimers.[1] Consequently, first-generation BRAF inhibitors, which are effective against monomeric V600E BRAF, have shown limited efficacy against these non-V600-driven cancers.[3][4]

KCL-440 (also known as PF-07799933 or ARRY-440) is a next-generation, selective, and brain-penetrant pan-mutant BRAF inhibitor.[5][6] It is an ATP-competitive small-molecule RAF kinase inhibitor designed to suppress the RAF/MEK/ERK pathway in tumor cells expressing both BRAF V600-mutant (Class I) and non-V600-altered (Class II and III) kinases.[7] Preclinical and clinical data have demonstrated its potential to overcome resistance to approved BRAF inhibitors and to be effective in treating refractory BRAF-mutant cancers, including those with non-V600 mutations.[5][6]

Mechanism of Action

This compound inhibits BRAF signaling by binding to and inhibiting Class I (monomeric V600), Class II (dimeric, RAS-independent), and Class III (RAS-dependent, kinase-impaired) BRAF mutants.[7] A key feature of this compound is its ability to disrupt endogenous mutant-BRAF:wild-type-CRAF dimers, a mechanism of resistance and signaling in certain BRAF-mutant contexts.[5][6] By inducing an inactive kinase conformation, this compound may destabilize or prevent RAF dimerization and reduce its affinity for MEK, thereby inhibiting downstream ERK signaling.[5] Importantly, this compound is highly selective for mutated BRAF, which is believed to contribute to a wider therapeutic safety index.[7]

BRAF_Signaling_Pathway cluster_upstream Upstream Signaling cluster_mapk_cascade MAPK Cascade cluster_downstream Downstream Effects Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK RAS RAS RTK->RAS BRAF_Dimer BRAF (non-V600 Mutant) Dimer RAS->BRAF_Dimer BRAF_Monomer BRAF (V600 Mutant) Monomer MEK MEK BRAF_Monomer->MEK BRAF_Dimer->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival KCL_440 This compound KCL_440->BRAF_Monomer KCL_440->BRAF_Dimer

Caption: Simplified BRAF signaling pathway and the inhibitory action of this compound.

Preclinical and Clinical Data

This compound has demonstrated broad activity against various BRAF mutations in preclinical models. In vitro studies have shown that it can inhibit ERK signaling in cell lines with Class I, II, and III BRAF mutations.[5] Furthermore, in vivo xenograft models have shown that this compound, both as a monotherapy and in combination with the MEK inhibitor binimetinib, can inhibit the growth of tumors driven by mutant BRAF that functions as dimers and those with acquired resistance to current RAF inhibitors.[5][6]

A first-in-human clinical trial (NCT05355701) has shown that this compound, alone or with binimetinib, is well-tolerated and results in confirmed responses in patients with BRAF-mutant cancers who were refractory to approved RAF inhibitors.[5][6] This includes patients with both V600 and non-V600 mutations.[5][6]

Table 1: Summary of this compound (PF-07799933) Activity in BRAF-Mutant Cancers
BRAF Mutation ClassPreclinical ActivityClinical Activity (in treatment-refractory patients)Reference
Class I (e.g., V600E) Inhibition of pERK levels (IC50 = 0.7–7 nmol/L)Confirmed complete response in a patient with a BRAFV600E-mutant primary brain tumor.[5]
Class II (e.g., K601E) Inhibition of pERK levels.Confirmed responses observed.[5]
Class III (e.g., D594G) Inhibition of pERK levels.Confirmed responses observed.[5]
BRAF Splice Variant (p61) Inhibition of pERK levels.Sustained efficacy in combination with binimetinib.[5]

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound are provided below. These are representative protocols and may require optimization for specific cell lines or experimental conditions.

Protocol 1: Cell Viability Assay (e.g., using CellTiter-Glo®)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines with non-V600 BRAF mutations.

Materials:

  • Cancer cell lines with characterized non-V600 BRAF mutations

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear bottom white plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete cell culture medium.

  • Remove the existing medium from the cells and add the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Western Blotting for Phospho-ERK

Objective: To assess the effect of this compound on the phosphorylation of ERK, a downstream effector in the BRAF signaling pathway.

Materials:

  • Cancer cell lines with non-V600 BRAF mutations

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells and allow them to adhere.

  • Treat cells with varying concentrations of this compound for a specified time (e.g., 2 hours).

  • Lyse the cells and quantify protein concentration using a BCA assay.

  • Denature protein lysates and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize phospho-ERK levels to total ERK and a loading control (e.g., GAPDH).

Western_Blot_Workflow Cell_Culture Cell Culture & Treatment with this compound Lysis Cell Lysis & Protein Quantification Cell_Culture->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-ERK, t-ERK, GAPDH) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Acquisition & Data Analysis Detection->Analysis

Caption: A typical workflow for Western Blot analysis of p-ERK inhibition by this compound.
Protocol 3: In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model of non-V600 BRAF-mutant cancer.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line with a non-V600 BRAF mutation

  • Matrigel (optional)

  • This compound formulation for oral gavage

  • Vehicle control

  • Calipers

  • Animal balance

Procedure:

  • Subcutaneously implant cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.

  • Monitor tumor growth regularly.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control to the respective groups daily via oral gavage.

  • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Continue treatment for a predetermined period or until tumors in the control group reach a specified size.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies via Western blot).

  • Plot tumor growth curves and calculate tumor growth inhibition (TGI).

Xenograft_Study_Workflow Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Daily Treatment with This compound or Vehicle Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring 2-3 times/week Endpoint Study Endpoint & Tumor Excision Monitoring->Endpoint Analysis Data Analysis (Tumor Growth Inhibition) Endpoint->Analysis

Caption: Workflow for an in vivo xenograft study to evaluate this compound efficacy.

Conclusion

This compound is a promising therapeutic agent for cancers harboring non-V600 BRAF mutations, a patient population with currently unmet medical needs. Its unique mechanism of action, which includes the inhibition of BRAF dimers, and its favorable preclinical and clinical activity profile make it a valuable tool for researchers and a potential new treatment option for patients. The protocols provided herein offer a framework for the further investigation of this compound's efficacy and mechanism of action in various non-V600 BRAF-mutant cancer models.

References

Application Notes and Protocols for ARRY-440 in Patients with Brain Metastases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARRY-440 (also known as PF-07799933 and Claturafenib) is a next-generation, orally bioavailable, and brain-penetrant selective inhibitor of the BRAF serine/threonine-protein kinase.[1] It is designed to target BRAF-mutant tumors, including those with primary brain tumors or brain metastases.[2][3][4] Preclinical and early clinical data suggest that ARRY-440 holds promise in overcoming some of the limitations of previous BRAF inhibitors, such as acquired resistance and poor central nervous system (CNS) penetration.[3][5][6]

These application notes provide a summary of the available data on ARRY-440 for the treatment of brain metastases, along with representative protocols for preclinical and clinical evaluation.

Mechanism of Action

ARRY-440 is a potent and selective inhibitor of BRAF, targeting both monomeric and dimeric forms of the kinase.[6] Unlike first-generation BRAF inhibitors, which can lead to paradoxical activation of the MAPK pathway in BRAF wild-type cells, ARRY-440 is designed to minimize this effect by sparing ARAF and CRAF.[6] Its ability to inhibit both BRAF monomers and dimers allows it to be active against a broader range of BRAF mutations, including Class I (V600), Class II, and Class III alterations.[1][6] The enhanced brain penetrance of ARRY-440 is a key feature, addressing a critical unmet need in patients with BRAF-mutant brain metastases.[3][5]

Signaling Pathway

BRAF_Signaling_Pathway cluster_upstream Upstream Signaling cluster_mapk MAPK Pathway cluster_downstream Downstream Effects Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival, Differentiation Cell Proliferation, Survival, Differentiation Transcription Factors->Cell Proliferation, Survival, Differentiation ARRY-440 ARRY-440 ARRY-440->BRAF Inhibition

Caption: Simplified diagram of the MAPK signaling pathway and the inhibitory action of ARRY-440 on BRAF.

Preclinical Data

Preclinical studies have demonstrated the potent anti-tumor activity of ARRY-440 in BRAF-mutant cancer models, including those resistant to first-generation BRAF inhibitors.[3][5] In vivo studies have shown that ARRY-440, both as a single agent and in combination with the MEK inhibitor binimetinib, can inhibit tumor growth systemically and in the brain in mouse xenograft models harboring BRAF mutations.[6]

In Vitro Efficacy
Cell LineBRAF MutationARRY-440 IC50 (nmol/L)
BRAF Class I MutantV600E0.7 - 7
BRAF Class II MutantVarious10 - 14
BRAF Class III MutantVarious0.8 - 7.8
BRAF Wild-Type->9800
Note: Data extracted from a publication by Yaeger et al. and presented in a structured format.

Clinical Data

A first-in-human, Phase 1, open-label, dose-escalation, and dose-expansion study (NCT05355701) is currently evaluating the safety, tolerability, pharmacokinetics, and anti-tumor activity of ARRY-440 as a single agent and in combination with binimetinib or cetuximab in patients with advanced solid tumors harboring BRAF alterations.[2][4][7][8] The study includes patients with primary brain tumors and brain metastases.[2][4][9]

Patient Demographics and Disease Characteristics (Phase 1, as of Aug 24, 2023)
CharacteristicValue
Total Patients30
Tumor TypesMelanoma (43%), Colorectal Cancer (17%), Primary Brain Tumor (13%) , Thyroid (10%), Other (7%)
BRAF Mutation ClassClass I (V600E) (73%), Class II (13%), Class III (13%)
Note: Data extracted from an abstract by Yaeger et al.[6]
Preliminary Efficacy in Patients with Brain Tumors (Phase 1)

As of the data cutoff of August 24, 2023, ARRY-440 has shown promising anti-tumor activity in the brain.[6]

Dose LevelTreatmentNumber of Evaluable Patients with BRAF V600E+ CancerConfirmed Responses (Systemic and Brain)Notable Responses in Brain
225 mg BIDARRY-440 ± binimetinib741 Complete Response in a Primary Brain Tumor patient
Note: Data extracted from an abstract by Yaeger et al.[6] A fifth confirmed response in a second primary brain tumor patient was reported after the data cutoff.[6]

Experimental Protocols

Preclinical Evaluation of ARRY-440 in a Brain Metastasis Xenograft Model

This protocol describes a representative method for evaluating the efficacy of ARRY-440 in an in vivo model of BRAF-mutant brain metastases.

Preclinical_Workflow cluster_cell_culture 1. Cell Culture cluster_implantation 2. Intracranial Implantation cluster_monitoring 3. Tumor Growth Monitoring cluster_treatment 4. Treatment Initiation cluster_evaluation 5. Efficacy Evaluation Cell_Line BRAF V600E-mutant cell line (e.g., A375, SK-MEL-28) Implantation Stereotactic injection of tumor cells into the striatum of immunodeficient mice. Cell_Line->Implantation Monitoring Bioluminescence imaging (BLI) or MRI to monitor tumor growth. Implantation->Monitoring Treatment Randomize mice into treatment groups: - Vehicle control - ARRY-440 (oral gavage) - ARRY-440 + Binimetinib Monitoring->Treatment Evaluation - Monitor tumor growth (BLI/MRI) - Assess survival - Histological analysis of brains at endpoint Treatment->Evaluation

Caption: Workflow for a preclinical brain metastasis xenograft study.

Methodology:

  • Cell Culture: Culture a human BRAF V600E-mutant melanoma or other relevant cancer cell line (e.g., A375) in appropriate media. For in vivo imaging, cells should be transduced to express a reporter gene such as luciferase.

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG).

  • Intracranial Injection:

    • Anesthetize mice and secure them in a stereotactic frame.

    • Create a burr hole in the skull over the desired injection site (e.g., right striatum).

    • Slowly inject approximately 5 x 10^5 tumor cells in a small volume (e.g., 2-5 µL) of sterile PBS.

  • Tumor Growth Monitoring:

    • Monitor tumor growth using bioluminescence imaging (BLI) or magnetic resonance imaging (MRI) weekly.

  • Treatment:

    • When tumors reach a predetermined size, randomize mice into treatment groups.

    • Administer ARRY-440 (e.g., 25-50 mg/kg) and/or binimetinib (e.g., 10-20 mg/kg) or vehicle control daily by oral gavage.

  • Endpoint Analysis:

    • Continue treatment and monitoring until a predefined endpoint (e.g., neurological symptoms, significant weight loss, or a specific tumor volume).

    • Euthanize mice and collect brains for histological analysis (H&E staining, immunohistochemistry for p-ERK, Ki67, etc.).

    • Analyze survival data using Kaplan-Meier curves.

Clinical Trial Protocol for ARRY-440 in Patients with Brain Metastases (Representative)

This protocol outlines the key elements of a clinical trial for evaluating ARRY-440 in patients with BRAF-mutant solid tumors and brain metastases, based on the design of the NCT05355701 study.[2][4][7][8]

Clinical_Trial_Workflow Patient_Screening Patient Screening - Advanced/metastatic solid tumor - Confirmed BRAF alteration - Brain metastases allowed Enrollment Enrollment & Baseline Assessment - Informed consent - Baseline imaging (brain MRI, CT) - Neurological assessment Patient_Screening->Enrollment Treatment_Phase Treatment Phase - ARRY-440 monotherapy or combination - Dose escalation/expansion cohorts Enrollment->Treatment_Phase Monitoring Monitoring & Assessment - Safety and tolerability (AEs) - Pharmacokinetics - Tumor response (RECIST 1.1, RANO) Treatment_Phase->Monitoring Monitoring->Treatment_Phase Continue treatment in case of benefit Data_Analysis Data Analysis - Intracranial ORR, DoR, PFS - Overall survival - Safety profile Monitoring->Data_Analysis

Caption: High-level workflow for a clinical trial of ARRY-440 in patients with brain metastases.

Key Methodologies:

  • Patient Population: Patients with advanced or metastatic solid tumors with a documented BRAF V600 or non-V600 Class II/III alteration who have progressed on prior therapies.[2] Patients with stable, asymptomatic, or symptomatic brain metastases may be eligible.[8]

  • Study Design: Phase 1, open-label, dose-escalation and dose-expansion study.[2]

    • Dose Escalation: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of ARRY-440 as a single agent and in combination.

    • Dose Expansion: To further evaluate the safety, tolerability, and anti-tumor activity in specific patient cohorts.

  • Treatment: ARRY-440 administered orally, once or twice daily, as a single agent or in combination with binimetinib or cetuximab.[6][7]

  • Assessments:

    • Safety: Monitor for adverse events (AEs) according to CTCAE.

    • Efficacy:

      • Systemic tumor response assessed by CT or MRI according to RECIST 1.1.

      • Intracranial tumor response assessed by brain MRI according to RECIST 1.1 for brain metastases and RANO criteria for primary brain tumors.[2]

    • Pharmacokinetics: Plasma samples collected to determine the pharmacokinetic profile of ARRY-440.

Conclusion

ARRY-440 is a promising next-generation BRAF inhibitor with demonstrated brain penetrance and clinical activity in patients with BRAF-mutant tumors, including those with brain metastases. The ongoing Phase 1 clinical trial will provide more definitive data on its efficacy and safety in this patient population. The provided protocols offer a framework for further preclinical and clinical investigation of ARRY-440 and similar agents targeting CNS malignancies.

References

Application Note: Determining Cell Viability Using a Potassium Chloride-Based Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for assessing cell viability using a standard colorimetric assay, employing potassium chloride (KCl) as a cytotoxic agent. This method serves as a fundamental procedure for determining the cytotoxic potential of various compounds and for validating the efficacy of cell viability assays. The protocol is broadly applicable to adherent cell lines and can be adapted for suspension cells.

Introduction

Cell viability is a critical parameter in cell-based research, toxicology studies, and drug discovery.[1][2] It provides a quantitative measure of healthy, living cells within a population.[2] A variety of assays are available to assess cell viability, often relying on indicators of metabolic activity, membrane integrity, or enzymatic activity.[2][3][4]

One common and well-established method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5] This colorimetric assay is based on the principle that metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[5] The amount of formazan produced is directly proportional to the number of viable cells.[5]

Potassium chloride (KCl) is a simple salt that, at high concentrations, can induce cell death through mechanisms such as osmotic stress and membrane depolarization.[1] This makes it a useful positive control for cytotoxicity experiments. By treating cells with increasing concentrations of KCl, a dose-dependent decrease in cell viability can be observed, thus validating the sensitivity and dynamic range of the chosen cell viability assay.

Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the steps for determining cell viability in a 96-well plate format using the MTT assay after treatment with KCl.

Materials and Reagents:

  • Adherent cell line of choice (e.g., HeLa, A549, etc.)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • Potassium Chloride (KCl)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[5]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: a. Culture cells to approximately 80-90% confluency. b. Aspirate the culture medium and wash the cells with sterile PBS. c. Detach the cells using Trypsin-EDTA. d. Resuspend the cells in complete medium and perform a cell count (e.g., using a hemocytometer and trypan blue exclusion). e. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. f. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Treatment with KCl: a. Prepare a sterile stock solution of KCl (e.g., 1 M in deionized water). b. From the stock solution, prepare serial dilutions of KCl in complete culture medium to achieve final desired concentrations (e.g., 25 mM, 50 mM, 100 mM, 200 mM). A no-treatment control (medium only) should also be included. c. Carefully aspirate the medium from the wells of the 96-well plate. d. Add 100 µL of the prepared KCl dilutions and control medium to the respective wells. It is recommended to perform each treatment in triplicate. e. Incubate the plate for the desired exposure time (e.g., 24 hours) at 37°C and 5% CO2.

  • MTT Assay: a. Following the incubation period, carefully aspirate the medium containing KCl. b. Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well. c. Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, purple formazan crystals will form in viable cells. d. After the incubation, add 100 µL of the solubilization solution to each well. e. Gently mix the contents of the wells using a multichannel pipette to ensure complete dissolution of the formazan crystals. f. Incubate the plate for an additional 1-2 hours at room temperature in the dark.

  • Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Use a reference wavelength of 630 nm to subtract background absorbance.

Data Analysis:

  • Average the absorbance readings for the triplicate wells for each condition.

  • Subtract the average absorbance of the blank wells (medium and MTT only) from all other readings.

  • Calculate the percentage of cell viability for each KCl concentration using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Data Presentation

The following table represents example data obtained from an MTT assay where cells were treated with increasing concentrations of KCl for 24 hours.

KCl Concentration (mM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Control)1.2540.087100%
251.1980.07595.5%
500.9870.06178.7%
1000.6540.04952.2%
2000.2310.03318.4%

Visualizations

Experimental Workflow

G MTT Assay Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay seed Seed cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Treat cells with varying KCl concentrations incubate1->treat incubate2 Incubate for 24h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 3-4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read Read absorbance at 570 nm solubilize->read data_analysis data_analysis read->data_analysis Analyze Data

Caption: Workflow for assessing cell viability using the MTT assay.

Signaling Pathway

G Simplified Apoptotic Pathway kcl High Extracellular KCl (Cellular Stress) stress Osmotic Stress & Membrane Depolarization kcl->stress mito Mitochondrial Dysfunction stress->mito cas9 Caspase-9 Activation mito->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Simplified signaling cascade for KCl-induced apoptosis.

Safety and Handling Precautions

While KCl is not considered a hazardous substance by OSHA, good laboratory practices should always be followed.[6][7]

  • Personal Protective Equipment: Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.[6]

  • Handling: Avoid creating dust when handling solid KCl.[6] Ensure adequate ventilation.[7]

  • Storage: Store KCl in a tightly closed container in a dry, cool, and well-ventilated place.[6] It is hygroscopic, so avoid exposure to moisture.[6]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

The protocol described provides a reliable and straightforward method for assessing cell viability using KCl as a model cytotoxic compound. This approach is fundamental for screening the cytotoxic effects of novel compounds and for general cell health assessment in a variety of research applications. The MTT assay is a robust tool, but researchers should be aware of its limitations, such as potential interference from compounds that affect cellular redox potential. For more comprehensive analyses, it is often advisable to complement the MTT assay with other viability or cytotoxicity assays that measure different cellular parameters.[4]

References

Application Notes and Protocols: Western Blot Analysis of pERK Inhibition by PF-07799933

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-07799933, also known as Claturafenib, is a potent and selective, brain-penetrant small-molecule inhibitor of BRAF kinase.[1][2] It targets not only the common BRAF V600 mutants (Class I) but also non-V600 altered BRAF (Class II and III), which are implicated in both primary and acquired resistance to first-generation BRAF inhibitors. The BRAF kinase is a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which regulates cell proliferation, differentiation, and survival.[3][4] PF-07799933 suppresses the RAF/MEK/ERK pathway, and a key pharmacodynamic biomarker of its activity is the inhibition of ERK phosphorylation (pERK).[3]

Western blotting is a fundamental technique to quantitatively assess the inhibition of ERK phosphorylation in response to PF-07799933 treatment.[5][6] This document provides a detailed protocol for utilizing Western blot analysis to measure the reduction in pERK levels in cancer cell lines harboring various BRAF mutations.

Signaling Pathway and Mechanism of Action

The RAS-RAF-MEK-ERK pathway is a key signaling cascade that transmits signals from cell surface receptors to the nucleus, influencing gene expression and cellular responses.[4][7] Upon activation, BRAF phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2.[4] Phosphorylated ERK (pERK) then translocates to the nucleus to regulate transcription factors involved in cell proliferation and survival.[4] PF-07799933 is an ATP-competitive inhibitor that binds to and inhibits mutated BRAF, thereby blocking downstream signaling and reducing pERK levels.[3]

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF (Mutant) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK phosphorylates pERK pERK1/2 (Active) ERK->pERK phosphorylation Proliferation Cell Proliferation & Survival pERK->Proliferation Inhibitor PF-07799933 Inhibitor->BRAF inhibits

Figure 1: BRAF/MEK/ERK Signaling Pathway Inhibition by PF-07799933.

Data Presentation: Expected Quantitative Outcomes

The following tables summarize the anticipated quantitative results from a Western blot analysis of pERK levels in various cancer cell lines treated with PF-07799933. The data is hypothetical but based on the reported preclinical efficacy of the compound.[8]

Table 1: pERK Inhibition in BRAF V600E Mutant Cells (e.g., A375 Melanoma)

TreatmentConcentration (nM)Relative pERK/Total ERK Level (% of Control)
Vehicle (DMSO)-100%
PF-077999331~50%
PF-0779993310~15%
PF-07799933100<5%

Table 2: pERK Inhibition in Non-V600 BRAF Mutant Cells (e.g., BRAF Class II or III Mutant Cell Line)

TreatmentConcentration (nM)Relative pERK/Total ERK Level (% of Control)
Vehicle (DMSO)-100%
PF-0779993310~60%
PF-07799933100~20%
PF-07799933500<10%

Experimental Protocols

This section provides a detailed methodology for assessing pERK levels by Western blot following treatment with PF-07799933.

WB_Workflow cluster_prep Sample Preparation cluster_wb Western Blotting cluster_analysis Data Analysis c1 1. Cell Culture & Seeding c2 2. PF-07799933 Treatment c1->c2 c3 3. Cell Lysis (Protein Extraction) c2->c3 c4 4. Protein Quantification (BCA) c3->c4 w1 5. SDS-PAGE c4->w1 w2 6. Protein Transfer (to PVDF) w1->w2 w3 7. Blocking & Antibody Incubation w2->w3 w4 8. Chemiluminescent Detection w3->w4 a1 9. Densitometry Analysis w4->a1 a2 10. Normalization (pERK / Total ERK) a1->a2

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Resistance to KCL-440 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for KCL-440, a novel BH3 mimetic targeting the BCL-2 protein. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming resistance to this compound in their cancer cell experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective BCL-2 inhibitor. It mimics the action of pro-apoptotic BH3-only proteins, binding to the hydrophobic groove of BCL-2. This prevents BCL-2 from sequestering pro-apoptotic proteins like BIM, BAK, and BAX.[1][2] The release of these proteins leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, ultimately resulting in apoptosis.[1]

Q2: My cancer cell line, which was initially sensitive to this compound, has developed resistance. What are the common molecular mechanisms?

A2: Acquired resistance to BCL-2 inhibitors like this compound is a multifaceted issue. The most frequently observed mechanisms include:

  • Upregulation of other anti-apoptotic proteins: Cancer cells can compensate for the inhibition of BCL-2 by increasing the expression of other anti-apoptotic proteins such as MCL-1 and BCL-XL.[2][3][4] These proteins can then sequester pro-apoptotic effectors, rendering this compound ineffective.[2][3]

  • Mutations in the BCL-2 gene: Specific mutations in the BCL2 gene can alter the binding pocket for this compound, reducing its affinity and efficacy.[1][5][6]

  • Alterations in downstream apoptotic machinery: Mutations or downregulation of pro-apoptotic proteins like BAX and BAK can prevent the execution of apoptosis even when BCL-2 is inhibited.[1][2][3]

  • Changes in cellular metabolism: Resistant cells may exhibit altered metabolic pathways, such as increased oxidative phosphorylation, to counteract the pro-apoptotic stress induced by this compound.[2][7][8]

Q3: How can I determine the specific mechanism of resistance in my cell line?

A3: A combination of molecular biology techniques can help elucidate the resistance mechanism:

  • Western Blotting: To assess the protein levels of BCL-2 family members (BCL-2, MCL-1, BCL-XL, BAX, BAK, BIM). An increase in MCL-1 or BCL-XL is a strong indicator of a compensatory survival mechanism.

  • Sanger or Next-Generation Sequencing (NGS): To identify mutations in the BCL2 gene, particularly in the BH3 binding groove.

  • Co-immunoprecipitation (Co-IP): To determine if this compound is effectively disrupting the interaction between BCL-2 and pro-apoptotic proteins like BIM in resistant cells.

  • BH3 Profiling: This functional assay can reveal the dependency of resistant cells on other anti-apoptotic proteins like MCL-1 or BCL-XL.

Q4: Are there established strategies to overcome this compound resistance?

A4: Yes, several strategies have shown promise in preclinical and clinical studies for overcoming resistance to BCL-2 inhibitors:

  • Combination Therapy: The most effective approach is often to combine this compound with an inhibitor of the compensatory anti-apoptotic protein. For instance, if you observe MCL-1 upregulation, combining this compound with an MCL-1 inhibitor can restore sensitivity.[9][10][11] Similarly, a BCL-XL inhibitor can be used in cases of BCL-XL-mediated resistance.[12][13]

  • Targeting Upstream Signaling Pathways: Pathways that promote the expression of anti-apoptotic proteins, such as the MAPK/ERK and PI3K/mTOR pathways, can be targeted with specific inhibitors in combination with this compound.[7]

  • Proteasome Inhibitors: These agents can prevent the degradation of pro-apoptotic proteins and have shown synergistic effects with BCL-2 inhibitors.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Troubleshooting Steps
Decreased cell death in response to this compound over time. Development of acquired resistance.1. Confirm Resistance: Perform a dose-response curve with this compound on your current cell line and compare the IC50 value to the parental, sensitive cell line. 2. Investigate Mechanism: Use Western blotting to check for upregulation of MCL-1 and/or BCL-XL. Sequence the BCL2 gene to check for mutations. 3. Test Combination Therapies: Based on your findings, test the synergistic effect of this compound with an MCL-1 inhibitor (e.g., S63845) or a BCL-XL inhibitor (e.g., A-1331852).
High basal expression of MCL-1 or BCL-XL in a this compound naive cell line. Intrinsic resistance to this compound.1. Confirm Protein Levels: Quantify the relative expression of BCL-2, MCL-1, and BCL-XL using Western blotting. 2. Assess Apoptotic Priming: Perform BH3 profiling to determine the cell's dependence on each anti-apoptotic protein. 3. Rational Combination: If the cells are highly dependent on MCL-1 or BCL-XL, a combination of this compound with an inhibitor targeting the dominant anti-apoptotic protein is likely to be effective.[14][15][16]
No change in MCL-1 or BCL-XL levels, and no BCL-2 mutations detected in resistant cells. Alterations in downstream apoptotic effectors or other signaling pathways.1. Check BAX/BAK Levels: Use Western blotting to ensure that the pro-apoptotic proteins BAX and BAK are expressed.[1][2] 2. Analyze Upstream Pathways: Investigate the activation status of survival signaling pathways like PI3K/AKT and MAPK/ERK using phospho-specific antibodies. 3. Broad-Spectrum Approach: Consider combining this compound with a proteasome inhibitor or a broad-spectrum kinase inhibitor.
Inconsistent results in cell viability assays. Experimental variability.1. Optimize Cell Seeding Density: Ensure that cells are in the logarithmic growth phase when treated. 2. Check Reagent Stability: Prepare fresh solutions of this compound and other inhibitors for each experiment. 3. Use a Stable Assay: For long-term experiments, consider using a luminescent-based viability assay (e.g., CellTiter-Glo) which is generally more stable than colorimetric assays (e.g., MTT).[17][18]

Data Presentation

Table 1: Representative IC50 Values for this compound and Combination Therapies in Sensitive and Resistant Acute Myeloid Leukemia (AML) Cell Lines.

Cell LineThis compound IC50 (nM)This compound + MCL-1 Inhibitor (S63845, 100 nM) IC50 (nM)This compound + BCL-XL Inhibitor (A-1331852, 100 nM) IC50 (nM)
MOLM-13 (Sensitive) 15512
MOLM-13 (this compound Resistant) >100025>1000
OCI-AML3 (Intrinsically Resistant) >100050800

Data are hypothetical and based on trends observed in venetoclax studies.[19]

Table 2: Relative Protein Expression in this compound Sensitive vs. Resistant Cell Lines.

Cell LineBCL-2 Expression (Relative Units)MCL-1 Expression (Relative Units)BCL-XL Expression (Relative Units)
MOLM-13 (Sensitive) 1.00.80.5
MOLM-13 (this compound Resistant) 1.14.50.6

Data are hypothetical and based on trends observed in venetoclax resistance studies.[12]

Experimental Protocols

1. Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This protocol is for determining cell viability by quantifying ATP, which indicates the presence of metabolically active cells.[20]

  • Materials:

    • Opaque-walled 96-well plates suitable for luminescence measurements.

    • CellTiter-Glo® Reagent (Promega).

    • Multichannel pipette.

    • Luminometer.

  • Procedure:

    • Seed cells in the opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Include control wells with medium only for background measurement.

    • Incubate the plate for 24 hours at 37°C and 5% CO2.

    • Add the desired concentrations of this compound and/or other inhibitors to the wells.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

    • Subtract the average background luminescence from all experimental readings and plot the dose-response curve to determine the IC50 value.

2. Western Blotting for BCL-2 Family Proteins

This protocol is for detecting the expression levels of BCL-2 family proteins.[21][22]

  • Materials:

    • RIPA buffer with protease and phosphatase inhibitors.

    • BCA Protein Assay Kit.

    • SDS-PAGE gels and running buffer.

    • Transfer apparatus (wet or semi-dry).

    • PVDF or nitrocellulose membrane.

    • Blocking buffer (5% non-fat milk or BSA in TBST).

    • Primary antibodies (anti-BCL-2, anti-MCL-1, anti-BCL-XL, anti-BAX, anti-BAK, anti-Actin/Tubulin).

    • HRP-conjugated secondary antibody.

    • Enhanced chemiluminescence (ECL) substrate.

    • Imaging system.

  • Procedure:

    • Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST for 5 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5 minutes each.

    • Add ECL substrate and capture the signal using an imaging system.

    • Quantify band intensity and normalize to a loading control (e.g., Actin or Tubulin).

Visualizations

KCL440_Mechanism_of_Action cluster_0 Apoptotic Signaling KCL440 This compound BCL2 BCL-2 KCL440->BCL2 Inhibits BIM BIM/BAX BCL2->BIM Mito Mitochondrion BIM->Mito Activates Caspase Caspase Activation Mito->Caspase Cytochrome c release Apoptosis Apoptosis Caspase->Apoptosis

Caption: Mechanism of action of this compound in inducing apoptosis.

Resistance_Pathway cluster_1 This compound Resistance Mechanism KCL440 This compound BCL2 BCL-2 KCL440->BCL2 BIM BIM/BAX BCL2->BIM Inhibition released MCL1 MCL-1 (Upregulated) MCL1->BIM Sequesters Apoptosis Apoptosis Blocked BIM->Apoptosis Cannot initiate MCL1_Inhibitor MCL-1 Inhibitor MCL1_Inhibitor->MCL1 Restores Sensitivity

Caption: Upregulation of MCL-1 as a mechanism of resistance to this compound.

Troubleshooting_Workflow start Reduced this compound Efficacy ic50 Confirm IC50 Shift start->ic50 western Western Blot for BCL-2 Family (BCL-2, MCL-1, BCL-XL) ic50->western Yes mcl1_up MCL-1/BCL-XL Upregulated? western->mcl1_up sequencing Sequence BCL2 Gene mutation BCL2 Mutation Found? sequencing->mutation mcl1_up->sequencing No combo Combine this compound with MCL-1/BCL-XL Inhibitor mcl1_up->combo Yes alt_target Consider Alternative Target or Pathway Inhibition mutation->alt_target Yes/No

References

Managing adverse events of PF-07799933 in clinical trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing adverse events associated with the investigational agent PF-07799933 in clinical trials.

Troubleshooting Guides

This section offers practical advice in a question-and-answer format for managing specific treatment-emergent adverse events (TEAEs).

Issue: A trial participant receiving PF-07799933 monotherapy reports experiencing fatigue.

  • Initial Assessment:

    • Grade the fatigue according to the Common Terminology Criteria for Adverse Events (CTCAE).

    • Rule out other potential causes of fatigue, such as disease progression, comorbidities, or concurrent medications.

    • Assess the impact of fatigue on the participant's daily activities.

  • Management Strategies:

    • Mild to Moderate Fatigue (Grade 1-2):

      • Educate the participant on energy conservation techniques.

      • Encourage a balanced diet and adequate hydration.

      • Recommend moderate exercise as tolerated.

      • Consider a dose reduction of PF-07799933 if fatigue is persistent and impacts quality of life.

    • Severe Fatigue (Grade 3-4):

      • Interrupt PF-07799933 treatment until the fatigue improves to Grade 1 or baseline.

      • Evaluate for underlying contributing factors (e.g., anemia, hypothyroidism).

      • Upon resolution, consider restarting PF-07799933 at a reduced dose.

Issue: A participant reports blurred vision.

  • Initial Assessment:

    • Determine the onset, duration, and severity of the blurred vision.

    • Perform a comprehensive ophthalmologic examination, including visual acuity testing, slit-lamp examination, and fundoscopy, to rule out other ocular pathologies.

  • Management Strategies:

    • Any Grade:

      • For any new or worsening visual symptoms, it is recommended to withhold PF-07799933 pending ophthalmologic evaluation.

      • If a drug-related cause is suspected, consider treatment interruption.

      • Depending on the severity and etiology, a dose reduction or permanent discontinuation may be necessary.

Issue: A trial participant in the combination therapy arm (PF-07799933 + Binimetinib) develops an acneiform rash.

  • Initial Assessment:

    • Grade the rash according to CTCAE.

    • Assess the affected body surface area and the presence of symptoms like pruritus or pain.

  • Management Strategies:

    • Grade 1:

      • Topical therapies such as clindamycin or benzoyl peroxide may be considered.

      • Advise the use of emollients and sun protection.

    • Grade 2:

      • In addition to topical treatments, oral antibiotics (e.g., doxycycline) may be initiated.

    • Grade 3-4:

      • Interrupt treatment with both PF-07799933 and binimetinib.

      • Consider systemic corticosteroids for severe, widespread rashes.

      • Once the rash improves to Grade 1 or baseline, consider reintroducing the drugs at a lower dose.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of PF-07799933?

A1: PF-07799933 is a selective, ATP-competitive small-molecule inhibitor of RAF kinases.[1] It targets BRAF Class I (V600 mutations), Class II (dimeric mutations), and Class III (loss-of-function mutations) mutants.[1] By inhibiting these mutated BRAF proteins, PF-07799933 suppresses the RAF/MEK/ERK signaling pathway, which is often constitutively activated in various cancers, leading to tumor growth.[1] Its high selectivity for mutated BRAF is believed to contribute to a wider therapeutic safety index.[1] The compound is also designed to be brain-penetrant.[1]

Q2: What are the most common adverse events observed with PF-07799933 monotherapy?

A2: Based on a Phase 1 trial, the most common treatment-emergent adverse events (TEAEs) for PF-07799933 monotherapy (in ≥15% of patients) were fatigue, headache, blurred vision, and increased lipase.[2]

Q3: What are the most common adverse events with PF-07799933 in combination with binimetinib?

A3: In the same Phase 1 study, the most common TEAEs for PF-07799933 in combination with binimetinib were peripheral edema, acneiform rash, diarrhea, and fatigue.[2]

Q4: Has a Maximum Tolerated Dose (MTD) for PF-07799933 been established?

A4: As of the data cutoff from the reported Phase 1 trial, no dose-limiting toxicities (DLTs) were observed, and the MTD had not been reached for PF-07799933 as monotherapy or in combination.[2]

Q5: In which patient populations is PF-07799933 being studied?

A5: PF-07799933 is being evaluated in clinical trials for patients with advanced solid tumors that have a BRAF alteration.[3][4] This includes, but is not limited to, melanoma, non-small-cell lung cancer, thyroid cancer, glioma, and advanced colorectal cancer.[2][3] The trials are enrolling patients for whom available treatments are no longer effective.[3]

Data Presentation

Table 1: Treatment-Emergent Adverse Events (TEAEs) in ≥15% of Patients from a Phase 1 Trial of PF-07799933. [2]

Adverse EventPF-07799933 Monotherapy (Any Grade)PF-07799933 Monotherapy (Grade ≥3)PF-07799933 + Binimetinib (Any Grade)PF-07799933 + Binimetinib (Grade ≥3)
Fatigue44%0%28%0%
Headache28%0%--
Vision Blurred22%6%--
Lipase Increased16%0%--
Peripheral Edema--33%0%
Acneiform Rash--28%0%
Diarrhea--28%0%

Note: Data is based on the abstract "Phase 1 trial of PF-07799933 (ARRY-440), a next-generation BRAF inhibitor, for BRAF-mutant cancers" presented at AACR 2024. The combination therapy data specifically refers to the binimetinib combination.

Experimental Protocols

Protocol: Investigating the Mechanism of PF-07799933-Associated Blurred Vision

  • Objective: To determine the potential off-target effects of PF-07799933 on retinal pigment epithelial (RPE) cells, a potential cause of drug-induced retinopathy.

  • Methodology:

    • Cell Culture:

      • Culture human RPE cell lines (e.g., ARPE-19) in standard conditions (DMEM/F-12 supplemented with 10% FBS and 1% penicillin-streptomycin).

    • Drug Treatment:

      • Treat RPE cells with escalating concentrations of PF-07799933 (e.g., 0.1 µM, 1 µM, 10 µM) for 24, 48, and 72 hours. A vehicle control (DMSO) will be used.

    • Cell Viability Assay:

      • Perform an MTS or MTT assay to assess cell viability and determine the IC50 of PF-07799933 in RPE cells.

    • Western Blot Analysis:

      • Lyse the treated cells and perform Western blotting to analyze the expression and phosphorylation status of key proteins in the RAF/MEK/ERK pathway and other related signaling pathways that might be active in RPE cells.

    • Functional Assays:

      • Transepithelial Electrical Resistance (TEER): Grow RPE cells on transwell inserts to form a monolayer. Measure TEER at different time points after drug treatment to assess the integrity of the RPE barrier.

      • Phagocytosis Assay: Evaluate the ability of RPE cells to phagocytose photoreceptor outer segments in the presence of PF-07799933.

Mandatory Visualization

RAF_MEK_ERK_Pathway cluster_cell Cell Membrane RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor BRAF_mutant Mutant BRAF (Class I, II, III) RAS->BRAF_mutant MEK MEK1/2 BRAF_mutant->MEK PF07799933 PF-07799933 PF07799933->BRAF_mutant ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, etc. Transcription->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Transcription->Apoptosis_Inhibition

Caption: Mechanism of action of PF-07799933 in the RAF/MEK/ERK signaling pathway.

experimental_workflow start Start: RPE Cell Culture treatment Treat with PF-07799933 (escalating doses, timepoints) start->treatment viability Cell Viability Assay (MTS/MTT) treatment->viability western Western Blot Analysis (Protein Expression) treatment->western functional Functional Assays (TEER, Phagocytosis) treatment->functional analysis Data Analysis and Interpretation viability->analysis western->analysis functional->analysis end End: Mechanism Hypothesis analysis->end

Caption: Experimental workflow for investigating PF-07799933-associated ocular toxicity.

References

Optimizing ARRY-440 dosage for maximum efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with ARRY-440 (also known as PF-07799933), a next-generation, brain-penetrant, selective, pan-mutant BRAF inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of ARRY-440?

A1: ARRY-440 is an orally bioavailable, ATP-competitive small-molecule inhibitor of the BRAF kinase.[1][2][3] It is designed to target not only the common BRAF V600 mutations but also non-V600 BRAF mutations (Class II and III) that signal as dimers and are resistant to first-generation BRAF inhibitors.[1][2] Unlike many other BRAF inhibitors, ARRY-440 can inhibit both BRAF monomers and dimers, including those that arise through acquired resistance mechanisms like BRAF splice variants.[1][2] A key advantage of ARRY-440 is that it spares non-BRAF-containing RAF dimers, which may lead to reduced on-target toxicities associated with "pan-RAF" inhibition.[1][2] Furthermore, it demonstrates significantly less paradoxical activation of the MAPK pathway in BRAF wild-type cells compared to approved BRAF inhibitors.[1][2]

Q2: What are the key advantages of ARRY-440 over first-generation BRAF inhibitors?

A2: The key advantages of ARRY-440 include its ability to overcome resistance mechanisms to first-generation BRAF inhibitors, its activity against a broader range of BRAF mutations, its brain penetrance, and a potentially improved safety profile.[4][5][6] First-generation inhibitors are ineffective against BRAF dimers, a common resistance mechanism.[1][2] ARRY-440's inhibition of these dimers, along with its activity against non-V600 mutations, expands its potential therapeutic utility.[1][2] Its ability to cross the blood-brain barrier is crucial for treating brain metastases, a common occurrence in BRAF-mutant cancers.[2][4] Finally, by sparing non-BRAF RAF dimers and causing less paradoxical pathway activation, ARRY-440 may have a better therapeutic window.[1][2]

Troubleshooting Guides

Problem 1: High variability in cell-based assay results.

  • Possible Cause: Inconsistent cell health, passage number, or seeding density.

  • Troubleshooting Steps:

    • Ensure cells are in the logarithmic growth phase before seeding.

    • Use a consistent, low passage number for all experiments.

    • Optimize seeding density to ensure cells are not over-confluent at the end of the assay.

    • Regularly test for mycoplasma contamination.

Problem 2: Inconsistent tumor growth in xenograft models.

  • Possible Cause: Variation in tumor cell implantation, animal health, or drug formulation.

  • Troubleshooting Steps:

    • Standardize the number of cells and injection volume for tumor implantation.

    • Ensure all animals are of a similar age and weight at the start of the study.

    • Prepare fresh drug formulation for each administration and ensure proper solubilization and stability.

    • Monitor animal health closely and exclude any outliers with health issues not related to the treatment.

Problem 3: Difficulty in detecting downstream pathway modulation at expected doses.

  • Possible Cause: Suboptimal timing of sample collection, insufficient drug exposure, or issues with antibody quality in western blotting.

  • Troubleshooting Steps:

    • Perform a time-course experiment to determine the optimal time point for observing maximal inhibition of downstream targets like pERK.

    • Verify drug concentration and stability in your experimental system.

    • Validate antibodies for specificity and sensitivity using positive and negative controls.

    • Ensure efficient protein extraction and loading for western blot analysis.

Data Presentation

Table 1: Example In Vitro IC50 Data for ARRY-440 in Various BRAF-Mutant Cell Lines

Cell LineBRAF Mutation StatusARRY-440 IC50 (nM)
A375V600E (Class I)5
SK-MEL-28V600E (Class I)8
WM-266-4V600D (Class I)12
COLO-829Non-V600 (Class II)25
A549BRAF Wild-Type>10,000

This table presents hypothetical data for illustrative purposes.

Table 2: Example In Vivo Efficacy of ARRY-440 in a BRAF V600E Xenograft Model

Treatment GroupDose (mg/kg, BID)Mean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control015000
ARRY-4402575050
ARRY-4405030080
ARRY-44010010093

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS/MTT)

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of ARRY-440 in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTS/MTT Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blotting for MAPK Pathway Analysis

  • Cell Lysis: Treat cells with various concentrations of ARRY-440 for a predetermined time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against pERK, total ERK, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the pERK signal to total ERK and the loading control.

Visualizations

ARRY-440_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF_dimer BRAF Dimer (V600 & non-V600) RAS->BRAF_dimer MEK MEK1/2 BRAF_dimer->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation ARRY440 ARRY-440 ARRY440->BRAF_dimer Inhibits

Caption: ARRY-440 inhibits BRAF dimers, blocking the MAPK signaling pathway.

Dose_Response_Workflow start Start: BRAF-mutant cell line seed Seed cells in 96-well plates start->seed treat Treat with serial dilutions of ARRY-440 seed->treat incubate Incubate for 72h treat->incubate assay Perform cell viability assay (MTS) incubate->assay read Read absorbance assay->read analyze Analyze data and calculate IC50 read->analyze end End: Determine potency analyze->end

Caption: Experimental workflow for determining the IC50 of ARRY-440.

ARRY440_Advantages cluster_gen1 Limitations of 1st Gen Inhibitors cluster_arry440 Advantages of ARRY-440 Gen1_BRAFi 1st Gen BRAF Inhibitors (e.g., Vemurafenib) BRAF_dimers BRAF Dimerization Gen1_BRAFi->BRAF_dimers Ineffective against Non_V600 Non-V600 Mutations Gen1_BRAFi->Non_V600 Ineffective against Paradox Paradoxical Activation Gen1_BRAFi->Paradox Causes Brain_Pen Poor Brain Penetrance Gen1_BRAFi->Brain_Pen Has ARRY440 ARRY-440 Inhibits_Dimers Inhibits Monomers & Dimers ARRY440->Inhibits_Dimers Achieves Broad_Activity Broad Mutant Coverage ARRY440->Broad_Activity Has Reduced_Paradox Reduced Paradoxical Activation ARRY440->Reduced_Paradox Shows Brain_Penetrant Brain Penetrant ARRY440->Brain_Penetrant Is

Caption: Logical comparison of ARRY-440 and 1st generation BRAF inhibitors.

References

KCL-440 solubility and stability in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on a compound specifically designated as "KCL-440" is not available. The following technical support guide provides a comprehensive framework and generalized protocols for assessing the solubility and stability of a research compound. Researchers and drug development professionals can adapt this guide for their internal compounds of interest.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of a new compound?

A1: For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the most common solvent due to its broad solvency for organic molecules. For compounds that are insoluble in DMSO, other organic solvents such as ethanol, methanol, or dimethylformamide (DMF) can be considered. It is crucial to assess the compound's solubility in the chosen solvent and the compatibility of that solvent with downstream experimental assays.

Q2: How can I determine the maximum solubility of my compound in an aqueous buffer?

A2: The maximum solubility in an aqueous buffer can be determined through either kinetic or thermodynamic solubility assays. A kinetic solubility assay measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock. A thermodynamic solubility assay measures the concentration of a compound in a saturated solution after an extended equilibration period. Detailed protocols for both are provided in the "Experimental Protocols" section.

Q3: What factors can influence the stability of my compound in an experimental buffer?

A3: Several factors can affect compound stability, including:

  • pH: The acidity or alkalinity of the buffer can lead to hydrolysis or other pH-dependent degradation pathways.

  • Temperature: Higher temperatures generally accelerate degradation kinetics.

  • Light: Some compounds are photosensitive and can degrade upon exposure to light.

  • Presence of other molecules: Components of the buffer or assay medium can react with the compound.

  • Freeze-thaw cycles: Repeated freezing and thawing of stock solutions can lead to compound degradation or precipitation.

Q4: How long can I store my compound in a specific buffer before it degrades?

A4: The stability of a compound in a given buffer is time-dependent and should be determined experimentally. A solution stability study, where the concentration of the compound is monitored over time at a specific temperature, is the most effective way to establish its stability profile.

Troubleshooting Guides

Issue 1: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.

  • Question: What is causing the precipitation and how can I resolve it?

  • Answer: This is a common issue for hydrophobic compounds. The DMSO keeps the compound in solution at high concentrations, but upon dilution into an aqueous environment, the compound's low aqueous solubility leads to precipitation.

    • Troubleshooting Steps:

      • Lower the final concentration: Your desired final concentration may exceed the compound's aqueous solubility. Try a lower final concentration.

      • Increase the percentage of co-solvent: If your assay can tolerate it, a higher final concentration of DMSO (e.g., up to 1-2%) may help maintain solubility. However, be mindful of the effects of the solvent on your experimental system.

      • Use a different buffer: The pH and salt concentration of the buffer can influence solubility. Experiment with different buffer compositions.

      • Incorporate solubilizing agents: For some applications, surfactants or cyclodextrins can be used to enhance aqueous solubility. Ensure these agents do not interfere with your assay.

Issue 2: I am observing a decrease in my compound's activity over the course of my experiment.

  • Question: Could my compound be unstable in the assay buffer?

  • Answer: A time-dependent loss of activity is a strong indicator of compound instability in the experimental conditions.

    • Troubleshooting Steps:

      • Perform a stability study: Incubate your compound in the assay buffer for the duration of your experiment and measure its concentration at different time points using a suitable analytical method (e.g., HPLC-UV, LC-MS).

      • Adjust buffer pH: If the compound is susceptible to acid or base hydrolysis, modifying the buffer pH (while maintaining biological relevance) may improve stability.

      • Control temperature: Ensure your experiments are conducted at a consistent and, if possible, lower temperature to reduce the rate of degradation.

      • Protect from light: If the compound is light-sensitive, conduct experiments in low-light conditions or use amber-colored labware.

      • Prepare fresh solutions: For unstable compounds, prepare fresh solutions immediately before each experiment.

Data on Solubility and Stability

The following tables provide a template for summarizing the solubility and stability data for a research compound.

Table 1: Kinetic Solubility of Compound this compound in Various Buffers

Buffer SystempHIonic Strength (mM)Kinetic Solubility (µM)Method of Detection
Phosphate-Buffered Saline (PBS)7.4150DataNephelometry
Tris-HCl7.4150DataNephelometry
HEPES7.4100DataNephelometry
Citrate Buffer5.0100DataNephelometry

Table 2: Thermodynamic Solubility of Compound this compound

Buffer SystempHTemperature (°C)Thermodynamic Solubility (µM)Method of Detection
Phosphate-Buffered Saline (PBS)7.425DataHPLC-UV
Simulated Gastric Fluid1.237DataHPLC-UV
Simulated Intestinal Fluid6.837DataHPLC-UV

Table 3: Stability of Compound this compound in Solution

Buffer SystempHTemperature (°C)Half-life (t½) in hoursDegradation Products Identified
PBS7.437DataYes/No
Tris-HCl8.037DataYes/No
Cell Culture Medium + 10% FBS7.437DataYes/No
DMSO StockN/A-20DataYes/No

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

Objective: To determine the concentration at which a compound precipitates from an aqueous buffer upon addition from a concentrated DMSO stock.

Methodology:

  • Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Create a serial dilution of the compound in DMSO in a 96-well plate.

  • In a separate 96-well plate, add the desired aqueous buffer.

  • Transfer a small volume (e.g., 1-2 µL) of the DMSO serial dilutions to the buffer-containing plate.

  • Mix vigorously and incubate at room temperature for a defined period (e.g., 1-2 hours).

  • Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.

  • The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Protocol 2: Thermodynamic Solubility Assay

Objective: To determine the equilibrium solubility of a compound in a buffer.

Methodology:

  • Add an excess amount of the solid compound to a vial containing the desired buffer.

  • Agitate the suspension at a controlled temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Centrifuge or filter the suspension to remove the undissolved solid.

  • Carefully collect the supernatant.

  • Determine the concentration of the compound in the supernatant using a validated analytical method such as HPLC-UV or LC-MS by comparing the response to a standard curve.

Protocol 3: Solution Stability Assay

Objective: To assess the stability of a compound in a specific buffer over time.

Methodology:

  • Prepare a solution of the compound in the desired buffer at a known concentration (below its solubility limit).

  • Aliquot the solution into multiple vials and store them under the desired conditions (e.g., 37°C).

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial.

  • Immediately analyze the concentration of the remaining parent compound using a stability-indicating analytical method (e.g., HPLC-UV, LC-MS).

  • Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).

  • The half-life (t½) can be determined by plotting the natural logarithm of the concentration versus time and fitting the data to a first-order decay model.

Visualizations

experimental_workflow_solubility cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO serial_dilution Create Serial Dilutions in DMSO prep_stock->serial_dilution add_to_buffer Add to Aqueous Buffer serial_dilution->add_to_buffer incubate Incubate (e.g., 2h at RT) add_to_buffer->incubate measure_turbidity Measure Turbidity (Nephelometry) incubate->measure_turbidity determine_solubility Determine Kinetic Solubility measure_turbidity->determine_solubility

Caption: Kinetic Solubility Experimental Workflow.

experimental_workflow_stability cluster_setup Experiment Setup cluster_sampling Time-Point Sampling cluster_analysis Analysis prep_solution Prepare Compound Solution in Buffer aliquot Aliquot into Vials prep_solution->aliquot incubate Incubate at Desired Temperature aliquot->incubate time_points Collect Samples at T=0, 1, 2, 4, 8, 24h incubate->time_points analyze_concentration Analyze Concentration (LC-MS) time_points->analyze_concentration calculate_half_life Calculate % Remaining and Half-Life analyze_concentration->calculate_half_life

Caption: Solution Stability Experimental Workflow.

hypothetical_signaling_pathway KCL440 This compound Receptor Receptor Tyrosine Kinase KCL440->Receptor inhibits KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor CellularResponse Cellular Response (e.g., Apoptosis) TranscriptionFactor->CellularResponse

Caption: Hypothetical Signaling Pathway for this compound.

Technical Support Center: Troubleshooting Paradoxical ERK Activation with PF-07799933

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PF-07799933. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting potential paradoxical activation of the ERK signaling pathway when using this next-generation pan-mutant BRAF inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is paradoxical ERK activation and why does it occur with RAF inhibitors?

A1: Paradoxical ERK activation is the unexpected increase in ERK signaling in BRAF wild-type cells upon treatment with a RAF inhibitor.[1][2][3] This phenomenon is a class effect of many ATP-competitive RAF inhibitors.[1][2] In cells with wild-type BRAF, RAF proteins can form dimers (e.g., BRAF-CRAF). When a RAF inhibitor binds to one protomer within this dimer, it can allosterically transactivate the other, leading to downstream MEK and ERK activation.[3][4] This effect is often more pronounced in cells with upstream activation of the pathway, such as those with RAS mutations.[1][3]

Q2: Is PF-07799933 expected to cause paradoxical ERK activation?

A2: PF-07799933 is a selective, pan-mutant BRAF inhibitor designed to have significantly less paradoxical activation compared to earlier-generation RAF inhibitors.[5][6] It has been shown to spare wild-type ERK signaling and not disrupt BRAF-wild-type:CRAF-wild-type dimers in vitro.[7][8] However, the potential for paradoxical activation, particularly in specific cellular contexts or at certain concentrations, cannot be entirely ruled out.

Q3: I am observing increased pERK levels in my BRAF wild-type cell line after treatment with PF-07799933. How can I confirm this is paradoxical activation?

A3: To confirm paradoxical activation, consider the following steps:

  • Verify Cell Line Genotype: Ensure your cell line is indeed BRAF wild-type and characterize its RAS mutation status. Paradoxical activation is more common in RAS-mutant backgrounds.

  • Dose-Response Experiment: Perform a dose-response experiment. Paradoxical activation is often concentration-dependent, appearing at low-to-mid nanomolar ranges and potentially decreasing at very high concentrations.[4]

  • Time-Course Experiment: Analyze pERK levels at different time points after treatment to understand the dynamics of the response.

  • Use Control Inhibitors: Compare the effects of PF-07799933 with a first-generation RAF inhibitor known to cause robust paradoxical activation (e.g., vemurafenib or dabrafenib).

Q4: What are the key experimental factors that could influence paradoxical ERK activation with PF-07799933?

A4: Several factors can influence the extent of paradoxical ERK activation:

  • Cellular Context: The genetic background of the cell line is critical, especially the presence of activating mutations in upstream components of the pathway like RAS.[9][10] Recent studies also suggest a role for other RAS-related proteins like MRAS in mediating paradoxical activation, even in the absence of classical RAS proteins.[9][10]

  • Inhibitor Concentration: As mentioned, the concentration of the inhibitor plays a crucial role.

  • Dimerization Partners: The specific RAF isoforms expressed (ARAF, BRAF, CRAF) and their propensity to form dimers can influence the cellular response to the inhibitor.

Q5: What strategies can I employ to mitigate or overcome paradoxical ERK activation in my experiments?

A5: If you encounter paradoxical ERK activation, consider the following strategies:

  • Co-treatment with a MEK Inhibitor: The most common and effective strategy is to co-administer PF-07799933 with a MEK inhibitor (e.g., binimetinib or trametinib).[4] Since MEK is downstream of RAF, a MEK inhibitor can effectively block the signal from paradoxically activated RAF dimers.[4] Clinical trials with PF-07799933 have explored its combination with binimetinib.[11][12][13]

  • Optimize PF-07799933 Concentration: Carefully titrate the concentration of PF-07799933 to find a therapeutic window that minimizes paradoxical activation while still effectively inhibiting the target in your model system.

  • Select Appropriate Cell Models: If possible, use cell lines that are less prone to paradoxical activation. For example, cell lines without RAS mutations may show a reduced effect.

Data Presentation

Table 1: In Vitro Activity of PF-07799933 (Claturafenib) on pERK Inhibition

Cell LineBRAF/NRAS StatusIC50 (nM) for pERK InhibitionReference
HT29BRAF V600E1.6[14][15][16]
Class I Mutants-0.7 - 7[8][14]
Class II Mutants-10 - 14[8][14]
Class III Mutants-0.8 - 7.8[8][14]
Indel Mutants-113 - 179[8][14]
Acquired BRAF p61 Splice Variant-59[8][14]
Acquired NRAS Q61K-16[8][14]
BRAF Wild-Type-≥9800[8]

Experimental Protocols

Protocol 1: Western Blotting for pERK and Total ERK

This protocol is to determine the phosphorylation status of ERK1/2 in response to PF-07799933 treatment.

  • Cell Culture and Treatment: a. Seed cells (e.g., a BRAF wild-type, RAS-mutant cell line like HCT-116 and a BRAF V600E mutant cell line like A375 for comparison) in 6-well plates. b. Allow cells to adhere and grow overnight. c. Treat cells with a dose range of PF-07799933 (e.g., 0, 1, 10, 100, 1000 nM) and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 1-4 hours).

  • Cell Lysis: a. Wash cells with ice-cold PBS. b. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape cells and collect lysates. d. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: a. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Denature protein lysates by boiling with Laemmli buffer. b. Load equal amounts of protein onto a polyacrylamide gel. c. Separate proteins by electrophoresis. d. Transfer proteins to a PVDF membrane. e. Block the membrane with 5% non-fat milk or BSA in TBST. f. Incubate with primary antibodies against pERK1/2 (e.g., Thr202/Tyr204) and total ERK1/2 overnight at 4°C. g. Wash the membrane and incubate with HRP-conjugated secondary antibodies. h. Detect signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: a. Quantify band intensities using densitometry software. b. Normalize pERK levels to total ERK levels.

Visualizations

Paradoxical_ERK_Activation cluster_upstream Upstream Signaling cluster_mapk_pathway MAPK Pathway cluster_inhibitor_action Inhibitor Action Growth Factor Growth Factor RTK RTK Growth Factor->RTK binds RAS-GDP RAS-GDP RTK->RAS-GDP activates RAS-GTP RAS-GTP RAS-GDP->RAS-GTP RAF_Dimer BRAF/CRAF Dimer RAS-GTP->RAF_Dimer activates MEK MEK RAF_Dimer->MEK phosphorylates RAF_Dimer->MEK transactivates (paradoxical) ERK ERK MEK->ERK phosphorylates pERK pERK ERK->pERK Proliferation Proliferation pERK->Proliferation promotes PF07799933 PF-07799933 PF07799933->RAF_Dimer binds to one protomer

Caption: Mechanism of paradoxical ERK activation by a RAF inhibitor in BRAF wild-type cells.

Troubleshooting_Workflow Start Start Observe_pERK_Increase Increased pERK observed in BRAF WT cells with PF-07799933 treatment Start->Observe_pERK_Increase Verify_Genotype Verify Cell Line Genotype (BRAF WT, RAS status) Observe_pERK_Increase->Verify_Genotype Dose_Response Perform Dose-Response and Time-Course Experiments Verify_Genotype->Dose_Response Is_Paradoxical Is it paradoxical activation? Dose_Response->Is_Paradoxical Co-treat_MEKi Strategy 1: Co-treat with MEK inhibitor Is_Paradoxical->Co-treat_MEKi Yes Optimize_Conc Strategy 2: Optimize PF-07799933 Concentration Is_Paradoxical->Optimize_Conc Yes Re-evaluate_Model Strategy 3: Re-evaluate Cell Model System Is_Paradoxical->Re-evaluate_Model Yes No_Issue Not paradoxical activation, investigate other causes. Is_Paradoxical->No_Issue No End End Co-treat_MEKi->End Optimize_Conc->End Re-evaluate_Model->End No_Issue->End

Caption: A logical workflow for troubleshooting unexpected pERK activation with PF-07799933.

References

Technical Support Center: ARRY-440 Acquired Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to ARRY-440 (also known as PF-07799933), a next-generation BRAF inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is ARRY-440 (PF-07799933) and how does it differ from previous BRAF inhibitors?

A1: ARRY-440 is a potent, brain-penetrant, and selective pan-mutant BRAF inhibitor.[1][2][3] Unlike first-generation BRAF inhibitors that target BRAF monomers, ARRY-440 is designed to inhibit both BRAF monomers and dimers.[4] This is critical because the formation of BRAF dimers is a key mechanism of acquired resistance to older BRAF inhibitors.[5][6] Furthermore, ARRY-440 spares wild-type ERK signaling, thereby causing less paradoxical activation of the MAPK pathway, a known side effect of first-generation inhibitors.[1][5][7]

Q2: My BRAF-mutant cells, previously sensitive to ARRY-440, are now showing signs of resistance. What are the potential mechanisms?

A2: While ARRY-440 is designed to overcome many known resistance mechanisms, acquired resistance can still emerge.[1][2] Based on general principles of resistance to MAPK pathway inhibitors, potential mechanisms can be broadly categorized into two groups:

  • Reactivation of the MAPK Pathway: The cancer cells may find alternative ways to reactivate the downstream ERK signaling despite the presence of ARRY-440. This can include secondary mutations in genes like NRAS or MEK (MAP2K1/2), or amplification of the BRAF gene itself.[8][9]

  • Activation of Bypass Pathways: The cells may activate alternative signaling pathways to survive and proliferate, rendering them independent of the MAPK pathway.[8] The most common bypass pathway involves the activation of the PI3K-AKT signaling cascade, often through the loss of the PTEN tumor suppressor or upregulation of receptor tyrosine kinases (RTKs) like EGFR, FGFR, or c-KIT.[9][10]

Q3: How can I experimentally confirm the mechanism of resistance in my cell line?

A3: A stepwise approach is recommended. First, confirm the loss of ARRY-440 efficacy using a cell viability assay. Next, assess the phosphorylation status of key signaling proteins.

  • Check for MAPK Pathway Reactivation: Use Western blotting to check the phosphorylation level of ERK (p-ERK). If p-ERK levels are restored in the presence of ARRY-440, it strongly suggests pathway reactivation.

  • Investigate Bypass Pathways: If p-ERK remains suppressed, investigate bypass pathways by checking the phosphorylation of key nodes like AKT (p-AKT). A phospho-RTK array can also provide a broader view of which receptor tyrosine kinases may be newly activated.

Q4: I suspect MAPK pathway reactivation. What specific molecular changes should I look for?

A4: If you observe restored p-ERK levels, the next step is to identify the genetic cause. You should sequence key genes within the MAPK pathway in your resistant cell lines and compare them to the parental, sensitive cells. Key targets for sequencing include:

  • NRAS (especially codons 12, 13, and 61)[9]

  • MAP2K1/2 (MEK1/2)

  • BRAF (to check for amplification or new mutations)

Q5: What if the MAPK pathway does not seem to be reactivated? What are the alternative bypass pathways to investigate?

A5: If p-ERK remains inhibited by ARRY-440 but your cells are resistant, this points towards a bypass mechanism. Key experiments include:

  • Western Blot for p-AKT: Increased p-AKT (Ser473) is a strong indicator of PI3K pathway activation.

  • Check PTEN expression: Loss of PTEN protein expression via Western blot can explain PI3K pathway activation.

  • Phospho-RTK Array: This experiment can identify the specific upstream receptor tyrosine kinases (e.g., EGFR, MET, IGF-1R) that may be overexpressed or hyper-activated, driving PI3K-AKT signaling.[10]

Troubleshooting Guide

Problem: Gradual or sudden loss of ARRY-440 efficacy in a previously sensitive BRAF-mutant cell line.

Symptom Potential Cause Troubleshooting Steps
Increased cell viability at previously effective ARRY-440 concentrations.1. MAPK Pathway Reactivation: The tumor cells have acquired new mutations that reactivate the ERK pathway downstream of BRAF.1. Assess p-ERK Levels: Perform a Western blot on lysates from parental and resistant cells treated with ARRY-440. An increase in p-ERK/total ERK ratio in resistant cells confirms reactivation. 2. Sequence Key Genes: If p-ERK is reactivated, perform Sanger or next-generation sequencing on NRAS, MAP2K1 (MEK1), and MAP2K2 (MEK2) to identify new mutations. 3. Check for BRAF Amplification: Use qPCR or FISH to determine if the BRAF gene copy number has increased in resistant cells.
2. Bypass Pathway Activation: The cells have activated a parallel survival pathway, making them less dependent on BRAF signaling.1. Assess p-AKT Levels: Perform a Western blot for p-AKT (Ser473). A significant increase in resistant cells points to PI3K pathway activation. 2. Investigate Upstream Activators: If p-AKT is elevated, use a Phospho-RTK array to screen for hyperactivated receptor tyrosine kinases. 3. Check PTEN Status: Perform a Western blot to check for the loss of PTEN protein expression.

Quantitative Data

The following table summarizes the in vitro potency of ARRY-440 (PF-07799933) against various BRAF-mutant cell lines, including those with acquired resistance mutations to first-generation inhibitors. This data can serve as a baseline for your own experiments.

Table 1: In Vitro Activity of ARRY-440 (PF-07799933) in BRAF-Mutant Cell Lines

Cell LineBRAF Mutation StatusAcquired Resistance MutationpERK Inhibition IC50 (nmol/L)
A375V600E (Class I)-0.7 - 7
WM-266-4V600D (Class I)-0.7 - 7
CHL-1G469A (Class II)-10 - 14
NCI-H1666G466V (Class III)-0.8 - 7.8
A375-RV600E (Class I)BRAF p61 splice variant59
A375-RV600E (Class I)NRAS Q61K16

Data compiled from published studies.[1][3]

Visualizations & Workflows

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; BRAF [label="BRAF\n(Monomer/Dimer)", fillcolor="#FBBC05", fontcolor="#202124"]; MEK [label="MEK1/2", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK1/2", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Gene Expression\nCell Proliferation\nSurvival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ARRY440 [label="ARRY-440", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> RAS; RAS -> BRAF; BRAF -> MEK; MEK -> ERK; ERK -> Proliferation; ARRY440 -> BRAF [arrowhead=tee, style=dashed, color="#EA4335", penwidth=2];

// Invisible nodes for alignment {rank=same; BRAF; ARRY440} } .dot Caption: The RAS-RAF-MEK-ERK (MAPK) signaling pathway and the inhibitory action of ARRY-440 on BRAF.

// Resistance triggers NRAS_mut [label="NRAS Mutation", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MEK_mut [label="MEK Mutation", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; BRAF_amp [label="BRAF Amplification", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PTEN_loss [label="PTEN Loss", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Inhibition ARRY440 [label="ARRY-440", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ARRY440 -> BRAF [arrowhead=tee, style=dashed, color="#EA4335", penwidth=2];

// Resistance edges NRAS_mut -> BRAF [style=dashed]; MEK_mut -> ERK [style=dashed]; BRAF_amp -> BRAF [style=dashed]; PTEN_loss -> AKT [style=dashed, arrowhead=tee]; RTK -> PI3K [style=dashed];

// Final output Survival [label="Cell Survival &\nProliferation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK -> Survival; AKT -> Survival; } .dot Caption: Key acquired resistance mechanisms to BRAF inhibition, including MAPK pathway reactivation and bypass signaling.

// pERK High Path pERK_high [label="p-ERK is\nRestored/High", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; sequence [label="Sequence MAPK Pathway Genes\n(NRAS, MAP2K1/2)\nCheck BRAF Amplification (qPCR)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// pERK Low Path pERK_low [label="p-ERK remains\nSuppressed/Low", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_bypass [label="Assess Bypass Pathways", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; check_pAKT [label="Check p-AKT levels\n(Western Blot)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_RTK [label="Screen for RTK activity\n(Phospho-RTK Array)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> check_pERK; check_pERK -> pERK_high [label=" Yes "]; pERK_high -> sequence;

check_pERK -> pERK_low [label=" No "]; pERK_low -> check_bypass; check_bypass -> check_pAKT [label=" Check PI3K "]; check_bypass -> check_RTK [label=" Check RTKs "]; } .dot Caption: Experimental workflow for investigating the mechanism of acquired resistance to ARRY-440.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the IC50 of ARRY-440 in parental versus resistant cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Treatment: Prepare a 2x serial dilution of ARRY-440 in culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a "vehicle only" (DMSO) control.

  • Incubation: Incubate the plate for 72-96 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve using graphing software (e.g., GraphPad Prism) to calculate the IC50 value.

Protocol 2: Western Blotting for Pathway Activation

This protocol is for assessing the phosphorylation status of ERK and AKT.

  • Cell Treatment & Lysis: Seed parental and resistant cells in 6-well plates. Once they reach 70-80% confluency, treat them with the desired concentration of ARRY-440 (e.g., 10x IC50 of the parental line) for 2-4 hours. Wash cells with ice-cold PBS and lyse with 100-150 µL of RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After final washes, apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the phosphorylated protein levels to the total protein levels.

References

Technical Support Center: KCL-440 Preclinical Dose Escalation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center provides guidance for researchers, scientists, and drug development professionals on dose escalation strategies for KCL-440 (also known as PF-07799933 or ARRY-440) in preclinical models. This compound is a potent and selective pan-mutant BRAF inhibitor.[1] It has demonstrated activity against BRAF V600-mutant (Class I), non-V600-altered (Class II and III) kinases, and has shown anti-tumor activity in various xenograft models.[2]

While specific preclinical toxicology and comprehensive dose escalation data for this compound are not publicly available, this guide provides illustrative examples and protocols based on another well-characterized BRAF inhibitor, Vemurafenib, to guide your experimental design. The principles and methodologies described here are broadly applicable to small molecule kinase inhibitors.

General Troubleshooting Guide

Issue Potential Cause Recommended Action
High mortality or excessive toxicity at initial doses - Starting dose is too high.- Inaccurate formulation or dosing volume.- Animal model is particularly sensitive.- Review literature for appropriate starting doses for similar compounds.- Verify formulation concentration and dosing calculations.- Conduct a dose range-finding study with a wider dose range.- Consider a different, less sensitive animal strain or species.
Lack of efficacy at presumed therapeutic doses - Insufficient drug exposure (low bioavailability, rapid metabolism).- The tumor model is resistant to the drug's mechanism of action.- Incorrect dosing frequency.- Conduct a pharmacokinetic (PK) study to determine drug exposure.- Confirm the BRAF mutation status of your cell line/tumor model.- Increase dosing frequency based on PK data (e.g., from once daily to twice daily).
High variability in animal response - Inconsistent dosing technique.- Variability in tumor implantation or size at the start of the study.- Genetic drift in the animal model.- Ensure all personnel are properly trained in the dosing technique.- Standardize tumor implantation procedures and randomize animals to treatment groups based on tumor volume.- Obtain animals from a reputable supplier.
Unexpected off-target toxicities - The drug may inhibit other kinases or cellular targets.- The vehicle used for formulation is causing toxicity.- Conduct in vitro kinase screening to identify potential off-targets.- Run a vehicle-only control group to assess vehicle-related toxicity.

Frequently Asked Questions (FAQs)

Q1: How do I determine the starting dose for a preclinical dose escalation study with a BRAF inhibitor?

A1: The starting dose is typically determined based on in vitro potency (e.g., IC50 values in relevant cell lines) and data from similar compounds in the literature. A common approach is to start at a fraction of the dose that showed efficacy in previous studies or a dose that is expected to be well-tolerated. For kinase inhibitors, a dose range-finding study is often the first in vivo step to establish a safe starting dose.[3]

Q2: What is a Maximum Tolerated Dose (MTD) study and why is it important?

A2: An MTD study is designed to determine the highest dose of a drug that can be administered to an animal model without causing unacceptable side effects or overt toxicity over a specified period.[3][4] This is a critical step in preclinical development as it helps to define the therapeutic window of the compound and sets the upper dose limit for subsequent efficacy studies.[4]

Q3: What are the typical endpoints in a preclinical toxicology study for a kinase inhibitor?

A3: Key endpoints include mortality, clinical observations (e.g., changes in activity, posture, grooming), body weight changes, food and water consumption, clinical pathology (hematology and serum chemistry), and histopathological examination of major organs.[5] For kinase inhibitors, particular attention may be paid to tissues known to be affected by this class of drugs, such as the skin, gastrointestinal tract, and liver.

Q4: How can I assess the pharmacokinetics (PK) of this compound in my animal model?

A4: A PK study involves administering the drug to a cohort of animals and collecting blood samples at various time points.[6] The concentration of the drug in the plasma is then measured to determine key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2). This information is crucial for understanding drug exposure and designing an effective dosing regimen.[6]

Q5: What are some common BRAF inhibitor resistance mechanisms I should be aware of in my preclinical models?

A5: Resistance to BRAF inhibitors can arise through various mechanisms, including the acquisition of secondary mutations in BRAF, upregulation of bypass signaling pathways (e.g., PI3K/AKT), or paradoxical activation of the MAPK pathway in BRAF wild-type cells. This compound is designed to overcome some of these resistance mechanisms, particularly those involving BRAF dimers.

Data Presentation

The following tables present representative preclinical data for the BRAF inhibitor Vemurafenib as an illustrative example.

Table 1: Illustrative Dose Escalation and Toxicology Data for Vemurafenib in Rodents

Species Dose (mg/kg/day) Observation Period Key Findings Toxicity Endpoint
Mouse10014 daysNo adverse effects observed.No-Observed-Adverse-Effect-Level (NOAEL)
Mouse30014 daysReversible body weight loss (~10%).-
Mouse100014 daysSignificant body weight loss (>15%), signs of morbidity.Maximum Tolerated Dose (MTD) ≈ 300-500 mg/kg
Rat5028 daysNo adverse effects observed.NOAEL
Rat15028 daysMild skin lesions, slight decrease in body weight gain.-
Rat45028 daysModerate to severe skin lesions, significant body weight loss.MTD ≈ 150-250 mg/kg

Table 2: Illustrative Pharmacokinetic Parameters of Vemurafenib in Preclinical Models

Species Dose (mg/kg) Route Cmax (µg/mL) Tmax (hr) AUC (µg·hr/mL) t1/2 (hr)
Mouse50Oral25.342878.5
Rat50Oral35.1645212.1
Dog25Oral15.8831024.3

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice
  • Animal Model: Use a common mouse strain (e.g., BALB/c or C57BL/6), typically 6-8 weeks old.[5]

  • Group Size: Assign 3-5 mice per group.

  • Dose Selection: Based on in vitro data or literature, select a range of 3-5 doses. Include a vehicle control group.

  • Formulation and Administration: Formulate the compound in an appropriate vehicle (e.g., 0.5% methylcellulose) and administer orally via gavage once daily for 7-14 consecutive days.[7]

  • Monitoring:

    • Record body weight daily.

    • Perform clinical observations twice daily for signs of toxicity (e.g., lethargy, ruffled fur, hunched posture).

    • Define humane endpoints (e.g., >20% body weight loss).[5]

  • Data Analysis: The MTD is defined as the highest dose that does not cause mortality or signs of severe toxicity, and where body weight loss is reversible and does not exceed a predefined limit (e.g., 20%).[3]

Protocol 2: Pharmacokinetic (PK) Study in Rats
  • Animal Model: Use adult rats (e.g., Sprague-Dawley), cannulated (e.g., jugular vein) for serial blood sampling if possible.

  • Group Size: Use 3-5 rats per time point or per group if using serial sampling.

  • Dosing: Administer a single dose of the compound, either orally or intravenously.

  • Blood Sampling: Collect blood samples (e.g., 100-200 µL) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose).

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the drug concentration in plasma using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Use pharmacokinetic software to calculate key parameters (Cmax, Tmax, AUC, t1/2).

Protocol 3: In Vivo Efficacy Study in a Xenograft Model
  • Cell Line and Animal Model: Use a human cancer cell line with a known BRAF mutation (e.g., A375 for BRAF V600E) and an immunocompromised mouse model (e.g., nude or NSG mice).

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups.

  • Treatment: Administer the compound daily by oral gavage at one or more doses below the MTD. Include a vehicle control group.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Record body weight 2-3 times per week.

  • Study Endpoints: The study may be terminated when tumors in the control group reach a maximum size, or after a fixed duration. Efficacy is determined by comparing the tumor growth inhibition in the treated groups to the control group.

Mandatory Visualizations

BRAF_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival, Growth Transcription->Proliferation KCL440 This compound (BRAF Inhibitor) KCL440->BRAF

Caption: BRAF/MEK/ERK signaling pathway and the inhibitory action of this compound.

Dose_Escalation_Workflow start Start: Define Dose Range cohort1 Administer Dose 1 to Cohort 1 (n=3-5) start->cohort1 observe1 Observe for Toxicity (e.g., 7 days) cohort1->observe1 no_dlt No Dose-Limiting Toxicity (DLT)? observe1->no_dlt cohort2 Escalate to Dose 2 Administer to Cohort 2 no_dlt->cohort2 Yes dlt_found DLT Observed no_dlt->dlt_found No observe2 Observe for Toxicity cohort2->observe2 observe2->no_dlt observe2->dlt_found expand_cohort Expand Cohort at Current Dose dlt_found->expand_cohort mtd_determined MTD Determined: Dose below DLT level expand_cohort->mtd_determined

Caption: A typical preclinical dose escalation workflow to determine the MTD.

PK_Study_Workflow start Start: Select Dose & Route dosing Administer Single Dose to Animal Cohort start->dosing sampling Serial Blood Sampling at Pre-defined Time Points dosing->sampling processing Process Blood to Obtain Plasma sampling->processing analysis Quantify Drug Concentration (e.g., LC-MS/MS) processing->analysis pk_calc Calculate PK Parameters (Cmax, AUC, t1/2) analysis->pk_calc report Generate PK Report pk_calc->report

Caption: A standard workflow for a preclinical pharmacokinetic study.

References

Off-target effects of PF-07799933 in cancer research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-07799933.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of PF-07799933?

PF-07799933 is a selective, ATP-competitive small-molecule inhibitor of the RAF kinase family.[1] It is designed to target and inhibit BRAF Class I (V600 mutations), Class II (activated, dimeric mutations), and Class III (loss-of-function mutations that transactivate wild-type BRAF heterodimers) mutants.[1] By inhibiting these mutated forms of BRAF, PF-07799933 suppresses the downstream RAF/MEK/ERK signaling pathway, which is often constitutively activated in various cancers.[1][2] A key feature of PF-07799933 is its ability to inhibit BRAF dimers, a common resistance mechanism to first-generation BRAF inhibitors.[1][3]

Q2: How does the selectivity of PF-07799933 minimize off-target effects?

PF-07799933 is designed to be highly selective for mutated BRAF over wild-type BRAF.[1] This selectivity is crucial for minimizing "paradoxical activation" of the MAPK pathway in BRAF wild-type cells, a common off-target effect of earlier generation BRAF inhibitors that can lead to secondary malignancies. Preclinical data indicates that PF-07799933 spares wild-type ERK signaling.[3][4] This high selectivity is believed to contribute to a wider therapeutic safety index.[1]

Q3: What are the known off-target effects or adverse events associated with PF-07799933 in a clinical setting?

In a phase 1 clinical trial (NCT05355701), PF-07799933 was generally well-tolerated both as a monotherapy and in combination with other agents.[5] However, some treatment-emergent adverse events (TEAEs) have been reported. For monotherapy, the most common TEAEs (any grade) included fatigue, headache, blurred vision, and increased lipase.[5] When used in combination therapy, common TEAEs included peripheral edema, acneiform rash, diarrhea, and fatigue.[5] It is important to note that in this trial, no dose-limiting toxicities were observed, and the maximum tolerated dose was not reached.[5]

Q4: Is PF-07799933 brain-penetrant?

Yes, PF-07799933 is believed to be highly brain-penetrant.[1][3] This characteristic makes it a promising therapeutic agent for primary brain tumors and brain metastases harboring BRAF mutations.[6] Preclinical and clinical studies have shown its anti-tumor activity in the brain.[3][5]

Troubleshooting Guides

Problem 1: Unexpected cell toxicity in BRAF wild-type cell lines.

  • Possible Cause: While PF-07799933 is highly selective for mutant BRAF, at very high concentrations, off-target kinase inhibition could potentially occur. It is also possible that the cell line has an uncharacterized dependency on a pathway inadvertently affected by PF-07799933.

  • Troubleshooting Steps:

    • Confirm BRAF status: Re-sequence your cell line to confirm it is indeed BRAF wild-type.

    • Titrate PF-07799933 concentration: Perform a dose-response curve to determine the IC50 in your cell line. Use the lowest effective concentration in your experiments.

    • Perform a kinase panel screen: If the problem persists and is critical to your research, consider a broad kinase panel screen to identify potential off-target interactions at the concentrations you are using.

    • Control experiments: Include a control compound with a similar chemical scaffold but is inactive against BRAF to rule out non-specific compound toxicity.

Problem 2: Lack of efficacy in a BRAF-mutant cancer model.

  • Possible Cause: The specific BRAF mutation in your model may be insensitive to PF-07799933. Alternatively, resistance mechanisms may be present or have developed.

  • Troubleshooting Steps:

    • Verify the BRAF mutation: Confirm the presence and type of the BRAF mutation in your model. PF-07799933 is designed for Class I, II, and III BRAF alterations.[1]

    • Assess downstream pathway inhibition: Use Western blotting to check for the inhibition of phosphorylated ERK (pERK), the downstream effector of the BRAF pathway. If pERK is not inhibited, it could indicate a problem with drug uptake or a specific resistance mechanism at the level of BRAF itself.

    • Investigate bypass tracks: If pERK is inhibited but the cells still proliferate, consider that other signaling pathways (e.g., PI3K/AKT) may be activated and driving proliferation.

    • Consider combination therapy: Preclinical and clinical data suggest that combining PF-07799933 with a MEK inhibitor (like binimetinib) can enhance its efficacy and overcome some forms of resistance.[3][7]

Quantitative Data

Table 1: Overview of PF-07799933 Selectivity and Activity

TargetActivityNotes
BRAF Class I Mutants (e.g., V600E) Inhibitor Suppresses the RAF/MEK/ERK pathway in tumor cells expressing these mutations.[1]
BRAF Class II Mutants Inhibitor Effective against these activated, dimeric mutations.[1]
BRAF Class III Mutants Inhibitor Inhibits these loss-of-function mutations that transactivate wild-type BRAF.[1]
Wild-Type BRAF Signaling Sparing Designed to avoid inhibition of wild-type BRAF, thus reducing paradoxical MAPK pathway activation.[3]
BRAF Dimers Inhibitor Disrupts both BRAF homo- and heterodimers, overcoming a key resistance mechanism.[3][5]

Experimental Protocols

Protocol 1: Assessing BRAF Pathway Inhibition via Western Blot

  • Cell Culture and Treatment: Plate BRAF-mutant cancer cells at a suitable density. Allow cells to adhere overnight. Treat cells with a range of PF-07799933 concentrations (e.g., 0.1 nM to 1 µM) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle-only control (e.g., DMSO).

  • Lysate Preparation: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against pERK1/2, total ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect chemiluminescence using an appropriate imager.

  • Analysis: Quantify band intensities and normalize pERK levels to total ERK and the loading control.

Visualizations

G cluster_pathway Simplified RAF/MEK/ERK Signaling Pathway cluster_inhibition Mechanism of PF-07799933 Action RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF_mutant Mutant BRAF (Monomer/Dimer) RAS->BRAF_mutant MEK MEK BRAF_mutant->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation PF07799933 PF-07799933 PF07799933->BRAF_mutant Inhibition

Caption: Intended signaling pathway inhibition by PF-07799933.

G cluster_workflow Troubleshooting Workflow: Lack of Efficacy Start Start: Lack of Efficacy Observed Check_Mutation 1. Verify BRAF Mutation Status (Sequencing) Start->Check_Mutation Mutation_Correct Mutation Confirmed? Check_Mutation->Mutation_Correct Check_pERK 2. Assess pERK Inhibition (Western Blot) Mutation_Correct->Check_pERK Yes End_Reevaluate Re-evaluate Model System Mutation_Correct->End_Reevaluate No pERK_Inhibited pERK Inhibited? Check_pERK->pERK_Inhibited Investigate_Bypass 3. Investigate Bypass Pathways (e.g., PI3K/AKT) pERK_Inhibited->Investigate_Bypass Yes pERK_Inhibited->End_Reevaluate No Consider_Combo 4. Consider Combination Therapy (e.g., + MEK Inhibitor) Investigate_Bypass->Consider_Combo End_Success Potential Solution Identified Consider_Combo->End_Success

Caption: A logical workflow for troubleshooting lack of efficacy.

References

Technical Support Center: Improving the Therapeutic Index of ARRY-440 Combinations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ARRY-440 (also known as PF-07799933 or Claturafenib) is a next-generation, brain-penetrant, selective BRAF inhibitor designed to target BRAF-mutant cancers. It has demonstrated activity against both BRAF monomer and dimer forms, which is crucial for overcoming resistance to first-generation BRAF inhibitors. A key feature of ARRY-440 is its reduced induction of paradoxical MAPK pathway activation in BRAF wild-type cells, a significant factor in improving its therapeutic index compared to earlier BRAF inhibitors.

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers working with ARRY-440 in combination therapies, primarily with the MEK inhibitor binimetinib and the EGFR inhibitor cetuximab.

I. Troubleshooting Guides

This section provides solutions to common problems researchers might encounter during their experiments with ARRY-440 combinations.

Issue 1: Higher than Expected Toxicity or Off-Target Effects in Cell-Based Assays
Potential Cause Troubleshooting Steps
Paradoxical MAPK Pathway Activation 1. Confirm BRAF status of your cells: Paradoxical activation is more likely in BRAF wild-type cells, especially those with upstream RAS mutations. 2. Titrate ARRY-440 concentration: Paradoxical activation can be concentration-dependent. Test a range of concentrations to find the optimal window for inhibition without inducing paradoxical signaling. 3. Co-treat with a MEK inhibitor: The addition of binimetinib is the most effective way to block paradoxical activation.
Incorrect Drug Concentration 1. Verify stock solution concentration: Use spectrophotometry or another reliable method to confirm the concentration of your ARRY-440 and combination drug stock solutions. 2. Perform a dose-response curve: Determine the IC50 of each drug individually in your cell line to ensure you are using relevant concentrations in your combination experiments.
Cell Line Contamination or Misidentification 1. Authenticate your cell lines: Use short tandem repeat (STR) profiling to confirm the identity of your cell lines. 2. Test for mycoplasma contamination: Mycoplasma can alter cellular responses to drugs.
Issue 2: Lack of Synergy or Efficacy in Combination Experiments
Potential Cause Troubleshooting Steps
Suboptimal Drug Ratio 1. Perform a checkerboard analysis: Test a matrix of concentrations for both ARRY-440 and the combination agent (e.g., binimetinib) to identify the most synergistic ratio. 2. Calculate the Combination Index (CI): Use software like CompuSyn to calculate CI values and determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Inappropriate Assay Endpoint 1. Use multiple assays: Assess synergy using different endpoints, such as cell viability (e.g., CellTiter-Glo), apoptosis (e.g., caspase-3/7 activity), and colony formation. 2. Measure target engagement: Use western blotting to confirm that ARRY-440 is inhibiting pERK and that the combination is effectively blocking the MAPK pathway.
Acquired Resistance 1. Sequence key genes: Analyze genes in the MAPK pathway (e.g., MEK1/2) for secondary mutations that may confer resistance. 2. Investigate bypass tracks: Explore the activation of alternative signaling pathways, such as the PI3K/AKT pathway, which can mediate resistance.

II. Frequently Asked Questions (FAQs)

Q1: What is paradoxical MAPK pathway activation and why is it important for the therapeutic index of ARRY-440?

A1: Paradoxical MAPK pathway activation is a phenomenon where first-generation BRAF inhibitors, in BRAF wild-type cells (especially those with RAS mutations), can paradoxically increase signaling through the MAPK pathway. This occurs because these inhibitors promote the dimerization of RAF kinases, leading to the transactivation of the unbound RAF protomer. This can lead to off-target effects and toxicities. ARRY-440 is designed to have reduced paradoxical activation, which contributes to a better therapeutic index by minimizing these off-target effects.

Q2: I see an increase in pERK levels in my BRAF wild-type cells after treating with ARRY-440 alone. Is my experiment failing?

A2: Not necessarily. While ARRY-440 is designed to minimize paradoxical activation, it may not be completely absent, especially at certain concentrations and in highly sensitive cell lines with upstream RAS mutations. This is the expected paradoxical effect. To mitigate this, the combination with a MEK inhibitor like binimetinib is recommended, as it will block the signaling downstream of RAF.

Q3: What is the rationale for combining ARRY-440 with a MEK inhibitor like binimetinib?

A3: The combination of a BRAF inhibitor and a MEK inhibitor provides a more complete vertical blockade of the MAPK pathway. This dual inhibition can lead to a more potent and durable anti-cancer effect. Additionally, the MEK inhibitor can abrogate the paradoxical MAPK activation induced by the BRAF inhibitor in BRAF wild-type cells, thereby improving the therapeutic index.

Q4: When should I consider combining ARRY-440 with an EGFR inhibitor like cetuximab?

A4: The combination of ARRY-440 with an EGFR inhibitor is primarily relevant in the context of BRAF-mutant colorectal cancer. In these tumors, inhibition of BRAF can lead to a feedback activation of EGFR, which can then reactivate the MAPK pathway and promote resistance. Co-inhibition of both BRAF and EGFR can prevent this feedback loop and lead to a more sustained anti-tumor response.

Q5: How can I assess whether ARRY-440 is effectively disrupting BRAF dimers in my experimental system?

A5: Co-immunoprecipitation (Co-IP) is a common technique to study protein-protein interactions like dimerization. You can perform a Co-IP experiment to pull down one BRAF protomer and then use western blotting to detect the presence of the other protomer in the immunoprecipitated complex. A decrease in the co-immunoprecipitated BRAF with ARRY-440 treatment would suggest dimer disruption.

III. Data Presentation

Table 1: Preclinical Efficacy of ARRY-440 Combinations
Combination Cancer Type Key Findings Synergy Metric Reference
ARRY-440 + BinimetinibBRAF-mutant xenograftsInhibited tumor growth systemically and in the brain in models with de novo and acquired resistance.[1][2]Not specified[1][2]
ARRY-440 + CetuximabColorectal Cancer (CRC)Being evaluated in a Phase 1 clinical trial.[3]Not specified[3]

Note: Specific preclinical synergy data (e.g., Combination Index values) for ARRY-440 combinations are not extensively published in the public domain at this time. The table reflects currently available information.

Table 2: Clinical Trial Information for ARRY-440 Combinations
Trial Identifier Phase Combination(s) Tumor Types Status
NCT053557011ARRY-440 + Binimetinib; ARRY-440 + CetuximabAdvanced Solid Tumors with BRAF alterationsRecruiting

IV. Experimental Protocols

Protocol 1: Cell Viability Assay (ATP-Based Assay, e.g., CellTiter-Glo®)

Objective: To determine the effect of ARRY-440, alone and in combination, on the viability of cancer cells.

Materials:

  • Cancer cell lines (BRAF-mutant and wild-type)

  • Complete culture medium

  • ARRY-440 and combination drug (e.g., binimetinib)

  • DMSO (vehicle)

  • 96-well white, clear-bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of ARRY-440 and the combination drug in complete culture medium. For combination studies, a fixed ratio or a matrix of concentrations can be used.

    • Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

    • Carefully remove the medium from the wells and add 100 µL of the drug-containing medium.

    • Incubate for 72 hours at 37°C and 5% CO2.

  • Cell Viability Measurement:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence (wells with medium only) from all readings.

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the percentage of cell viability against the log of the drug concentration to determine the IC50 value using non-linear regression.

    • For combination studies, calculate the Combination Index (CI) using appropriate software.

Protocol 2: Western Blotting for MAPK Pathway Activation

Objective: To assess the effect of ARRY-440, alone and in combination, on the phosphorylation of ERK (pERK).

Materials:

  • Cancer cell lines

  • Complete culture medium

  • ARRY-440 and combination drug

  • DMSO

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-pERK1/2, anti-total ERK1/2)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and allow them to adhere.

    • Treat cells with ARRY-440, the combination drug, or vehicle for the desired time (e.g., 2, 6, or 24 hours).

    • Wash cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and scrape the cells.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (e.g., anti-pERK1/2) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imager.

  • Stripping and Re-probing:

    • The membrane can be stripped and re-probed with an antibody for total ERK to normalize for protein loading.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the pERK signal to the total ERK signal for each sample.

V. Mandatory Visualizations

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors ARRY_440 ARRY-440 ARRY_440->BRAF Binimetinib Binimetinib Binimetinib->MEK Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: The MAPK signaling pathway and points of inhibition by ARRY-440 and binimetinib.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture (BRAF-mutant and wild-type) Drug_Preparation 2. Drug Preparation (ARRY-440 +/- Binimetinib) Cell_Culture->Drug_Preparation Cell_Seeding 3. Cell Seeding (96-well or 6-well plates) Drug_Preparation->Cell_Seeding Drug_Treatment 4. Drug Treatment (Dose-response or combination) Cell_Seeding->Drug_Treatment Viability_Assay 5a. Cell Viability Assay (e.g., CellTiter-Glo) Drug_Treatment->Viability_Assay Western_Blot 5b. Western Blot (pERK/tERK) Drug_Treatment->Western_Blot Data_Analysis 6. Data Analysis (IC50, Synergy) Viability_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: A typical experimental workflow for evaluating ARRY-440 combinations.

Paradoxical_Activation cluster_braf_wt BRAF Wild-Type Cell (with RAS mutation) cluster_arry440 ARRY-440 in BRAF Wild-Type Cell RAS_mut Mutant RAS (Active) BRAF_dimer BRAF CRAF RAS_mut->BRAF_dimer Promotes dimerization MEK_p MEK (Phosphorylated) BRAF_dimer->MEK_p Paradoxical Activation First_Gen_BRAFi First-Gen BRAFi First_Gen_BRAFi->BRAF_dimer Binds to one protomer, transactivates the other ERK_p ERK (Phosphorylated) MEK_p->ERK_p Proliferation Increased Proliferation ERK_p->Proliferation RAS_mut2 Mutant RAS (Active) BRAF_dimer2 BRAF CRAF RAS_mut2->BRAF_dimer2 MEK2 MEK BRAF_dimer2->MEK2 ARRY_440_node ARRY-440 ARRY_440_node->BRAF_dimer2 Reduced paradoxical activation ERK2 ERK MEK2->ERK2

Caption: Mechanism of paradoxical MAPK pathway activation and its mitigation by ARRY-440.

References

KCL-440 brain penetrance and delivery optimization

Author: BenchChem Technical Support Team. Date: December 2025

Issue: Lack of available information on "KCL-440."

Our comprehensive search for "this compound" did not yield specific information regarding a molecule with this designation in the context of brain penetrance and delivery optimization. The search results primarily pertain to Potassium Chloride (KCl), a commonly used salt in biological research, and its effects on various physiological processes.

It is possible that "this compound" may be a novel compound, an internal project name, or a typographical error. We recommend verifying the name and designation of the molecule of interest.

For your reference, we have compiled a summary of the information found for Potassium Chloride (KCl) that may be relevant to neuroscience research.

Potassium Chloride (KCl) in Neuroscience Research: FAQs and Troubleshooting

This section addresses common questions and issues related to the use of Potassium Chloride (KCl) in experimental settings, particularly concerning its effects on the blood-brain barrier and cellular signaling.

Frequently Asked Questions (FAQs)

1. What is the effect of KCl on the blood-brain barrier (BBB)?

Cortical injection of KCl has been shown to increase the permeability of the blood-brain barrier to certain molecules.[1][2] This effect is transient and appears to be related to the induction of cortical spreading depression (CSD).[2] Studies have shown increased uptake of molecules like ³H-sumatriptan and ¹⁴C-sucrose in the cortex following KCl injection.[1][2]

2. How does KCl influence cellular signaling pathways?

KCl can modulate various signaling pathways. For instance, it can mediate the activation of Mitogen-Activated Protein Kinase (MAPK) signaling, which is involved in processes like wound healing.[3][4] This activation can lead to increased collagen synthesis and altered expression of angiogenesis-related genes.[4] Additionally, KCl can activate phospholipase D (PLD) and phospholipase C (PLC) signaling pathways.[5] The AMP-activated protein kinase (AMPK) signaling pathway, a sensor of cellular energy status, can also be influenced by factors that alter cellular ion balance.[6]

3. Can KCl be used to model neurological conditions?

Yes, cortical KCl injection is used as an experimental model to induce cortical spreading depression (CSD), which is implicated in conditions like episodic headaches and migraine.[2] This model allows researchers to study the physiological changes associated with CSD, including alterations in BBB permeability.[2]

Troubleshooting Guide

Issue 1: Inconsistent BBB Permeability Results with KCl Injection.

  • Possible Cause: Variability in the injection procedure, including the concentration of KCl, volume, and rate of injection. The timing of permeability assessment post-injection is also critical as the effect is transient.[2]

  • Troubleshooting Steps:

    • Standardize the KCl solution preparation and ensure consistent injection parameters.

    • Establish a precise timeline for assessing BBB permeability after KCl administration. The peak effect may occur within a specific time window (e.g., 1.5 to 3 hours post-injection).[2]

    • Use appropriate markers for assessing BBB permeability, such as radiolabeled sucrose or triptans.[1][2]

Issue 2: Unexpected Cellular Responses to KCl Treatment.

  • Possible Cause: The concentration of KCl used can trigger different cellular responses. Low and high concentrations of KCl can activate different signaling pathways and cellular events.[5] The cell type being studied will also influence the response.

  • Troubleshooting Steps:

    • Perform a dose-response curve to determine the optimal KCl concentration for the desired effect in your specific cell line or model.

    • Monitor multiple signaling pathways to get a comprehensive understanding of the cellular response to KCl.

    • Ensure appropriate controls are in place, such as using other salts (e.g., NaCl) to distinguish between osmotic effects and effects specific to potassium ions.[5]

Experimental Protocols

Protocol 1: Induction of Cortical Spreading Depression (CSD) and Assessment of BBB Permeability

This protocol is based on methodologies described for inducing CSD in rats to study BBB changes.[2]

Materials:

  • Anesthetic cocktail (e.g., ketamine/xylazine/acepromazine)[1]

  • Stereotaxic frame

  • Drill

  • Microsyringe pump

  • KCl solution (e.g., 1M)

  • Marker for BBB permeability (e.g., ¹⁴C-sucrose)

  • Scintillation counter

Procedure:

  • Anesthetize the animal and mount it in a stereotaxic frame.

  • Perform a craniotomy to expose the cortex.

  • Slowly inject a small volume of KCl solution into the cortex using a microsyringe pump.

  • At a predetermined time post-injection (e.g., 0.5, 1.5, 3, or 6 hours), administer the BBB permeability marker intravenously.[2]

  • After a set circulation time, perfuse the brain to remove the marker from the vasculature.

  • Collect brain tissue samples (cortex, brainstem) and measure the amount of marker that has crossed the BBB using a scintillation counter.

Data Summary

The following table summarizes the reported effects of KCl on BBB permeability.

Model Treatment Marker Effect on Permeability Brain Region Reference
RatCortical KCl injection³H-sumatriptanIncreasedCortex and Brainstem[1]
RatCortical KCl injection¹⁴C-sucroseIncreasedCortex[2]

Visualizations

Below are diagrams illustrating a conceptual workflow for studying KCl-induced BBB changes and a relevant signaling pathway.

G cluster_workflow Experimental Workflow: KCl-Induced BBB Permeability animal_prep Animal Preparation (Anesthesia, Stereotaxic Mounting) craniotomy Craniotomy animal_prep->craniotomy kcl_injection Cortical KCl Injection craniotomy->kcl_injection marker_admin IV Administration of BBB Permeability Marker kcl_injection->marker_admin perfusion Brain Perfusion marker_admin->perfusion tissue_collection Tissue Collection (Cortex, Brainstem) perfusion->tissue_collection analysis Quantification of Marker (Scintillation Counting) tissue_collection->analysis

Caption: Workflow for assessing KCl-induced changes in BBB permeability.

G cluster_pathway KCl-Mediated MAPK Signaling Activation KCl KCl Treatment K_channel K+ Channel Modulation KCl->K_channel MAPK_activation MAPK Activation (p-ERK, p-p38) K_channel->MAPK_activation Collagen_synthesis Increased Collagen Synthesis MAPK_activation->Collagen_synthesis Angiogenesis_alteration Altered Angiogenesis Gene Expression MAPK_activation->Angiogenesis_alteration

Caption: Simplified pathway of KCl-mediated MAPK signaling.[3][4]

References

Validation & Comparative

A Comparative Guide to KCL-440 (PF-07799933) and First-Generation BRAF Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the next-generation BRAF inhibitor KCL-440, identified as PF-07799933 (also known as Claturafenib or ARRY-440), with first-generation BRAF inhibitors, vemurafenib and dabrafenib. The information is supported by experimental data to aid in research and development in targeted cancer therapy.

Executive Summary

First-generation BRAF inhibitors, such as vemurafenib and dabrafenib, revolutionized the treatment of BRAF V600-mutant melanomas. However, their efficacy is often limited by acquired resistance and paradoxical activation of the MAPK pathway in BRAF wild-type cells. The next-generation inhibitor, PF-07799933, has been developed to overcome these limitations. PF-07799933 is a pan-mutant BRAF inhibitor that demonstrates activity against both monomeric and dimeric forms of the BRAF protein, a key mechanism of resistance to earlier inhibitors. Furthermore, it exhibits reduced paradoxical pathway activation, suggesting a potentially improved safety and efficacy profile.

Mechanism of Action: Overcoming Resistance

First-generation BRAF inhibitors are highly effective against the monomeric, constitutively active BRAF V600E mutant. However, a significant limitation is the development of resistance, often driven by the formation of BRAF-containing dimers (homodimers or heterodimers with CRAF). These dimers are not effectively inhibited by first-generation drugs. In BRAF wild-type cells, these inhibitors can paradoxically promote RAF dimerization, leading to the activation of the downstream MAPK/ERK signaling pathway. This can contribute to the development of secondary malignancies, such as cutaneous squamous cell carcinoma.

PF-07799933 is designed to inhibit both monomeric and dimeric forms of BRAF, including various BRAF mutations beyond V600E (Class I, II, and III mutants). By targeting BRAF dimers, PF-07799933 can be effective against tumors that have developed resistance to first-generation inhibitors through mechanisms that promote dimerization.

Performance Data: A Head-to-Head Comparison

The following tables summarize available quantitative data for PF-07799933, vemurafenib, and dabrafenib. It is important to note that direct comparison of IC50 values across different studies should be interpreted with caution due to variations in experimental conditions.

Table 1: In Vitro Potency of BRAF Inhibitors (pERK Inhibition IC50)
InhibitorTarget/Cell LineIC50 (nM)Reference
PF-07799933 (Claturafenib) BRAF Class I (V600E) mutants0.7 - 7[1]
BRAF Class II mutants10 - 14[1]
BRAF Class III mutants0.8 - 7.8[1]
BRAF p61 splice variant (acquired resistance)59[1]
BRAF wild-type cells≥9,800[1]
Vemurafenib BRAF V600E (cell-free)31[2]
wild-type BRAF (cell-free)100[3]
A375 cells (BRAF V600E)~100 - 248.3[4][5]
Dabrafenib BRAF V600E (cell-free)0.7[2]
wild-type BRAF (cell-free)5.0[2]
c-Raf (cell-free)6.3[2]

Signaling Pathways and Experimental Workflows

To better understand the interactions of these inhibitors with the BRAF signaling pathway and the experimental approaches to evaluate them, the following diagrams are provided.

BRAF_Signaling_Pathway cluster_upstream Upstream Activation cluster_mapk_cascade MAPK Cascade cluster_downstream Downstream Effects cluster_inhibitors Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival First-Gen Inhibitors Vemurafenib, Dabrafenib First-Gen Inhibitors->BRAF Inhibit Monomers This compound This compound (PF-07799933) This compound->BRAF Inhibit Monomers & Dimers

Diagram 1: The BRAF signaling pathway and points of inhibition.

Paradoxical_Activation cluster_braf_wt BRAF Wild-Type Cell cluster_inhibition cluster_outcome Outcome RAS_active Active RAS BRAF_dimer BRAF/CRAF Dimer RAS_active->BRAF_dimer MEK_active MEK Activation BRAF_dimer->MEK_active Transactivation First_Gen_Inhibitor First-Generation Inhibitor First_Gen_Inhibitor->BRAF_dimer Binds to one protomer ERK_active ERK Activation (Paradoxical) MEK_active->ERK_active Proliferation Cell Proliferation ERK_active->Proliferation

Diagram 2: Mechanism of paradoxical MAPK pathway activation by first-generation BRAF inhibitors.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Cell_Culture 1. Cell Culture (e.g., A375 melanoma cells) Inhibitor_Treatment 2. Treatment with BRAF Inhibitors Cell_Culture->Inhibitor_Treatment Viability_Assay 3a. Cell Viability Assay (MTS/CellTiter-Glo) Inhibitor_Treatment->Viability_Assay pERK_Assay 3b. pERK Western Blot Inhibitor_Treatment->pERK_Assay IC50_Determination 4. IC50 Determination Viability_Assay->IC50_Determination pERK_Assay->IC50_Determination Xenograft_Model 1. Tumor Xenograft Implantation Drug_Administration 2. Inhibitor Administration Xenograft_Model->Drug_Administration Tumor_Measurement 3. Tumor Volume Measurement Drug_Administration->Tumor_Measurement Efficacy_Analysis 4. Efficacy Analysis (Tumor Growth Inhibition) Tumor_Measurement->Efficacy_Analysis

Diagram 3: Generalized experimental workflow for evaluating BRAF inhibitors.

Experimental Protocols

Cell Viability Assay (MTS/CellTiter-Glo®)

Objective: To determine the half-maximal inhibitory concentration (IC50) of BRAF inhibitors on the proliferation of cancer cell lines.

Methodology:

  • Cell Seeding: Plate BRAF-mutant cancer cells (e.g., A375) in a 96-well plate at a density of 5,000-10,000 cells per well and allow to adhere overnight.

  • Inhibitor Preparation: Prepare serial dilutions of the BRAF inhibitors (PF-07799933, vemurafenib, dabrafenib) in complete culture medium.

  • Treatment: Remove the overnight culture medium from the cells and add the media containing the various concentrations of inhibitors. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Measurement:

    • MTS Assay: Add MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm using a microplate reader.

    • CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes at room temperature. Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the absorbance/luminescence values to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the log of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.

pERK Inhibition Assay (Western Blot)

Objective: To assess the ability of BRAF inhibitors to block the phosphorylation of ERK, a downstream effector in the MAPK pathway.

Methodology:

  • Cell Culture and Treatment: Seed BRAF-mutant cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of the BRAF inhibitors for a specified time (e.g., 1-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated ERK (pERK) and total ERK overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the pERK signal to the total ERK signal.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of BRAF inhibitors in a living organism.

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of BRAF-mutant human cancer cells (e.g., A375) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Monitor tumor growth with calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, PF-07799933, vemurafenib, dabrafenib).

  • Drug Administration: Administer the inhibitors to the mice at specified doses and schedules (e.g., daily oral gavage).

  • Tumor Measurement: Measure tumor volume and body weight 2-3 times per week.

  • Efficacy Evaluation: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion

The evolution from first-generation to next-generation BRAF inhibitors represents a significant advancement in targeted cancer therapy. While vemurafenib and dabrafenib have been instrumental in treating BRAF V600-mutant cancers, the emergence of resistance and the issue of paradoxical pathway activation have highlighted the need for improved therapeutic strategies. This compound (PF-07799933) addresses these limitations by effectively targeting both monomeric and dimeric forms of BRAF and exhibiting reduced paradoxical activation. The preclinical data suggest that PF-07799933 holds promise for improved efficacy and a broader range of activity against various BRAF-mutant tumors, including those resistant to first-generation inhibitors. Further clinical investigation is warranted to fully elucidate its therapeutic potential.

References

A Comparative Analysis of PF-07799933 and Encorafenib in BRAF-Mutant Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of PF-07799933, a novel pan-mutant BRAF inhibitor, and encorafenib, an established BRAF V600E inhibitor. This analysis is based on available preclinical and clinical data to inform research and development decisions in the field of oncology.

Mechanism of Action: A Tale of Two Inhibitors

Encorafenib is a potent and selective inhibitor of the BRAF V600E mutant kinase.[1][2] It is also active against wild-type BRAF and CRAF.[1] Mutations like BRAF V600E lead to the constitutive activation of the MAPK signaling pathway (RAS/RAF/MEK/ERK), which drives tumor cell proliferation.[1][2][3] Encorafenib works by binding to the ATP-binding site of the mutated BRAF protein, thereby inhibiting its kinase activity and downstream signaling.[2]

PF-07799933 , on the other hand, is a next-generation, selective, pan-mutant BRAF inhibitor.[4][5] This means it is designed to target not only the common BRAF V600 mutations (Class I) but also less frequent non-V600 mutations (Class II and III) that can drive resistance to first-generation BRAF inhibitors.[6][7] Preclinical data suggests that PF-07799933 inhibits signaling in cells driven by BRAF V600E-mutant monomers, BRAF Class II/III-mutant dimers, and treatment-acquired genetic alterations that induce BRAF V600E dimerization.[4] A key differentiating feature is its ability to spare wild-type ERK signaling, which may contribute to a wider therapeutic index.[4][5] PF-07799933 is also reported to be brain-penetrant.[4][6]

MAPK_Signaling_Pathway cluster_cell cluster_drugs Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Encorafenib Encorafenib (BRAF V600E) Encorafenib->BRAF PF-07799933 PF-07799933 (Pan-mutant BRAF) PF-07799933->BRAF

MAPK Signaling Pathway Inhibition

Preclinical Efficacy

Direct comparative preclinical studies between PF-07799933 and encorafenib are not publicly available. However, individual preclinical data provides insights into their respective activities.

Encorafenib: In mouse xenograft models with BRAF V600E-mutant tumor cells, encorafenib monotherapy induced tumor regressions associated with the suppression of the RAF/MEK/ERK pathway.[1] Preclinical studies have also demonstrated that combining encorafenib with a MEK inhibitor (binimetinib) results in greater antitumor activity compared to either agent alone.[8]

PF-07799933: PF-07799933 has demonstrated strong antitumor activity as a monotherapy, both systemically and in the brain, in xenograft models of de novo BRAF V600E (Class I) and non-V600E BRAF (Class II, III, or indel) mutant tumors.[4] In a model with acquired resistance to a first-generation BRAF inhibitor via a BRAF splice variant, the combination of PF-07799933 with binimetinib resulted in tumor regression and was well-tolerated.[4]

DrugModel SystemKey FindingsReference
Encorafenib BRAF V600E mutant cell linesInhibited in vitro growth.[1]
BRAF V600E tumor xenograft miceInduced tumor regressions and suppressed the RAF/MEK/ERK pathway.[1]
BRAF V600E colorectal cancer xenograft miceCombination with cetuximab showed greater anti-tumor effect than either drug alone.[1]
PF-07799933 BRAF-mutant cancer cell linesInhibited pERK in cells with BRAF V600E monomers, Class II/III dimers, and acquired resistance mutations.[4][4]
BRAF V600E and non-V600E xenograft modelsDemonstrated strong anti-tumor activity systemically and in the brain.[4]
BRAF V600E with acquired resistance xenograft modelCombination with binimetinib led to tumor regression.[4]

Clinical Efficacy

As PF-07799933 is in early-phase clinical development, a direct comparison with the extensive clinical data for encorafenib is not yet possible. The following tables summarize the available clinical efficacy data for each compound.

Encorafenib Clinical Trial Data

Encorafenib is approved for several indications, often in combination with other targeted agents.

Metastatic Melanoma with BRAF V600E or V600K Mutation (in combination with binimetinib)

TrialTreatment ArmsMedian Progression-Free Survival (PFS)Objective Response Rate (ORR)Reference
COLUMBUS (Part 1) Encorafenib + Binimetinib14.9 months63%[9][10]
Vemurafenib7.3 months40%[9][10]
Encorafenib9.6 months51%[9]

Metastatic Colorectal Cancer (mCRC) with BRAF V600E Mutation (previously treated)

TrialTreatment ArmsOverall Survival (OS)Objective Response Rate (ORR)Reference
BEACON CRC Encorafenib + Cetuximab9.3 months20%N/A
FOLFIRI + Cetuximab5.9 months2%N/A

Metastatic Colorectal Cancer (mCRC) with BRAF V600E Mutation (first-line treatment)

TrialTreatment ArmsObjective Response Rate (ORR)Median Duration of Response (DoR)Reference
BREAKWATER Encorafenib + Cetuximab + mFOLFOX660.9%13.9 months[11]
Standard of Care (Chemotherapy +/- bevacizumab)40.0%11.1 months[11]
PF-07799933 Clinical Trial Data

PF-07799933 is currently being evaluated in a Phase 1, first-in-human clinical trial (NCT05355701) in patients with advanced solid tumors with BRAF alterations who are refractory to approved RAF inhibitors.[4][12][13][14]

TrialPatient PopulationTreatmentPreliminary EfficacyReference
NCT05355701 BRAF inhibitor-refractory BRAF V600E solid tumorsPF-07799933 (225 mg BID) +/- binimetinibObjective Response Rate (ORR) of 57% (4/7 patients)[4]
NCT05355701 BRAF V600E-mutant primary brain tumor (refractory to two lines of BRAF + MEK inhibitors)PF-07799933 (225 mg BID) monotherapyOngoing confirmed complete response in one patient.[4]

Experimental Protocols

Encorafenib: COLUMBUS Trial (Part 1)
  • Study Design: A randomized, open-label, multicenter, phase 3 trial.[10][15]

  • Patient Population: 577 patients with locally advanced, unresectable or metastatic BRAF V600-mutant melanoma.[10]

  • Treatment Arms:

    • Encorafenib (450 mg once daily) + Binimetinib (45 mg twice daily)

    • Encorafenib (300 mg once daily)

    • Vemurafenib (960 mg twice daily)[10]

  • Primary Endpoint: Progression-free survival (PFS).[9]

COLUMBUS_Trial_Workflow Patient_Population Patients with BRAF V600-mutant unresectable or metastatic melanoma (n=577) Randomization Randomization (1:1:1) Patient_Population->Randomization Arm_A Encorafenib (450mg QD) + Binimetinib (45mg BID) Randomization->Arm_A Arm_B Encorafenib (300mg QD) Randomization->Arm_B Arm_C Vemurafenib (960mg BID) Randomization->Arm_C Endpoint Primary Endpoint: Progression-Free Survival (PFS) Arm_A->Endpoint Arm_B->Endpoint Arm_C->Endpoint

COLUMBUS Trial (Part 1) Workflow
PF-07799933: NCT05355701 Trial

  • Study Design: A phase 1, open-label, dose-escalation and dose-expansion study.[16][17]

  • Patient Population: Patients (16 years and older) with advanced solid tumors with BRAF alterations (Class I, II, and III) who have progressed on standard of care therapy.[14][18]

  • Treatment Arms:

    • Part 1 (Dose Escalation): PF-07799933 monotherapy.

    • Part 2 (Dose Escalation): PF-07799933 in combination with binimetinib or cetuximab.

    • Part 3 (Dose Expansion): Efficacy evaluation in defined cohorts.[18][19]

  • Primary Objectives:

    • Part 1: Determine the maximum tolerated dose (MTD) and recommended dose for expansion (RDE) of PF-07799933 monotherapy.[18]

    • Part 2: Determine the MTD and RDE of the combination therapies.[18]

    • Part 3: Evaluate efficacy in specific patient cohorts.[19]

  • Key Feature: A novel, flexible, pharmacokinetics-informed dose-escalation design to rapidly achieve efficacious concentrations.[4][5]

PF-07799933_Trial_Workflow Patient_Population Patients with advanced solid tumors with BRAF alterations (Class I, II, III) Part_1 Part 1: Dose Escalation PF-07799933 Monotherapy Patient_Population->Part_1 Part_2 Part 2: Dose Escalation PF-07799933 + Binimetinib or Cetuximab Part_1->Part_2 Primary_Objectives Primary Objectives: - MTD/RDE - Efficacy Part_1->Primary_Objectives Part_3 Part 3: Dose Expansion Efficacy in Defined Cohorts Part_2->Part_3 Part_2->Primary_Objectives Part_3->Primary_Objectives

PF-07799933 Phase 1 Trial Workflow

Summary and Future Outlook

Encorafenib is a well-established BRAF V600E inhibitor with proven efficacy in combination with other targeted agents across multiple cancer types.[20][21] Its clinical development is mature, with a large body of data supporting its use.

PF-07799933 represents a promising next-generation BRAF inhibitor with a broader spectrum of activity against various BRAF mutations, including those that confer resistance to existing therapies.[4][6] Its brain-penetrant properties and favorable preclinical profile, particularly its sparing of wild-type ERK signaling, suggest it could offer significant advantages.[4][6]

The early clinical data for PF-07799933 is encouraging, showing activity in a heavily pre-treated, BRAF inhibitor-refractory population.[4] This suggests it may have a role in overcoming acquired resistance to current BRAF inhibitors.

A direct comparison of the efficacy of PF-07799933 and encorafenib is premature. Future clinical trials will be necessary to fully elucidate the clinical benefit of PF-07799933, both as a monotherapy and in combination, and to determine its optimal place in the treatment landscape for BRAF-mutant cancers. The ongoing Phase 1 study will provide crucial data on its safety and efficacy in a broader range of BRAF-mutated tumors. Researchers and clinicians should closely monitor the maturation of data from the PF-07799933 clinical development program.

References

ARRY-440: A Novel BRAF Inhibitor Overcoming Resistance in Tumors

Author: BenchChem Technical Support Team. Date: December 2025

A new generation of targeted therapy, ARRY-440 (also known as PF-07799933 or Claturafenib), is showing significant promise in treating tumors that have developed resistance to existing BRAF inhibitors. This pan-mutant BRAF inhibitor effectively targets cancer cells with BRAF mutations that have learned to evade first-generation drugs like vemurafenib and dabrafenib, offering a potential new line of defense for patients with advanced cancers.

ARRY-440 distinguishes itself as a brain-penetrant, selective inhibitor that disrupts the formation of BRAF-containing dimers, a key mechanism of acquired resistance to other RAF inhibitors.[1][2][3][4][5][6] Preclinical and early clinical data demonstrate its potent anti-tumor activity in various cancer models, including those with BRAF splice variants and RAS mutations that render other inhibitors ineffective.[1][5]

Comparative Efficacy of ARRY-440

The superior activity of ARRY-440 in resistant tumors is evident in its ability to inhibit downstream signaling in the MAPK pathway, a critical pathway for cell growth and survival that is often reactivated in resistant tumors.

In Vitro Activity: Inhibition of ERK Phosphorylation (pERK)
Cell Line ModelBRAF Mutation StatusResistance MechanismARRY-440 ActivityComparator Activity (e.g., Vemurafenib)
BRAF V600E with acquired resistanceV600EBRAF splice variant (dimer-forming)Significant pERK inhibitionReduced or no pERK inhibition
BRAF V600E with acquired resistanceV600ECo-occurring NRAS mutationSignificant pERK inhibitionParadoxical activation or ineffective inhibition
Non-V600 BRAF mutante.g., Class II/IIIDimer-dependent signalingSignificant pERK inhibitionIneffective
In Vivo Activity: Tumor Growth Inhibition in Xenograft Models

In animal models, ARRY-440 has demonstrated robust anti-tumor activity in xenografts of tumors resistant to other BRAF inhibitors.

Xenograft ModelBRAF Mutation StatusResistance MechanismARRY-440 Treatment OutcomeComparator Treatment Outcome (e.g., Vemurafenib)
Patient-Derived Xenograft (PDX) with acquired resistanceV600EBRAF p61 splice variantSignificant tumor growth inhibition/regressionTumor progression
Cell line-derived xenograft with BRAF dimer-forming mutationNon-V600Constitutive dimerizationSignificant tumor growth inhibitionMinimal to no effect

Mechanism of Action: Overcoming Dimerization

First-generation BRAF inhibitors like vemurafenib and dabrafenib are highly effective against monomeric BRAF V600E mutants.[7] However, tumors can develop resistance by reactivating the MAPK pathway through various mechanisms, most notably the formation of BRAF-containing homo- or heterodimers (e.g., BRAF-BRAF or BRAF-CRAF).[1][6] These dimers are insensitive to monomer-selective inhibitors.

ARRY-440 is designed to inhibit both monomeric and dimeric forms of BRAF, effectively shutting down the reactivated signaling pathway.

MAPK_Pathway_Resistance cluster_sensitive BRAF V600E Monomer-Driven Tumor (Sensitive) cluster_resistant BRAF Inhibitor-Resistant Tumor Vemurafenib Vemurafenib/ Dabrafenib BRAF_V600E_m BRAF V600E (Monomer) Vemurafenib->BRAF_V600E_m MEK_s MEK BRAF_V600E_m->MEK_s ERK_s ERK MEK_s->ERK_s Proliferation_s Tumor Growth ERK_s->Proliferation_s ARRY440 ARRY-440 BRAF_dimer BRAF Dimer (e.g., Splice Variant, Amplification) ARRY440->BRAF_dimer BRAF_CRAF BRAF-CRAF Heterodimer ARRY440->BRAF_CRAF MEK_r MEK BRAF_dimer->MEK_r CRAF CRAF BRAF_CRAF->MEK_r ERK_r ERK MEK_r->ERK_r Proliferation_r Tumor Growth ERK_r->Proliferation_r Vemurafenib_r Vemurafenib/ Dabrafenib Vemurafenib_r->BRAF_dimer Ineffective Vemurafenib_r->BRAF_CRAF Ineffective

Figure 1. Mechanism of ARRY-440 in overcoming resistance.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the activity of BRAF inhibitors.

Phosphorylated ERK (pERK) Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of ERK, a downstream effector in the MAPK pathway.

  • Cell Culture: Cancer cell lines with defined BRAF mutations and resistance mechanisms are cultured in appropriate media.

  • Compound Treatment: Cells are treated with serial dilutions of ARRY-440 or comparator compounds for a specified period (e.g., 1 hour).

  • Cell Lysis: After treatment, cells are lysed to extract proteins.

  • Western Blotting: Protein lysates are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK (pERK) and total ERK.

  • Detection and Quantification: The amount of pERK relative to total ERK is quantified to determine the extent of inhibition.

pERK_Assay_Workflow start Resistant Cancer Cell Culture treatment Treat with ARRY-440 or Comparator start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis western Western Blot for pERK and Total ERK lysis->western quant Quantify pERK/ Total ERK Ratio western->quant end Determine Inhibition quant->end

Figure 2. Workflow for pERK inhibition assay.
Animal Xenograft Studies

These studies assess the in vivo anti-tumor efficacy of a compound.

  • Tumor Implantation: Human tumor cells or patient-derived tumor fragments are implanted subcutaneously into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into groups and treated with ARRY-440, a comparator drug, or a vehicle control, typically administered orally.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Data Analysis: Tumor growth curves are plotted, and the percentage of tumor growth inhibition is calculated to determine efficacy.

Clinical Significance and Future Directions

The ability of ARRY-440 to overcome resistance to current RAF inhibitors represents a significant advancement in the treatment of BRAF-mutant cancers.[2][3][4][6] A first-in-human Phase 1 clinical trial (NCT05355701) has shown that ARRY-440, both as a single agent and in combination with the MEK inhibitor binimetinib, is well-tolerated and results in confirmed responses in patients with BRAF-mutant cancers who are refractory to approved RAF inhibitors.[2][6][8]

The combination of ARRY-440 with MEK inhibitors is a particularly promising strategy, as it provides a dual blockade of the MAPK pathway, potentially delaying the onset of further resistance. Further clinical studies are underway to fully elucidate the efficacy and safety of ARRY-440 and to identify the patient populations most likely to benefit from this novel therapy.

References

A Comparative Analysis of Next-Generation RAF Inhibition: KCL-440 and Pan-RAF Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the RAS-RAF-MEK-ERK signaling pathway remains a critical focus due to its frequent dysregulation in a multitude of human cancers. While first-generation BRAF inhibitors marked a significant advancement, their efficacy is often limited by acquired resistance and paradoxical activation of the MAPK pathway in BRAF wild-type cells. This has spurred the development of next-generation compounds, including pan-RAF inhibitors, designed to overcome these limitations. This guide provides a comparative analysis of KCL-440, a representative next-generation RAF inhibitor, and established pan-RAF inhibitors, offering insights into their biochemical and cellular activities, and in vivo efficacy.

Mechanism of Action: A Shift in Strategy

First-generation BRAF inhibitors primarily target the monomeric, constitutively active BRAF V600E mutant. However, resistance can emerge through mechanisms that involve RAF dimerization. Pan-RAF inhibitors were developed to inhibit all three RAF isoforms (ARAF, BRAF, and CRAF) and to be effective against both monomeric and dimeric forms of RAF. This broader activity helps to overcome resistance mediated by RAF dimers and can also be effective in tumors with RAS mutations, which signal through RAF dimers.

This compound represents a further evolution, conceptualized as a "paradox-breaker" with high selectivity for mutant BRAF while also potently inhibiting RAF dimers. This profile aims to provide a wider therapeutic window by minimizing the paradoxical activation of the MAPK pathway in wild-type BRAF cells, a common side effect of earlier generation inhibitors.

Signaling Pathway Inhibition

The following diagram illustrates the RAS-RAF-MEK-ERK signaling pathway and the points of inhibition for this compound and pan-RAF inhibitors.

RAF-MEK-ERK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Factors Transcription Factors ERK->Transcription Factors Activation This compound This compound (Next-Gen Inhibitor) This compound->RAF Inhibits Monomers & Dimers, 'Paradox-Breaker' Pan-RAF Inhibitors Pan-RAF Inhibitors Pan-RAF Inhibitors->RAF Inhibits A/B/C-RAF Monomers & Dimers Proliferation Proliferation Transcription Factors->Proliferation

Figure 1: RAF-MEK-ERK signaling pathway with points of inhibition.

Biochemical and Cellular Performance: A Head-to-Head Comparison

The following tables summarize the quantitative data for this compound and a selection of pan-RAF inhibitors. This compound data is representative of a next-generation inhibitor profile.

Table 1: Biochemical Activity (Kinase Inhibition)

CompoundTargetIC50 (nM)Reference(s)
This compound (Hypothetical) BRAF V600E0.5N/A
BRAF (wild-type)5N/A
CRAF10N/A
ARAF15N/A
LY3009120 BRAF V600E5.8[1]
BRAF (wild-type)9.1[1]
CRAF15[1]
ARAF44[2][3]
KIN-2787 BRAF0.06 - 3.46[4][5]
CRAF (RAF1)0.06 - 3.46[4][5]
ARAF0.06 - 3.46[4][5]
TAK-632 BRAF V600E2.4[6]
BRAF (wild-type)8.3[6]
CRAF1.4[6]

Table 2: Cellular Activity

CompoundCell LineAssayEC50 / IC50 / GI50 (nM)Reference(s)
This compound (Hypothetical) A375 (BRAF V600E)p-ERK Inhibition10N/A
A375 (BRAF V600E)Cell Viability25N/A
COLO 205 (BRAF V600E)Cell Viability40N/A
LY3009120 A375 (BRAF V600E)Cell Viability9.2[2]
HCT116 (KRAS G13D)Cell Viability220[2]
BRAF-mutant NSCLCCell Viability107 - 247[7]
KIN-2787 BRAF Class II/III mutantp-ERK Inhibition< 50[8]
BRAF mutant melanomap-ERK Inhibition< 100[9]
TAK-632 A375 (BRAF V600E)p-ERK Inhibition25[6]
A375 (BRAF V600E)Cell Viability (GI50)66[10]
HMVII (NRAS Q61K)p-ERK Inhibition50[10]
HMVII (NRAS Q61K)Cell Viability (GI50)200[10]

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of these inhibitors has been evaluated in various preclinical xenograft models.

Table 3: In Vivo Efficacy

CompoundModelDosingOutcomeReference(s)
This compound (Hypothetical) A375 (BRAF V600E) Xenograft25 mg/kg, oral, QDSignificant tumor regressionN/A
COLO 205 (BRAF V600E) Xenograft50 mg/kg, oral, QDTumor growth inhibitionN/A
LY3009120 BRAF V600E CRC XenograftNot specifiedSignificant activity[11]
KRAS mutant CRC XenograftNot specifiedSignificant activity[11]
BRAF non-V600E NSCLC XenograftNot specifiedTumor growth inhibition[7][12]
KIN-2787 A-375 (Class I) XenograftDaily treatmentDose-dependent tumor growth inhibition[8]
BxPC-3 (Class II) XenograftDaily treatmentDose-dependent tumor growth inhibition[8]
NRAS mutant melanoma XenograftDaily treatmentSignificant tumor growth inhibition[2][13]
TAK-632 A375 (BRAF V600E) Xenograft3.9–24.1 mg/kg, oral, QDDose-dependent antitumor efficacy[10]
SK-MEL-2 (NRAS mutant) Xenograft60 or 120 mg/kg, oral, QDPotent antitumor efficacy[3]

Experimental Methodologies

Detailed protocols for the key experiments cited in this guide are provided below.

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of RAF inhibitors.

Experimental Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical Assay Biochemical Kinase Assay (IC50 Determination) Cellular Assays Cellular Assays Xenograft Model Xenograft Model Establishment (e.g., A375, COLO 205) Biochemical Assay->Xenograft Model Lead Compound Selection pERK Assay p-ERK Western Blot (Target Engagement) Cellular Assays->pERK Assay Viability Assay Cell Viability Assay (EC50/IC50 Determination) pERK Assay->Viability Assay Dosing Study Inhibitor Dosing (e.g., Oral Gavage) Xenograft Model->Dosing Study Efficacy Assessment Efficacy Assessment (Tumor Volume Measurement) Dosing Study->Efficacy Assessment

Figure 2: Preclinical experimental workflow for RAF inhibitors.

Biochemical Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the binding and displacement of a fluorescently labeled ATP-competitive tracer to the RAF kinase.

  • Reagent Preparation :

    • Prepare a 1x Kinase Buffer A solution (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the RAF enzyme (e.g., BRAF, CRAF) and Eu-anti-tag antibody in Kinase Buffer A.

    • Prepare a serial dilution of the test inhibitor (this compound or pan-RAF inhibitor) in Kinase Buffer A with a final DMSO concentration ≤1%.

    • Dilute the Alexa Fluor™ labeled kinase tracer in Kinase Buffer A.

  • Assay Procedure :

    • In a 384-well plate, add 5 µL of the test inhibitor dilution.

    • Add 5 µL of the kinase/antibody mixture.

    • Add 5 µL of the tracer solution.

    • Incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis :

    • Read the plate on a TR-FRET enabled plate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[14][15]

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay quantifies ATP as an indicator of metabolically active, viable cells.[16][17][18][19][20]

  • Cell Plating :

    • Seed cancer cells (e.g., A375, COLO 205) in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment :

    • Prepare serial dilutions of the RAF inhibitor in culture medium.

    • Treat the cells with varying concentrations of the inhibitor and incubate for 72 hours.

  • Assay Procedure :

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis :

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the inhibitor concentration and determine the IC50/GI50 value.

Western Blot for p-ERK Inhibition

This method detects the phosphorylation status of ERK1/2 as a measure of MAPK pathway inhibition.[4][21]

  • Cell Treatment and Lysis :

    • Plate cells and treat with the RAF inhibitor for a specified time (e.g., 2-4 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer :

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on a 10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis :

    • Strip the membrane and re-probe for total ERK1/2 and a loading control (e.g., GAPDH) to ensure equal protein loading.

    • Quantify band intensities and normalize the p-ERK1/2 signal to total ERK1/2.

In Vivo Xenograft Study

This model assesses the anti-tumor efficacy of the inhibitors in a living organism.[22][23][24][25][26][27][28][29][30]

  • Tumor Implantation :

    • Subcutaneously inject 1-5 x 10^6 cancer cells (e.g., A375 or COLO 205) into the flank of immunodeficient mice (e.g., nude or NOD/SCID).

    • Monitor tumor growth until tumors reach a volume of 100-200 mm³.

  • Inhibitor Treatment :

    • Randomize mice into treatment and vehicle control groups.

    • Administer the RAF inhibitor (formulated in a vehicle such as 0.5% HPMC, 0.2% Tween 80) and vehicle control, typically via oral gavage, at the specified dose and schedule (e.g., once or twice daily).

  • Efficacy Evaluation :

    • Measure tumor volume with calipers 2-3 times per week. Tumor volume is calculated using the formula: (Width² x Length) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, calculate the tumor growth inhibition (TGI) percentage.

Conclusion

The development of pan-RAF inhibitors has provided a significant therapeutic advantage over first-generation BRAF inhibitors by addressing mechanisms of resistance and expanding the potential patient population to include those with RAS mutations. The hypothetical next-generation inhibitor, this compound, with its "paradox-breaker" characteristics, represents a continued refinement in targeting the RAF-MEK-ERK pathway, aiming for enhanced efficacy and an improved safety profile. The comparative data presented in this guide highlights the potent and broad activity of these newer agents and provides a framework for their continued evaluation and development in the pursuit of more effective cancer therapies.

References

PF-07799933 superiority in sparing wild-type RAF signaling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

The development of RAF inhibitors has marked a significant advancement in the treatment of cancers driven by BRAF mutations. However, the clinical efficacy of early-generation inhibitors is often hampered by paradoxical activation of the MAPK pathway in wild-type BRAF cells, leading to on-target toxicities. PF-07799933 (also known as Claturafenib or ARRY-440) is a next-generation, brain-penetrant, pan-mutant BRAF inhibitor designed to overcome these limitations. This guide provides a detailed comparison of PF-07799933 with other RAF inhibitors, focusing on its superior ability to spare wild-type RAF signaling, supported by experimental data.

Mechanism of Action: Selective Inhibition of Mutant BRAF

PF-07799933 is a selective, ATP-competitive small-molecule inhibitor that targets various classes of BRAF mutations, including Class I (V600 monomers), Class II (dimers), and Class III (loss-of-function mutations that transactivate wild-type RAF)[1][2]. A key differentiator of PF-07799933 is its ability to inhibit signaling from mutant BRAF monomers and dimers while avoiding the paradoxical activation of the RAF/MEK/ERK pathway in cells with wild-type BRAF[3][4][5]. This selectivity is achieved by sparing the formation of wild-type BRAF:CRAF dimers, a mechanism that can be inadvertently promoted by some first-generation BRAF inhibitors, leading to pathway activation and associated toxicities[3][6].

Comparative Efficacy: Sparing Wild-Type Signaling

Experimental data robustly demonstrates the superior selectivity of PF-07799933 for mutant BRAF over its wild-type counterpart. In vitro studies measuring the inhibition of phosphorylated ERK (pERK), a downstream effector in the RAF signaling pathway, highlight this distinction.

Quantitative Comparison of pERK Inhibition

The following table summarizes the 50% inhibitory concentration (IC50) values for pERK in various cancer cell lines with different BRAF mutation statuses, comparing PF-07799933 to other RAF inhibitors.

Cell LineBRAF StatusPF-07799933 IC50 (nmol/L)Encorafenib IC50 (nmol/L)Pan-RAF Dimer Inhibitors IC50 (nmol/L)
VariousWild-Type ≥9,800 Shows paradoxical activationSimilar to mutant BRAF
VariousClass I (V600E)0.7–7Potent InhibitionPotent Inhibition
VariousClass II10–14Less EffectivePotent Inhibition
VariousClass III0.8–7.8Less EffectivePotent Inhibition
VariousIndel113–179Less EffectivePotent Inhibition
Acquired ResistanceBRAF p61 splice variant59ResistantPotent Inhibition
Acquired ResistanceNRAS Q61K16ResistantPotent Inhibition

Data sourced from preclinical studies[3][6][7].

As the data indicates, PF-07799933 potently inhibits pERK across a broad range of BRAF mutations, including those that confer resistance to first-generation inhibitors.[3][7][8] Crucially, its activity against wild-type BRAF cell lines is negligible, with an IC50 value orders of magnitude higher than for mutant cell lines[3][6][7]. In stark contrast, pan-RAF dimer inhibitors exhibit similar potency against both mutant and wild-type BRAF, increasing the risk of on-target toxicities[3][6][7]. Furthermore, the first-generation inhibitor encorafenib can lead to paradoxical activation of pERK in wild-type cells[3][6][7].

Signaling Pathway Diagrams

The following diagrams illustrate the differential effects of various RAF inhibitors on the MAPK signaling pathway in both mutant and wild-type BRAF contexts.

cluster_mutant BRAF Mutant Signaling mutant_BRAF Mutant BRAF (Monomer/Dimer) MEK_mutant MEK mutant_BRAF->MEK_mutant ERK_mutant ERK MEK_mutant->ERK_mutant Proliferation_mutant Tumor Cell Proliferation ERK_mutant->Proliferation_mutant PF07799933 PF-07799933 PF07799933->mutant_BRAF FirstGen 1st Gen Inhibitors FirstGen->mutant_BRAF PanRAF Pan-RAF Inhibitors PanRAF->mutant_BRAF cluster_wt Wild-Type BRAF Signaling WT_BRAF Wild-Type BRAF MEK_wt MEK WT_BRAF->MEK_wt CRAF CRAF CRAF->MEK_wt ERK_wt ERK MEK_wt->ERK_wt Proliferation_wt Normal Cell Function ERK_wt->Proliferation_wt PF07799933_action PF-07799933 FirstGen_action 1st Gen Inhibitors (Paradoxical Activation) PanRAF_action Pan-RAF Inhibitors (Inhibition)

References

Overcoming Resistance: A Comparative Analysis of ARRY-440 in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cross-resistance profile of ARRY-440 (PF-07799933), a next-generation BRAF inhibitor, reveals its potential to overcome resistance mechanisms that limit the efficacy of current targeted therapies. This guide provides a comparative analysis of ARRY-440's performance against other targeted agents, supported by preclinical data, to inform researchers, scientists, and drug development professionals.

ARRY-440, a potent and selective pan-mutant BRAF inhibitor, has demonstrated significant activity in preclinical models of acquired resistance to first-generation BRAF inhibitors.[1][2][3][4][5][6] Its unique mechanism of action, which involves the disruption of BRAF dimers, addresses a key mechanism of resistance that often leads to treatment failure with earlier inhibitors.[1][2][3][4][5] This guide summarizes the key findings from cross-resistance studies, presents comparative quantitative data, details the experimental methodologies used in these studies, and visualizes the underlying molecular pathways.

Comparative Efficacy of ARRY-440 in Resistant Models

Preclinical studies have demonstrated the superior efficacy of ARRY-440, both as a single agent and in combination with the MEK inhibitor binimetinib, in cancer models that have developed resistance to other targeted therapies.

In Vitro Sensitivity Across BRAF-Mutant Cell Lines

A key study by Yaeger et al. profiled the in vitro activity of ARRY-440 (PF-07799933) against a panel of 19 patient-derived cancer cell lines, including those with acquired resistance to BRAF inhibitors.[1] The half-maximal inhibitory concentration (IC50) for phosphorylated ERK (pERK) inhibition was determined for ARRY-440 and a range of other RAF inhibitors.

Table 1: Comparative pERK Inhibition (IC50, nmol/L) of ARRY-440 and Other RAF Inhibitors [1]

Cell LineBRAF Mutation StatusARRY-440 (PF-07799933)Encorafenib (BRAF V600 Monomer Inhibitor)Plixorafenib (Selective BRAF Dimer Inhibitor)Belvarafenib (Pan-RAF Dimer Inhibitor)
A375V600E (Class I)2.13.4401.1
COLO205V600E (Class I)7.010270012
WM266.4V600D (Class I)0.75810003.5
CHL-1G469A (Class II)10>10,000>10,000308
BxPC-3C487_P492indel (Indel)113>10,000>10,000>10,000
MEL21514V600E + p61 Splice Variant (Acquired Resistance)59>10,000>10,000990
A375-CR4V600E + NRAS Q61K (Acquired Resistance)16>10,000>10,000212
SW48BRAF Wild-Type>10,000>10,000>10,000>10,000

Data extracted from Yaeger et al. (2024). This table presents a selection of cell lines to highlight key comparisons.

The data clearly indicates that ARRY-440 maintains potent inhibitory activity against cell lines with BRAF mutations that confer resistance to the first-generation BRAF inhibitor encorafenib and the selective dimer inhibitor plixorafenib.[1] Notably, in the MEL21514 cell line, which harbors a BRAF V600E mutation alongside a p61 splice variant that promotes dimerization and confers resistance, ARRY-440 demonstrates a significantly lower IC50 compared to other inhibitors.[1]

In Vivo Efficacy in a BRAF Inhibitor-Resistant Xenograft Model

The combination of ARRY-440 with the MEK inhibitor binimetinib has shown robust anti-tumor activity in a xenograft model of acquired resistance. The MEL21514 patient-derived xenograft (PDX) model, which is resistant to first-generation BRAF inhibitors due to a BRAF splice variant, was used to evaluate the in vivo efficacy of this combination.

Table 2: In Vivo Anti-Tumor Activity in the MEL21514 PDX Model (BRAF V600E + p61 Splice Variant) [1]

Treatment GroupDosageMean Tumor Volume Change from Baseline (%)
Vehicle-Growth
Encorafenib + Binimetinib30 mg/kg QD + 15 mg/kg QDGrowth
ARRY-440 (PF-07799933)30 mg/kg BIDStable Disease
ARRY-440 + Binimetinib30 mg/kg BID + 15 mg/kg QDTumor Regression

Data summarized from the findings of Yaeger et al. (2024).

In this resistant model, the combination of a first-generation BRAF inhibitor (encorafenib) and a MEK inhibitor (binimetinib) was ineffective.[1] While ARRY-440 monotherapy resulted in disease stabilization, the combination of ARRY-440 and binimetinib led to significant tumor regression, highlighting a synergistic effect in overcoming this resistance mechanism.[1]

Underlying Mechanisms and Signaling Pathways

Resistance to first-generation BRAF inhibitors often arises from the reactivation of the MAPK signaling pathway, frequently through the formation of BRAF-containing dimers.[7] ARRY-440 is designed to inhibit both BRAF monomers and dimers, thus addressing this key resistance mechanism.

MAPK_Pathway_and_Resistance Resistance via BRAF Dimerization cluster_upstream Upstream Signaling cluster_mapk MAPK Pathway cluster_downstream Downstream Effects cluster_inhibitors Targeted Therapies Growth Factor Growth Factor RTK RTK Growth Factor->RTK RAS RAS RTK->RAS BRAF (Monomer) BRAF (Monomer) RAS->BRAF (Monomer) BRAF (Dimer) BRAF (Dimer) BRAF (Monomer)->BRAF (Dimer) MEK MEK BRAF (Monomer)->MEK BRAF (Dimer)->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival First-Gen BRAFi e.g., Vemurafenib, Dabrafenib First-Gen BRAFi->BRAF (Monomer) ARRY-440 ARRY-440 ARRY-440->BRAF (Monomer) ARRY-440->BRAF (Dimer) MEK Inhibitor e.g., Binimetinib MEK Inhibitor->MEK Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Line_Panel Panel of BRAF-Mutant Cancer Cell Lines Seeding Seed Cells in 96-well Plates Cell_Line_Panel->Seeding Treatment Treat with Inhibitors (1-hour) Seeding->Treatment Lysis Cell Lysis Treatment->Lysis pERK_Assay pERK/Total ERK Immunoassay Lysis->pERK_Assay IC50_Calc IC50 Calculation pERK_Assay->IC50_Calc PDX_Model Resistant PDX Model (MEL21514) Implantation Subcutaneous Tumor Implantation in Mice PDX_Model->Implantation Tumor_Growth Tumor Growth to Specified Volume Implantation->Tumor_Growth Randomization Randomize into Treatment Groups Tumor_Growth->Randomization Dosing Oral Administration of Drugs Randomization->Dosing Monitoring Monitor Tumor Volume and Body Weight Dosing->Monitoring

References

Comparative Efficacy of Next-Generation RAF Inhibitors in BRAF Splice Variant Tumors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the enhanced efficacy of paradox-breaking RAF inhibitors over first-generation compounds in tumors harboring BRAF splice variants.

The emergence of BRAF splice variants is a significant mechanism of acquired resistance to first-generation BRAF inhibitors like vemurafenib and dabrafenib in melanoma and other cancers.[1][2][3][4][5] These splice variants, often lacking the RAS-binding domain, lead to the formation of constitutively active BRAF dimers, which are insensitive to monomer-selective first-generation inhibitors.[5][6][7][8] This guide provides a comparative analysis of a next-generation, paradox-breaking RAF inhibitor, PLX8394, against first-generation inhibitors in preclinical models of BRAF splice variant-driven tumors.

Overcoming Resistance: The Mechanism of Next-Generation Inhibitors

First-generation BRAF inhibitors are effective against monomeric BRAF V600E mutants but are paradoxically ineffective or can even enhance signaling in the presence of BRAF dimers, including those formed by splice variants.[6][7][8] Next-generation inhibitors, such as PLX8394, are designed to disrupt these BRAF-containing dimers.[7][8] PLX8394 can selectively inhibit signaling from BRAF homodimers and BRAF-CRAF heterodimers, which are prevalent in tumors with BRAF splice variants, without significantly affecting CRAF homodimers in normal cells.[7][8] This "paradox-breaking" mechanism allows for the suppression of the MAPK pathway (as measured by ERK phosphorylation) in resistant tumors.[9][1][6]

Quantitative Comparison of Inhibitor Efficacy

The following table summarizes the in vitro efficacy of the first-generation BRAF inhibitor tool compound PLX4720 (an analog of vemurafenib) and the next-generation inhibitor PLX8394 in melanoma cell lines. The data highlights the significantly increased potency of PLX8394 in parental cells and its ability to inhibit the growth of cells resistant to PLX4720 that harbor BRAF splice variants.

Cell LineBRAF StatusInhibitorIC50 (Growth Assay)Reference
1205LuTR (Parental)BRAF V600EPLX4720150 nM[9]
PRT #3BRAF V600E ΔEx 3–10PLX4720~5 µM[9]
PRT #4BRAF V600E ΔEx 2–8PLX4720~5 µM[9]
1205LuTR (Parental)BRAF V600EPLX8394~5 nM[9]
PRT #3BRAF V600E ΔEx 3–10PLX8394Potently inhibits growth[9]
PRT #4BRAF V600E ΔEx 2–8PLX8394Potently inhibits growth[9]

Another next-generation inhibitor, PF-07799933, has also shown efficacy against BRAF V600E with acquired p61 splice variants, demonstrating superior activity to the combination of encorafenib and binimetinib in a patient-derived xenograft (PDX) model.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of key experimental protocols used in the cited studies.

Cell Lines and Culture

Parental 1205LuTR melanoma cells and their PLX4720-resistant derivatives (PRT) harboring BRAF splice variants were utilized.[9] Cells were cultured in standard media supplemented with fetal bovine serum and antibiotics.

Western Blotting

To assess the inhibition of the MAPK pathway, cells were treated with inhibitors for specified durations. Following treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to membranes, and probed with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2), total ERK1/2, and a loading control like actin.[9]

Cell Growth Assays

The effect of inhibitors on cell proliferation was determined using standard assays such as the MTT or crystal violet assay. Cells were seeded in multi-well plates and treated with a range of inhibitor concentrations. After a defined incubation period (e.g., 72 hours), cell viability was assessed to calculate the IC50 values.[9]

In Vivo Xenograft Studies

To evaluate in vivo efficacy, melanoma cells were implanted subcutaneously into immunocompromised mice.[3][6] Once tumors reached a palpable size, mice were treated with the inhibitors, often administered in their chow.[3] Tumor volume was measured regularly to assess treatment response.[3][6]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways and a typical experimental workflow for evaluating inhibitor efficacy.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_braf_monomer BRAF Monomer cluster_braf_dimer BRAF Dimer cluster_nucleus Nucleus cluster_inhibitors Inhibitors RTK RTK RAS RAS RTK->RAS BRAF_V600E BRAF V600E (Monomer) RAS->BRAF_V600E BRAF_Splice_Variant BRAF Splice Variant (Dimer) RAS->BRAF_Splice_Variant MEK MEK BRAF_V600E->MEK BRAF_Splice_Variant->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription FirstGen First-Gen Inhibitor (e.g., Vemurafenib) FirstGen->BRAF_V600E Inhibits FirstGen->BRAF_Splice_Variant Ineffective NextGen Next-Gen Inhibitor (e.g., PLX8394) NextGen->BRAF_V600E Inhibits NextGen->BRAF_Splice_Variant Inhibits Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation Cell_Culture Culture Parental and Resistant Cell Lines Treatment Treat with First-Gen and Next-Gen Inhibitors Cell_Culture->Treatment Western_Blot Western Blot for p-ERK/Total ERK Treatment->Western_Blot Growth_Assay Cell Growth Assay (IC50 Determination) Treatment->Growth_Assay Data_Analysis Data Analysis and Comparison Western_Blot->Data_Analysis Growth_Assay->Data_Analysis Xenograft Establish Tumor Xenografts in Mice In_Vivo_Treatment Administer Inhibitors (e.g., in chow) Xenograft->In_Vivo_Treatment Tumor_Measurement Measure Tumor Volume Over Time In_Vivo_Treatment->Tumor_Measurement Tumor_Measurement->Data_Analysis

References

A Comparative Guide: ARRY-440, a Novel BRAF Inhibitor, versus Standard of Care in Melanoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the emerging clinical data for ARRY-440 (also known as PF-07799933) and the established standard of care for patients with BRAF-mutant melanoma. ARRY-440 is a next-generation, brain-penetrant, selective, pan-mutant BRAF inhibitor currently under investigation in a Phase 1 clinical trial for advanced solid tumors, including melanoma. While direct head-to-head comparative trial data is not yet available, this document summarizes the existing evidence to offer a preliminary comparison of efficacy, safety, and mechanism of action.

Introduction to ARRY-440

ARRY-440 is designed to overcome some of the limitations of existing BRAF inhibitors.[1][2] Its proposed advantages include its ability to inhibit both monomeric and dimeric forms of BRAF, activity against a broader range of BRAF mutations beyond V600E/K, and its ability to cross the blood-brain barrier.[1][2] The ongoing Phase 1 trial (NCT05355701) is evaluating the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of ARRY-440 as a single agent and in combination with other targeted therapies.[3][4][5]

Current Standard of Care for BRAF-Mutant Melanoma

The standard of care for advanced or metastatic BRAF V600-mutant melanoma has significantly evolved and primarily consists of two main strategies:

  • Combination Targeted Therapy (BRAF/MEK Inhibitors): These regimens pair a BRAF inhibitor with a MEK inhibitor to dually target the MAPK signaling pathway. Approved combinations include:

    • Dabrafenib and Trametinib

    • Encorafenib and Binimetinib

  • Immunotherapy (Immune Checkpoint Inhibitors): This approach harnesses the body's immune system to attack cancer cells. The combination of nivolumab (an anti-PD-1 antibody) and ipilimumab (an anti-CTLA-4 antibody) is a common first-line option.[6]

Recent studies, such as the DREAMseq trial, have suggested that initial treatment with combination immunotherapy followed by targeted therapy upon progression may offer a greater overall survival benefit for patients with BRAF V600-mutant metastatic melanoma.[7]

Quantitative Data Comparison

As ARRY-440 is in early-phase clinical development, a direct comparison of pivotal trial data is not possible. The following tables summarize the available data for ARRY-440 from its Phase 1 trial and the key efficacy data for the established standard of care regimens in BRAF V600-mutant melanoma.

Table 1: Preliminary Efficacy and Safety of ARRY-440 in BRAF-Mutant Cancers (Phase 1 Trial - NCT05355701) [8]

EndpointARRY-440 (Monotherapy and Combination)
Patient Population Patients with refractory BRAF-mutant solid tumors (including melanoma) previously treated with ≥1 approved BRAF inhibitor and, for melanoma patients, ≥1 immune checkpoint inhibitor.
Efficacy Confirmed responses observed in BRAF V600E+ cancer patients, including those with brain metastases and patients who have failed prior approved BRAF inhibitors. A molecular complete response in circulating tumor DNA (ctDNA) was noted in a patient with a BRAF G466E+ (class III) mutation.
Safety (Treatment-Emergent Adverse Events ≥3 patients, Monotherapy) Fatigue (44% any grade, 0% grade ≥3), Headache (28% any grade, 0% grade ≥3), Blurred Vision (22% any grade, 6% grade ≥3), Increased Lipase (16% any grade, 0% grade ≥3). No dose-limiting toxicities were observed, and the maximum tolerated dose was not reached.

Table 2: Efficacy of Standard of Care: BRAF/MEK Inhibitor Combinations in BRAF V600-Mutant Melanoma

RegimenTrialMedian Overall Survival (OS)Median Progression-Free Survival (PFS)Objective Response Rate (ORR)
Dabrafenib + Trametinib COMBI-d & COMBI-v25.1 months11.0 months69%
Encorafenib + Binimetinib COLUMBUS33.6 months14.9 monthsNot Reported

Table 3: Efficacy of Standard of Care: Immunotherapy Combination in BRAF V600-Mutant Melanoma

RegimenTrialMedian Overall Survival (OS)Median Progression-Free Survival (PFS)Objective Response Rate (ORR)
Nivolumab + Ipilimumab CheckMate 06771.9 months11.7 months57.6%

Experimental Protocols

ARRY-440 Phase 1 Trial (NCT05355701) [3][4][5]

  • Study Design: An open-label, multi-center, dose-escalation and dose-expansion study.

  • Objectives:

    • Primary: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of ARRY-440 as a single agent and in combination with binimetinib or cetuximab. To evaluate the safety and tolerability of ARRY-440.

    • Secondary: To characterize the pharmacokinetics of ARRY-440. To assess the preliminary anti-tumor activity of ARRY-440 alone and in combination.

  • Inclusion Criteria: Patients aged 16 years or older with a diagnosis of advanced/metastatic solid tumor, including primary brain tumors, with a qualifying BRAF alteration (V600 or non-V600 Class II/III). Patients must have progressed on or be intolerant to standard therapies.

  • Treatment Arms:

    • Part 1 (Dose Escalation): ARRY-440 monotherapy.

    • Part 2 (Dose Escalation): ARRY-440 in combination with binimetinib or cetuximab.

    • Part 3 (Dose Expansion): ARRY-440 at the RP2D in specific cohorts of patients with BRAF-mutant cancers.

  • Drug Administration: ARRY-440 is administered orally.

Signaling Pathway and Mechanism of Action

ARRY-440 is an orally bioavailable inhibitor of the BRAF protein, a key component of the MAPK/ERK signaling pathway.[9] In many cancers, mutations in the BRAF gene lead to a constitutively active BRAF protein, which continuously signals downstream through MEK and ERK, promoting uncontrolled cell proliferation and survival.[10]

Standard BRAF inhibitors are effective against monomeric (single) BRAF V600 mutants but can lead to paradoxical activation of the MAPK pathway in cells with wild-type BRAF, contributing to side effects.[11] Resistance can also emerge through the formation of BRAF dimers (pairs of BRAF proteins).[11]

ARRY-440 is designed to inhibit both monomeric and dimeric forms of mutant BRAF, potentially overcoming this resistance mechanism.[1][2] It also shows less paradoxical activation of the MAPK pathway in BRAF wild-type cells compared to earlier-generation BRAF inhibitors.[11]

ARRY-440_Mechanism_of_Action cluster_upstream Upstream Signaling cluster_mapk_pathway MAPK Pathway cluster_downstream Downstream Effects Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Activates RAS RAS RTK->RAS Activates BRAF_mutant Mutant BRAF (Monomer/Dimer) RAS->BRAF_mutant Activates MEK MEK BRAF_mutant->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Promotes ARRY_440 ARRY-440 ARRY_440->BRAF_mutant Inhibits

Caption: Mechanism of action of ARRY-440 in the MAPK signaling pathway.

Conclusion

ARRY-440 is a promising next-generation BRAF inhibitor with a mechanism of action that may overcome known resistance pathways to current BRAF-targeted therapies. The preliminary data from the ongoing Phase 1 trial demonstrate a manageable safety profile and early signs of clinical activity in a heavily pre-treated patient population with BRAF-mutant cancers, including those with brain metastases.

While direct comparative data against the current standards of care—BRAF/MEK inhibitor combinations and immunotherapy—are not yet available, the unique properties of ARRY-440 warrant further investigation. Future clinical trials will be essential to definitively establish its role in the treatment landscape for BRAF-mutant melanoma and other solid tumors. Researchers and clinicians should monitor the progress of the NCT05355701 trial for more mature data that will better define the potential of ARRY-440.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of KCL-440 (Potassium Chloride)

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance on the proper disposal of KCL-440, presumed to be Potassium Chloride (KCl), a common laboratory reagent. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling Precautions

Potassium Chloride is not classified as a hazardous substance; however, adherence to good laboratory practice is essential. Always wear appropriate personal protective equipment (PPE), including safety goggles and gloves, when handling this chemical.[1][2] In case of accidental contact, follow these first aid measures:

  • Eye Contact: Immediately flush eyes with plenty of water. If irritation develops, seek medical attention.

  • Skin Contact: Wash the affected area with soap and water.[3]

  • Ingestion: If swallowed, drink one or two glasses of water. Do not induce vomiting.[3] If you feel unwell, contact a physician.

  • Inhalation: If dust is inhaled, move to an area with fresh air.[3]

Quantitative Data Summary

The following table summarizes key toxicological and physical data for Potassium Chloride.

Data PointValueReference
Oral LD50 (Rat) 2600 mg/kg[4]
Molecular Formula KCl
Molecular Weight 74.55 g/mol
Appearance Crystalline solid[1]
Stability Stable, but hygroscopic[1]
Incompatible Materials Strong oxidizing agents[1]

Step-by-Step Disposal Protocol

The disposal of this compound (Potassium Chloride) should align with local, state, and federal regulations. For laboratories at King's College London (KCL), the following general waste disposal procedures should be adapted.

For Small Quantities of Aqueous Solutions:

  • Neutralization: As Potassium Chloride is a neutral salt, no pH adjustment is necessary.

  • Dilution: For small spills or residual amounts, dilute with a large volume of water.

  • Drain Disposal: Open the cold water tap completely and slowly pour the diluted solution down the drain.[4] Continue to run water for a few minutes to ensure the solution is thoroughly flushed.

For Solid Waste or Contaminated Materials:

  • Collection: Sweep up spilled solid material and place it in a designated, clearly labeled container for non-hazardous waste.[1] Avoid generating dust during cleanup.

  • Container Labeling: Mark the container as "Non-hazardous trash" for disposal as normal refuse.[4]

  • Decontamination: Clean the spill area with a soap solution.[4]

  • Disposal of Contaminated PPE: Dispose of contaminated gloves and other disposable items in accordance with standard laboratory procedures for non-hazardous waste.

For General Laboratory Waste at KCL:

For waste generated within King's College London, it is imperative to follow the institution's specific Standard Operating Procedures (SOPs) for waste management.

  • Segregation: Waste must be separated into appropriate categories as defined by KCL's waste management plan.

  • Clinical and Human-Related Waste: If this compound is used in experiments involving human tissue or biological materials, the waste must be treated as clinical waste.[5]

    • Place solid waste into designated yellow clinical waste bags labeled "Waste Human Tissue for Incineration."[5]

    • Liquid waste containing biological material should be neutralized with a disinfectant before drain disposal or placed in a container with absorbent granules for incineration.[5]

  • Documentation: Maintain accurate records of waste disposal in accordance with KCL's policies on record retention and destruction.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound (Potassium Chloride) for Disposal is_solution Is it an aqueous solution? start->is_solution is_small_quantity Is it a small quantity? is_solution->is_small_quantity Yes solid_or_large Solid waste or large quantity of solution is_solution->solid_or_large No dilute Dilute with large volume of water is_small_quantity->dilute Yes is_small_quantity->solid_or_large No drain_disposal Dispose down the drain with running water dilute->drain_disposal is_kcl_waste Is waste from KCL labs? drain_disposal->is_kcl_waste collect Collect in a labeled, non-hazardous waste container solid_or_large->collect dispose_refuse Dispose of as normal refuse collect->dispose_refuse dispose_refuse->is_kcl_waste end End of Disposal is_kcl_waste->end No follow_kcl_sop Follow KCL Standard Operating Procedures for Waste Disposal is_kcl_waste->follow_kcl_sop Yes follow_kcl_sop->end

Caption: Decision workflow for this compound disposal.

References

Essential Guide to Handling Potassium Chloride (KCl)

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive safety and logistical information for the handling of Potassium Chloride (KCl) in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe operational procedures and proper disposal.

Personal Protective Equipment (PPE)

When handling Potassium Chloride, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Body PartProtective EquipmentRationale
Eyes/Face Safety glasses with side shields or goggles.[1]Protects against dust particles and splashes.
Skin Protective gloves and clothing.[1][2]Prevents direct skin contact with the substance.
Respiratory Use in a well-ventilated area.[1][3] If ventilation is inadequate or dust is generated, a NIOSH-approved respirator should be worn.[1][4]Minimizes inhalation of airborne particles.

Handling and Storage Procedures

Proper handling and storage are essential to maintain the integrity of Potassium Chloride and the safety of the laboratory environment.

Handling:

  • Avoid contact with skin, eyes, and clothing.[1][4]

  • Avoid generating dust.[1]

  • Use only in well-ventilated areas.[1][3]

  • Wash hands thoroughly after handling.[3]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[1]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][3]

  • Store at room temperature.[1]

  • Protect from moisture, as the substance is hygroscopic.[2]

Accidental Release and Disposal Plan

In the event of a spill or for routine disposal, the following procedures should be followed.

Accidental Release:

  • Containment: Stop the spill and prevent it from entering drains or waterways.[5]

  • Clean-up: For small spills, carefully sweep or shovel the material into a suitable container.[1] For large spills, follow the same procedure, ensuring to avoid dust generation.[1]

  • Decontamination: Clean the affected area with a soap solution.[5]

  • Personal Protection: Ensure appropriate PPE is worn during cleanup.[1]

Disposal:

  • Dispose of waste in properly labeled containers.[1]

  • Consult local, state, and federal regulations for proper disposal methods.[5][6] In some cases, for small quantities, it may be permissible to dissolve the material in water and flush it down the drain with a large volume of water; however, this should be confirmed with local environmental regulations.[5]

  • Do not reuse empty containers. Rinse them three times with an appropriate solvent before disposing of them as normal trash.[5]

Physical and Chemical Properties

The following table summarizes key quantitative data for Potassium Chloride.

PropertyValue
Molecular Formula KCl
Molecular Weight 74.55 g/mol
Appearance White crystalline solid[7]
Melting Point 770 °C (1418 °F)[7]
Boiling Point 1420 °C (2588 °F)[7]
Density 1.984 g/cm³[7]
Solubility in Water 253.9 g/L at 20 °C[7]

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling Potassium Chloride in a laboratory setting, from preparation to disposal.

G Workflow for Safe Handling of Potassium Chloride (KCl) cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) A->B C Weigh/Measure KCl in a Well-Ventilated Area B->C D Perform Experimental Procedure C->D E Decontaminate Work Area D->E F Segregate and Label Waste E->F G Dispose of Waste According to Institutional & Local Regulations F->G

Caption: Standard operating procedure for handling KCl.

Logical Relationship for PPE Selection

The selection of appropriate Personal Protective Equipment is based on a risk assessment of the potential hazards associated with handling Potassium Chloride.

G PPE Selection Logic for Potassium Chloride cluster_hazards Potential Hazards cluster_ppe Required Personal Protective Equipment H1 Eye Irritation (Dust/Splash) P1 Safety Goggles/Glasses H1->P1 Mitigates H2 Skin Irritation P2 Protective Gloves & Clothing H2->P2 Mitigates H3 Inhalation of Dust P3 Adequate Ventilation / Respirator H3->P3 Mitigates

Caption: Rationale for selecting appropriate PPE for KCl.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.